molecular formula C18H26N2O3S B12361150 RS-15385-198

RS-15385-198

Katalognummer: B12361150
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: JKDBLHWERQWYKF-BMGDILEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RS-15385-198 is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C18H26N2O3S

Molekulargewicht

350.5 g/mol

IUPAC-Name

(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

InChI

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m0/s1

InChI-Schlüssel

JKDBLHWERQWYKF-BMGDILEWSA-N

Isomerische SMILES

COC1=CC2=C(C=C1)[C@H]3C[C@@H]4[C@@H](CCCN4S(=O)(=O)C)CN3CC2

Kanonische SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to RS-15385-198: An α2-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RS-15385-198 is a selective antagonist of α2-adrenergic receptors. It is the (8aS, 12aR, 13aR)-enantiomer of the more potent α2-adrenoceptor antagonist, Delequamine (RS-15385-197). This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The information presented is compiled from publicly available scientific literature.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (8aS,12aR,13aR)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino[2,1-g][1][2]naphthyridine
Molecular Formula C₁₈H₂₆N₂O₃S
Molecular Weight 350.48 g/mol
Chirality Enantiomer of Delequamine (RS-15385-197)

Pharmacological Properties

This compound functions as a competitive antagonist at α2-adrenoceptors. Its pharmacological activity has been characterized in various in vitro and in vivo studies, primarily in comparison to its more potent enantiomer.

Table 2: Pharmacological Data for this compound

ParameterSpecies/TissueValueReference
pKi (α2-adrenoceptors) Rat Cortex6.32[1]
pA2 (functional antagonism) Guinea-pig Ileum6.47[1]
pA2 (functional antagonism) Rat Vas DeferensNot Reported-

The data indicates that this compound possesses a moderate affinity for α2-adrenoceptors, with a significantly lower potency compared to its (8aR, 12aS, 13aS)-enantiomer, RS-15385-197 (pKi = 9.45)[1]. This highlights a high degree of stereoselectivity at the α2-adrenoceptor binding site[1].

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by blocking the activation of α2-adrenoceptors by endogenous agonists like norepinephrine (B1679862) and epinephrine. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Upon agonist binding, the α2-adrenoceptor activates the Gi protein, leading to the dissociation of its αi subunit. This αi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound prevents this signaling cascade.

alpha2_antagonist_pathway cluster_membrane Cell Membrane alpha2_receptor α2-Adrenoceptor gi_protein Gi Protein (αβγ) alpha2_receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits (αi subunit) camp cAMP ac->camp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Binds & Activates rs15385 This compound (Antagonist) rs15385->alpha2_receptor Binds & Blocks atp ATP atp->ac cellular_response Inhibition of Neurotransmitter Release camp->cellular_response Reduced levels lead to...

Figure 1: Signaling pathway of α2-adrenoceptor and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize α2-adrenoceptor antagonists like this compound. These protocols are based on standard pharmacological practices and the methods described in the literature for its enantiomer.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptors.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis tissue_prep 1. Prepare tissue homogenate (e.g., rat cerebral cortex) reagents 2. Prepare assay buffer and solutions of radioligand and test compound tissue_prep->reagents incubation 3. Incubate tissue homogenate with a fixed concentration of radioligand (e.g., [3H]-yohimbine) and varying concentrations of this compound reagents->incubation filtration 4. Separate bound from free radioligand by rapid vacuum filtration incubation->filtration counting 5. Quantify radioactivity on filters using liquid scintillation counting filtration->counting ic50 6. Determine IC50 value from competition binding curve counting->ic50 ki 7. Calculate Ki value using the Cheng-Prusoff equation ic50->ki

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Tissue Preparation: Male Wistar rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a final protein concentration of approximately 1-2 mg/mL.

  • Assay Conditions: The assay is performed in a total volume of 250 µL containing:

    • 50 µL of tissue homogenate

    • 25 µL of [³H]-yohimbine (a selective α2-adrenoceptor antagonist radioligand) at a final concentration of 1-2 nM.

    • 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.

    • 150 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).

  • Incubation: The mixture is incubated at 25°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Experiment

This functional assay is used to determine the antagonist potency (pA₂) of this compound in a physiological context.

Detailed Methodology:

  • Tissue Preparation: The vas deferens is isolated from a male guinea pig or rat and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Experimental Setup: The tissue is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective α2-adrenoceptor agonist (e.g., UK-14304) is established to determine the baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Curve: In the continued presence of this compound, a second cumulative concentration-response curve to the agonist is constructed.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is quantified. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC₅₀, is calculated using a Schild plot analysis.

Conclusion

This compound is a moderately potent and selective α2-adrenoceptor antagonist. Its lower affinity compared to its enantiomer, Delequamine, underscores the stereochemical requirements for high-affinity binding to the α2-adrenoceptor. The detailed experimental protocols provided herein offer a framework for the further investigation of this and similar compounds. The understanding of its mechanism of action and signaling pathway is crucial for its potential application in pharmacological research and drug development, particularly in studies where a less potent α2-adrenoceptor blockade is desired to investigate specific physiological or pathological processes.

References

The Pharmacology of RS-15385-198: An In-depth Analysis of its Mechanism of Action as an α2-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197 (Delequamine).[1][2][3] While its enantiomer, RS-15385-197, demonstrates high affinity and selectivity for α2-adrenoceptors, this compound exhibits significantly lower potency, highlighting a pronounced stereoselectivity in the interaction with these receptors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its activity as an α2-adrenoceptor antagonist. Quantitative data from in vitro studies are presented, alongside detailed experimental protocols and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: α2-Adrenoceptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors.[3] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release, particularly norepinephrine, in both the central and peripheral nervous systems. As an antagonist, this compound binds to α2-adrenoceptors but does not elicit the intracellular signaling cascade typically initiated by endogenous agonists like norepinephrine. Instead, it blocks the binding of these agonists, thereby inhibiting their effects.

The α2-adrenoceptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this interaction, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thus maintaining or increasing intracellular cAMP levels in the presence of an agonist.

Quantitative Pharmacological Data

The affinity and functional antagonist potency of this compound have been characterized in various in vitro assays. For comparative purposes, data for its more potent enantiomer, RS-15385-197, and the racemate, RS-15385-196, are also presented.

Compound Assay Tissue/Preparation Parameter Value Reference
This compound Radioligand BindingRat CortexpKi6.32[1][2]
Functional AssayGuinea-pig IleumpA26.47[1][2]
RS-15385-197Radioligand BindingRat CortexpKi9.45[1][2]
Functional AssayGuinea-pig IleumpA29.72[1][2]
RS-15385-196Radioligand BindingRat CortexpKi9.18[1][2]
  • pKi: The negative logarithm of the inhibition constant (Ki), indicating the affinity of the compound for the receptor. A higher pKi value corresponds to a higher binding affinity.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

The data clearly demonstrates the stereoselectivity of the α2-adrenoceptor, with RS-15385-197 exhibiting significantly higher affinity and functional potency compared to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay in Rat Cortex

Objective: To determine the binding affinity (pKi) of this compound for α2-adrenoceptors.

Methodology:

  • Tissue Preparation: Cerebral cortices from rats are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

  • Competitive Binding Assay: A constant concentration of a radiolabeled α2-adrenoceptor antagonist, such as [3H]-yohimbine, is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Functional Antagonist Assay in Guinea-Pig Ileum

Objective: To determine the functional antagonist potency (pA2) of this compound.

Methodology:

  • Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Transmural Stimulation: The tissue is subjected to transmural electrical stimulation, which evokes cholinergic contractions.

  • Agonist-Induced Inhibition: The α2-adrenoceptor agonist UK-14,304 is added to the organ bath in a cumulative manner to generate a concentration-response curve for its inhibitory effect on the electrically evoked contractions.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

  • Shift in Agonist Concentration-Response: A second concentration-response curve for UK-14,304 is then generated in the presence of this compound.

  • Data Analysis: The pA2 value is calculated from the magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist, typically using a Schild plot analysis.

Visualizations

Signaling Pathway of α2-Adrenoceptor

alpha2_signaling cluster_membrane Cell Membrane alpha2 α2-Adrenoceptor gi Gi/o Protein alpha2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2 Binds and Activates rs15385 This compound (Antagonist) rs15385->alpha2 Binds and Blocks atp ATP response Inhibition of Neurotransmitter Release camp->response Leads to

Caption: α2-Adrenoceptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue_prep 1. Tissue Homogenization & Membrane Isolation incubation 3. Incubate Membranes with Radioligand and Competitor tissue_prep->incubation reagents 2. Prepare Radioligand, Competitor (this compound), and Buffers reagents->incubation filtration 4. Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting 5. Scintillation Counting of Bound Radioligand filtration->counting calculation 6. Calculate IC50 and Ki (Cheng-Prusoff) counting->calculation result pKi Value calculation->result

Caption: Workflow for a competitive radioligand binding assay to determine pKi.

Conclusion

This compound is a low-potency antagonist of the α2-adrenoceptor. Its primary pharmacological significance lies in its role as the less active enantiomer of the highly potent and selective α2-adrenoceptor antagonist, RS-15385-197. The substantial difference in affinity and functional activity between these two enantiomers underscores the critical importance of stereochemistry in drug-receptor interactions. The data and methodologies presented here provide a comprehensive understanding of the mechanism of action of this compound and its characterization as a research tool for studying the pharmacology of α2-adrenoceptors.

References

The Enantiomeric Paradox of Delequamine: A Technical Guide to RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist that has been investigated for its potential therapeutic applications. Its pharmacological activity is highly stereospecific. This technical guide provides an in-depth analysis of its enantiomer, RS-15385-198, detailing the profound differences in their pharmacological profiles. This document outlines the experimental methodologies for the synthesis, chiral separation, and pharmacological evaluation of these enantiomers, presenting quantitative data in a comparative format. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to provide a comprehensive understanding for researchers in drug development.

Introduction

Delequamine, chemically known as (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][2]naphthyridine, is a selective antagonist of α2-adrenergic receptors. Its pharmacological effects are primarily attributed to the (8aR,12aS,13aS) enantiomer, designated as RS-15385-197. The other enantiomer, (8aS, 12aR, 13aR)-RS-15385-198, exhibits significantly lower affinity for these receptors, highlighting a high degree of stereoselectivity in its mechanism of action.[3][4] This guide focuses on the synthesis, separation, and comparative pharmacological characterization of these two enantiomers.

Synthesis and Chiral Separation

The synthesis of the racemic mixture of Delequamine, RS-15385-196, involves a multi-step process to construct the complex isoquinolino[2,1-g][1][2]naphthyridine core.

Synthesis of Racemic Delequamine (RS-15385-196)

Detailed synthetic protocols for Delequamine are not extensively available in the public domain. However, based on the synthesis of structurally related isoquinolino[1][2]naphthyridine derivatives, a plausible synthetic route can be conceptualized. The general approach likely involves the construction of the tetracyclic ring system through methods such as the Pictet-Spengler reaction, followed by further functionalization.

Chiral Separation of Enantiomers

The separation of the racemic mixture (RS-15385-196) into its constituent enantiomers, RS-15385-197 (Delequamine) and this compound, is achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a cellulose (B213188) or amylose (B160209) derivative, is typically effective for separating enantiomers of this structural class.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar organic modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. The exact ratio is optimized to achieve baseline separation. For basic compounds like Delequamine, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance.

  • Procedure:

    • Dissolve the racemic RS-15385-196 in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase.

    • Collect the separated enantiomer fractions.

    • The elution order of the enantiomers is determined by comparing their retention times with those of known standards or by using chiroptical detectors.

Pharmacological Characterization

The pharmacological activity of Delequamine and its enantiomer is primarily assessed through radioligand binding assays to determine their affinity for α2-adrenoceptors and functional assays to evaluate their antagonist potency.

Radioligand Binding Assays

These assays measure the ability of the compounds to displace a radiolabeled ligand from α2-adrenoceptors in a tissue preparation, typically rat cerebral cortex membranes.

Experimental Protocol: α2-Adrenoceptor Binding Assay

  • Tissue Preparation:

    • Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]-yohimbine or [3H]-rauwolscine), and varying concentrations of the test compounds (RS-15385-197 or this compound).

    • Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor. The pKi is the negative logarithm of the Ki.

Functional Assays

The antagonist potency of the enantiomers is determined by their ability to inhibit the functional response elicited by an α2-adrenoceptor agonist in an isolated tissue preparation, such as the guinea-pig ileum.

Experimental Protocol: Isolated Guinea-Pig Ileum Assay

  • Tissue Preparation:

    • Isolate a segment of the guinea-pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Apply a resting tension to the tissue and allow it to equilibrate.

  • Functional Assay:

    • Induce twitch contractions of the ileum by transmural electrical stimulation. These contractions are inhibited by α2-adrenoceptor agonists due to the inhibition of acetylcholine (B1216132) release from presynaptic nerve terminals.

    • Obtain a cumulative concentration-response curve for an α2-adrenoceptor agonist (e.g., UK-14,304) by adding increasing concentrations of the agonist to the organ bath and measuring the inhibition of the twitch response.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of the antagonist (RS-15385-197 or this compound) for a defined period.

    • In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

    • Repeat this procedure with several different concentrations of the antagonist.

  • Data Analysis:

    • The antagonist will cause a parallel rightward shift in the agonist concentration-response curve.

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • The pA2 value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. A higher pA2 value indicates a more potent antagonist.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activity of Delequamine (RS-15385-197), its enantiomer (this compound), and the racemate (RS-15385-196).

Table 1: α2-Adrenoceptor Binding Affinities in Rat Cortex [3][4]

CompoundpKi
RS-15385-197 (Delequamine) 9.45
This compound 6.32
RS-15385-196 (Racemate) 9.18

Table 2: Functional Antagonist Potency at α2-Adrenoceptors in Guinea-Pig Ileum [3][4]

CompoundpA2
RS-15385-197 (Delequamine) 9.72
This compound 6.47

Table 3: Selectivity Profile of Delequamine (RS-15385-197) [3]

ReceptorpKi / pA2Selectivity Ratio (α2/other)
α2-Adrenoceptor (Binding) 9.45-
α1-Adrenoceptor (Binding) 5.29> 14,000
5-HT1A Receptor (Binding) 6.50~891
5-HT1D Receptor (Binding) 7.00~282
Other 5-HT, Dopamine, Muscarinic, β-Adrenoceptors ≤ 5> 28,000

Signaling Pathways and Experimental Workflows

α2-Adrenergic Receptor Signaling Pathway

Delequamine acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) typically linked to inhibitory Gi/o proteins.

G_protein_signaling Delequamine Delequamine (RS-15385-197) Alpha2_AR α2-Adrenergic Receptor Delequamine->Alpha2_AR Blocks Gi_protein Gi/o Protein Alpha2_AR->Gi_protein Activates (Agonist) Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response Mediates

Caption: Delequamine blocks the α2-adrenoceptor, preventing its activation by agonists.

Experimental Workflow for Pharmacological Characterization

The overall process for characterizing the enantiomers of Delequamine follows a logical progression from chemical synthesis to biological evaluation.

experimental_workflow Synthesis Synthesis of Racemic Delequamine (RS-15385-196) Separation Chiral HPLC Separation Synthesis->Separation Enantiomer_1 RS-15385-197 (Delequamine) Separation->Enantiomer_1 Enantiomer_2 This compound Separation->Enantiomer_2 Binding_Assay Radioligand Binding Assay (α2-Adrenoceptor Affinity) Enantiomer_1->Binding_Assay Functional_Assay Isolated Tissue Assay (Functional Antagonism) Enantiomer_1->Functional_Assay Enantiomer_2->Binding_Assay Enantiomer_2->Functional_Assay Data_Analysis Data Analysis (pKi, pA2, Selectivity) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion on Stereoselectivity and Pharmacological Profile Data_Analysis->Conclusion

Caption: Workflow for the characterization of Delequamine and its enantiomer.

Conclusion

The data presented in this technical guide unequivocally demonstrate the high degree of stereoselectivity in the interaction of Delequamine with α2-adrenergic receptors. The (8aR,12aS,13aS) enantiomer, RS-15385-197, is a potent and selective antagonist, whereas its mirror image, this compound, is several orders of magnitude less active. This profound difference underscores the critical importance of chirality in drug design and development. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers investigating the pharmacology of adrenergic systems and developing novel therapeutic agents with improved selectivity and efficacy.

References

Pharmacological Profile of RS-15385-198: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197. While its enantiomer, RS-15385-197, exhibits high affinity and selectivity for α2-adrenoceptors, this compound displays a significantly lower affinity, highlighting a notable stereoselectivity in the binding of this chemical scaffold. This document provides a comprehensive overview of the pharmacological properties of this compound, focusing on its receptor binding affinity and functional antagonist activity. The information presented herein is intended to support further research and development activities in the field of adrenergic pharmacology.

Core Pharmacological Data

The quantitative pharmacological data for this compound are summarized in the tables below. These data are derived from in vitro studies comparing its activity to its more active enantiomer, RS-15385-197, and the racemate, RS-15385-196.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of this compound and its related compounds for α2-adrenoceptors in the rat cerebral cortex. The affinity is expressed as the pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundTissueRadioligand DisplacedpKi
This compound Rat Cerebral Cortex[3H]-Yohimbine6.32[1][2]
RS-15385-197Rat Cerebral Cortex[3H]-Yohimbine9.45[1][2]
RS-15385-196 (racemate)Rat Cerebral Cortex[3H]-Yohimbine9.18[1][2]
Table 2: Functional Antagonist Activity

This table presents the functional antagonist potency of this compound in the guinea-pig ileum. The potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundTissueAgonistpA2
This compound Guinea-pig IleumUK-14,3046.47[1][2]
RS-15385-197Guinea-pig IleumUK-14,3049.72[1][2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological procedures and the information available from the primary literature.

Radioligand Binding Assay in Rat Cerebral Cortex

Objective: To determine the binding affinity (pKi) of this compound for α2-adrenoceptors.

Materials:

  • Rat cerebral cortex tissue

  • [3H]-Yohimbine (radioligand)

  • This compound (test compound)

  • Phentolamine (B1677648) (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.7)

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Male Sprague-Dawley rats are euthanized, and the cerebral cortices are rapidly dissected and placed in ice-cold Tris-HCl buffer.

    • The tissue is homogenized using a Polytron homogenizer.

    • The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C.

    • The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.

    • The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • The assay is performed in a final volume of 1 mL.

    • To each assay tube, the following are added:

      • 100 µL of various concentrations of this compound (or buffer for total binding, or 10 µM phentolamine for non-specific binding).

      • 100 µL of [3H]-Yohimbine (at a final concentration of ~1 nM).

      • 800 µL of the membrane preparation.

    • The tubes are incubated at 25°C for 60 minutes.

    • The incubation is terminated by rapid filtration through glass fiber filters under vacuum.

    • The filters are washed three times with 5 mL of ice-cold Tris-HCl buffer.

    • The filters are placed in scintillation vials with 5 mL of scintillation fluid.

  • Data Analysis:

    • The radioactivity on the filters is counted using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Yohimbine) is determined from competition curves using non-linear regression analysis.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

    • The pKi is then calculated as the negative logarithm of the Ki.

Functional Antagonism Assay in Guinea-Pig Ileum

Objective: To determine the functional antagonist potency (pA2) of this compound against the α2-adrenoceptor agonist UK-14,304.

Materials:

  • Male Dunkin-Hartley guinea-pigs

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • UK-14,304 (agonist)

  • This compound (antagonist)

  • Organ bath apparatus with isometric transducers

  • Transmural field stimulation electrodes

Procedure:

  • Tissue Preparation:

    • Guinea-pigs are euthanized, and a segment of the ileum is removed and placed in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

    • Segments of the ileum (approximately 2 cm in length) are mounted in organ baths containing Krebs-Henseleit solution at 37°C.

    • The tissues are placed between two platinum electrodes for transmural field stimulation.

  • Experimental Protocol:

    • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washing every 15 minutes.

    • Transmural stimulation is applied (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage) to elicit twitch responses, which are primarily due to the release of acetylcholine (B1216132) from postganglionic cholinergic nerves.

    • A cumulative concentration-response curve to the α2-adrenoceptor agonist UK-14,304 is established to measure its inhibitory effect on the twitch responses.

    • The tissues are then washed to allow recovery.

    • The tissues are incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to UK-14,304 is then constructed in the presence of this compound.

    • This procedure is repeated with different concentrations of this compound.

  • Data Analysis:

    • The magnitude of the rightward shift in the UK-14,304 concentration-response curve caused by each concentration of this compound is measured.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Visualizations

Signaling Pathway

The α2-adrenoceptors are G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gi. The binding of an agonist to the α2-adrenoceptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade by preventing agonist binding.

alpha2_signaling cluster_membrane Cell Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space Agonist α2-Agonist (e.g., Norepinephrine) Receptor α2-Adrenoceptor Agonist->Receptor Binds & Activates Antagonist This compound Antagonist->Receptor Blocks G_protein Gi Protein (αβγ) Receptor->G_protein Activates G_alpha Giα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w Response Decreased Cellular Response cAMP->Response Leads to

Caption: α2-Adrenoceptor signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro experiments used to characterize this compound.

binding_assay_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Cerebral Cortex Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspension in Buffer Centrifuge2->Resuspend Incubate Incubate Membranes with [3H]-Yohimbine & this compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate IC50 Determine IC50 Calculate->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff pKi Calculate pKi ChengPrusoff->pKi

Caption: Workflow for the radioligand binding assay to determine the pKi of this compound.

functional_assay_workflow cluster_prep Tissue Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Tissue Guinea-Pig Ileum Mount Mount in Organ Bath Tissue->Mount Equilibrate Equilibration Mount->Equilibrate Stimulate Transmural Stimulation Equilibrate->Stimulate CRC1 Agonist (UK-14,304) Concentration-Response Curve Stimulate->CRC1 Washout Washout CRC1->Washout Incubate Incubate with this compound Washout->Incubate CRC2 Repeat Agonist CRC Incubate->CRC2 DoseRatio Calculate Dose Ratio CRC2->DoseRatio SchildPlot Construct Schild Plot DoseRatio->SchildPlot pA2 Determine pA2 SchildPlot->pA2

Caption: Workflow for the functional antagonism assay to determine the pA2 of this compound.

Conclusion

This compound is a low-affinity antagonist of α2-adrenoceptors. Its pharmacological profile, particularly when compared to its highly potent and selective enantiomer RS-15385-197, underscores the critical role of stereochemistry in the interaction with these receptors. The data and protocols presented in this guide provide a foundational understanding of this compound and can serve as a valuable resource for researchers in the field of adrenergic pharmacology and drug development. Further investigation into the structural basis of this stereoselectivity could provide insights for the design of novel and more specific adrenergic ligands.

References

In-Depth Technical Guide: RS-15385-198 Binding Affinity for Alpha-2 Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding affinity of RS-15385-198 for alpha-2 (α2) adrenoceptors. The document is intended for researchers, scientists, and professionals in the field of drug development. It details quantitative binding data, experimental methodologies, and the associated signaling pathways.

Introduction

This compound is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197. A significant degree of stereoselectivity is observed in the binding of these enantiomers to α2-adrenoceptors, with RS-15385-197 exhibiting substantially higher affinity. This guide will present the available binding data for this compound and, for comparative purposes, its more pharmacologically active counterpart, RS-15385-197.

Data Presentation: Binding Affinity of this compound and Related Compounds

The following table summarizes the quantitative binding affinity data for this compound and its related compounds for α2-adrenoceptors. The data highlights the pronounced stereoselectivity of these ligands.

CompoundReceptor/TissuepKiKi (nM)Reference
This compound α2-adrenoceptors (rat cortex)6.32478.63[1]
RS-15385-197α2-adrenoceptors (rat cortex)9.450.35[1]
RS-15385-197α2A-adrenoceptor (human platelets)9.900.13[1]
RS-15385-197α2B-adrenoceptor (rat neonate lung)9.700.20[1]
RS-15385-196 (racemate)α2-adrenoceptors (rat cortex)9.180.66[1]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for this compound and its related compounds at α2-adrenoceptors is typically performed using a radioligand binding assay. The following protocol is a representative methodology based on published studies.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for α2-adrenoceptors by measuring its ability to compete with a known radiolabeled ligand.

Materials:
  • Cell Membranes: Membranes prepared from tissues or cells expressing α2-adrenoceptors (e.g., rat cerebral cortex, human platelets, or cell lines transfected with specific α2-adrenoceptor subtypes).

  • Radioligand: A high-affinity α2-adrenoceptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-yohimbine or [³H]-RS-15385-197.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled α2-adrenoceptor antagonist (e.g., 10 µM phentolamine) to determine the amount of non-specific binding of the radioligand.

  • Incubation Buffer: Typically 50 mM Tris-HCl buffer with 10 mM MgCl₂, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

  • Scintillation Fluid: For use with the scintillation counter.

Methodology:
  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the incubation buffer and determine the protein concentration.

  • Assay Setup: The assay is typically performed in triplicate in microcentrifuge tubes or a 96-well plate.

    • Total Binding: Add cell membranes, radioligand, and incubation buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Alpha-2 Adrenoceptor Signaling Pathway

Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

alpha2_signaling alpha2_R α2-Adrenoceptor Gi Gi Protein (αβγ) alpha2_R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist Agonist Agonist->alpha2_R G_alpha_i Gαi Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Gi-coupled signaling pathway of alpha-2 adrenoceptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound & Free Ligand) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

The Inactive Enantiomer RS-15385-198: A Deep Dive into its Discovery and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry and pharmacology, the study of enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. Often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of RS-15385-198, the inactive enantiomer of the potent and selective α2-adrenoceptor antagonist, Delequamine (RS-15385-197). Understanding the stereoselectivity of compounds like RS-15385 is crucial for the development of safer and more effective therapeutic agents.

Discovery and History

This compound emerged from a research program aimed at developing selective antagonists for α2-adrenoceptors. Its active counterpart, Delequamine (RS-15385-197), was identified as a promising candidate for the treatment of conditions such as erectile dysfunction and major depressive disorder, and it progressed to Phase 3 clinical trials before its development was discontinued.

The synthesis and pharmacological evaluation of the individual enantiomers, RS-15385-197 and this compound, were first detailed in a seminal 1993 paper by Brown et al.[1][2]. This study was pivotal in demonstrating the high degree of stereoselectivity at the α2-adrenoceptor, with RS-15385-197 exhibiting significantly greater affinity and potency than this compound. The racemate, designated RS-15385-196, displayed an intermediate pharmacological profile[1][2].

Quantitative Pharmacological Data

The stark difference in the pharmacological activity between the two enantiomers is best illustrated by their binding affinities and functional antagonist potencies. The following tables summarize the key quantitative data from in vitro studies.

CompoundTissue/ReceptorRadioligandpKi
This compound (Inactive Enantiomer) Rat Cortex (α2-adrenoceptors)[3H]-Yohimbine6.32[1][2][3]
RS-15385-197 (Delequamine)Rat Cortex (α2-adrenoceptors)[3H]-Yohimbine9.45[1][2]
RS-15385-196 (Racemate)Rat Cortex (α2-adrenoceptors)[3H]-Yohimbine9.18[1][2]

Table 1: Comparative binding affinities of RS-15385 enantiomers and racemate at α2-adrenoceptors in rat cerebral cortex.

CompoundTissueAgonistpA2
This compound (Inactive Enantiomer) Guinea-pig IleumUK-143046.47[1][2]
RS-15385-197 (Delequamine)Guinea-pig IleumUK-143049.72[1][2]

Table 2: Comparative functional antagonist potencies of RS-15385 enantiomers in the transmurally-stimulated guinea-pig ileum.

As the data clearly indicates, there is a greater than 1000-fold difference in binding affinity at the rat cortex α2-adrenoceptor between the active (RS-15385-197) and inactive (this compound) enantiomers. A similar disparity is observed in their functional antagonist potencies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound and its active enantiomer.

Radioligand Binding Assay (Rat Cerebral Cortex)

Objective: To determine the binding affinity (Ki) of the test compounds for α2-adrenoceptors.

Materials:

  • Rat cerebral cortex tissue homogenate

  • [3H]-Yohimbine (radioligand)

  • Phentolamine (B1677648) (for non-specific binding determination)

  • Test compounds (RS-15385-197, this compound, RS-15385-196)

  • Incubation buffer: 50 mM Tris-HCl, pH 7.7

  • Glass fiber filters (Whatman GF/B)

  • Scintillation counter

Methodology:

  • Tissue Preparation: Whole rat brains are dissected to isolate the cerebral cortex. The tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed and re-suspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: The assay is performed in a final volume of 1 mL.

    • Total Binding: 100 µL of tissue homogenate, 50 µL of [3H]-Yohimbine (final concentration ~1 nM), and 850 µL of buffer.

    • Non-specific Binding: 100 µL of tissue homogenate, 50 µL of [3H]-Yohimbine, 50 µL of phentolamine (final concentration 10 µM), and 800 µL of buffer.

    • Competition Binding: 100 µL of tissue homogenate, 50 µL of [3H]-Yohimbine, 50 µL of varying concentrations of the test compound, and 800 µL of buffer.

  • Incubation: The mixture is incubated at 25°C for 30 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are washed three times with 5 mL of ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with 5 mL of scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Guinea-pig Ileum)

Objective: To determine the functional antagonist potency (pA2) of the test compounds.

Materials:

  • Male guinea-pigs

  • Isolated guinea-pig ileum segments

  • Krebs-Henseleit solution

  • UK-14304 (α2-adrenoceptor agonist)

  • Test compounds (RS-15385-197, this compound)

  • Organ bath with isometric transducers

  • Transmural field stimulation electrodes

Methodology:

  • Tissue Preparation: Segments of the distal ileum are removed from euthanized guinea-pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Stimulation: The tissues are subjected to transmural field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage) to elicit twitch contractions, which are recorded isometrically.

  • Agonist Response: A cumulative concentration-response curve to the α2-adrenoceptor agonist UK-14304 is established to determine its inhibitory effect on the twitch response.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (RS-15385-197 or this compound) for a predetermined equilibration period (e.g., 30 minutes).

  • Antagonism Measurement: In the continued presence of the antagonist, a second cumulative concentration-response curve to UK-14304 is generated.

  • Data Analysis: The concentration ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is then determined from a Schild plot, which is a linear regression of log(concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. A slope not significantly different from unity is indicative of competitive antagonism.

Visualizations

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

alpha2_signaling cluster_receptor α2-Adrenoceptor cluster_gprotein G-protein cluster_effector Effector cluster_second_messenger Second Messenger Receptor α2-AR Gi Gi Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates Antagonist RS-15385-197 (Active Antagonist) Antagonist->Receptor Blocks Inactive This compound (Inactive) Inactive->Receptor Weakly Blocks

Figure 1: Simplified signaling pathway of the α2-adrenoceptor and the site of action for RS-15385 enantiomers.

radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Cerebral Cortex Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge and Resuspend Homogenize->Centrifuge Membranes Membrane Preparation Centrifuge->Membranes Incubate Incubate Membranes with: - [3H]-Yohimbine (Radioligand) - Test Compound (this compound) Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Figure 2: Experimental workflow for the radioligand binding assay.

functional_assay cluster_setup Tissue Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Isolate Isolate Guinea-pig Ileum Mount Mount in Organ Bath Isolate->Mount Stimulate Transmural Field Stimulation Mount->Stimulate Agonist_CRC1 Generate Agonist (UK-14304) Concentration-Response Curve (CRC) Stimulate->Agonist_CRC1 Washout Washout Agonist_CRC1->Washout Antagonist_Inc Incubate with this compound Washout->Antagonist_Inc Agonist_CRC2 Generate Agonist CRC in presence of Antagonist Antagonist_Inc->Agonist_CRC2 CR Calculate Concentration Ratio Agonist_CRC2->CR Schild Construct Schild Plot CR->Schild pA2 Determine pA2 (Antagonist Potency) Schild->pA2

Figure 3: Experimental workflow for the functional antagonism assay.

Conclusion

The case of this compound and its active enantiomer, Delequamine, serves as a classic example of the profound impact of stereoisomerism on pharmacological activity. While RS-15385-197 is a highly potent and selective α2-adrenoceptor antagonist, this compound is, for all practical purposes, inactive at this receptor. This significant difference in activity underscores the three-dimensional nature of drug-receptor interactions and highlights the importance of chiral synthesis and resolution in drug development. The detailed study of such inactive enantiomers is not merely an academic exercise; it provides valuable insights into the structure-activity relationships of a given pharmacological target and contributes to the design of more specific and safer medicines. This technical guide has provided a comprehensive overview of the discovery, pharmacological profile, and experimental evaluation of this compound, offering a valuable resource for researchers in the field of pharmacology and drug discovery.

References

Stereoselectivity of RS-15385-198 vs. RS-15385-197: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoselectivity of the α2-adrenoceptor antagonists, RS-15385-197 and its enantiomer, RS-15385-198. The document outlines the significant differences in their binding affinities and functional activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pharmacology.

Core Findings: High Stereoselectivity at the α2-Adrenoceptor

RS-15385-197, also known as delequamine, demonstrates markedly higher affinity and antagonist potency for the α2-adrenoceptor compared to its stereoisomer, this compound. This pronounced stereoselectivity is a critical aspect of its pharmacological profile, highlighting the specific molecular interactions required for high-affinity binding to the receptor.

Comparative Binding Affinities and Functional Antagonist Activities

The following tables summarize the quantitative data from in vitro radioligand binding and functional assays, illustrating the profound differences in potency between the two enantiomers.

CompoundReceptorTissueRadioligandpKi
RS-15385-197 α2-AdrenoceptorRat Cortex[3H]-Yohimbine9.45[1]
This compound α2-AdrenoceptorRat Cortex[3H]-Yohimbine6.32[1]
RS-15385-196 (Racemate) α2-AdrenoceptorRat Cortex[3H]-Yohimbine9.18[1]
RS-15385-197 α1-AdrenoceptorRat Cortex[3H]-Prazosin5.29[1]

Table 1: Comparative in vitro binding affinities (pKi) of RS-15385-197 and this compound for α-adrenoceptors.

CompoundPreparationAgonistpA2
RS-15385-197 Guinea-Pig IleumUK-14,3049.72[1]
This compound Guinea-Pig IleumUK-14,3046.47[1]

Table 2: Functional antagonist potency (pA2) of RS-15385-197 and this compound at the α2-adrenoceptor.

The data clearly indicates that RS-15385-197 possesses over 1000-fold higher affinity for the α2-adrenoceptor than this compound. Furthermore, RS-15385-197 exhibits a high degree of selectivity for the α2-adrenoceptor over the α1-adrenoceptor, with a selectivity ratio greater than 14,000-fold in binding experiments.[1]

Receptor Selectivity Profile of RS-15385-197

To further characterize its pharmacological profile, RS-15385-197 was evaluated for its affinity against a panel of other receptors.

Receptor SubtypepKi
α2A-Adrenoceptor (Human Platelets)9.90[1]
α2B-Adrenoceptor (Rat Neonate Lung)9.70[1]
α2-Adrenoceptor (Hamster Adipocytes)8.38[1]
5-HT1A6.50[1]
5-HT1D7.00[1]

Table 3: Binding affinities (pKi) of RS-15385-197 for various α2-adrenoceptor subtypes and 5-HT receptors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for α-Adrenoceptors in Rat Cortex

Objective: To determine the binding affinities (Ki) of RS-15385-197 and this compound for α1 and α2-adrenoceptors.

Materials:

  • Tissue: Male Wistar rat cerebral cortex.

  • Radioligands: [3H]-Yohimbine (for α2-adrenoceptors), [3H]-Prazosin (for α1-adrenoceptors).

  • Buffer: 50 mM Tris-HCl, pH 7.7.

  • Competitors: RS-15385-197, this compound.

  • Non-specific binding: Phentolamine (10 µM).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed and re-suspended in fresh buffer.

  • Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of the respective radioligand and a range of concentrations of the competitor compounds (RS-15385-197 or this compound).

  • Incubation: The incubation is carried out for 30 minutes at 25°C.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of competitor inhibiting 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation. pKi is the negative logarithm of the Ki.

Functional Antagonist Assay in Guinea-Pig Ileum

Objective: To determine the functional antagonist potency (pA2) of RS-15385-197 and this compound at prejunctional α2-adrenoceptors.

Materials:

  • Tissue: Male guinea-pig ileum.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 / 5% CO2.

  • Agonist: UK-14,304 (a selective α2-adrenoceptor agonist).

  • Antagonists: RS-15385-197, this compound.

  • Instrumentation: Organ bath, isometric transducer, data acquisition system.

Procedure:

  • Tissue Preparation: A segment of guinea-pig ileum is mounted in an organ bath containing PSS under a resting tension of 1 g.

  • Stimulation: The tissue is subjected to transmural electrical stimulation to elicit twitch responses, which are mediated by the release of acetylcholine.

  • Agonist Response: A cumulative concentration-response curve to UK-14,304 is established to measure its inhibitory effect on the twitch responses.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (RS-15385-197 or this compound) for a predetermined equilibration period.

  • Shift in Agonist Response: A second cumulative concentration-response curve to UK-14,304 is generated in the presence of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated for at least three different concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the canonical α2-adrenoceptor signaling pathway and the experimental workflow for determining antagonist potency.

alpha2_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha2_receptor α2-Adrenoceptor gi_protein Gi Protein (αβγ) alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) gi_protein->adenylyl_cyclase Inhibits atp ATP adenylyl_cyclase->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response ↓ Cellular Response pka->cellular_response agonist Agonist (e.g., Norepinephrine) agonist->alpha2_receptor Binds & Activates antagonist Antagonist (RS-15385-197/198) antagonist->alpha2_receptor Binds & Blocks

Caption: Canonical α2-adrenoceptor signaling pathway.

pA2_determination_workflow Workflow for pA2 Determination cluster_experiment Experimental Steps cluster_analysis Data Analysis tissue_prep 1. Prepare Guinea Pig Ileum stimulate 2. Transmural Electrical Stimulation tissue_prep->stimulate agonist_crc 3. Generate Agonist (UK-14,304) CRC stimulate->agonist_crc antagonist_incubate 4. Incubate with Antagonist (RS-15385) agonist_crc->antagonist_incubate agonist_crc_antagonist 5. Generate Agonist CRC in presence of Antagonist antagonist_incubate->agonist_crc_antagonist repeat_steps 6. Repeat steps 4 & 5 with different Antagonist concentrations agonist_crc_antagonist->repeat_steps calc_dr 7. Calculate Dose Ratios repeat_steps->calc_dr Data schild_plot 8. Construct Schild Plot calc_dr->schild_plot det_pa2 9. Determine pA2 value schild_plot->det_pa2

Caption: Experimental workflow for pA2 determination.

Conclusion

The pharmacological data for RS-15385-197 and this compound unequivocally demonstrate a high degree of stereoselectivity at the α2-adrenoceptor. The (8aR, 12aS, 13aS) configuration of RS-15385-197 is essential for its potent and selective antagonist activity. This profound difference between the enantiomers underscores the precise three-dimensional structural requirements for optimal interaction with the α2-adrenoceptor binding pocket. RS-15385-197 stands as a powerful pharmacological tool for investigating the physiological and pathophysiological roles of α2-adrenoceptors.

References

Stereoisomers of Alpha-2 Adrenoceptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacology of alpha-2 adrenoceptor antagonist stereoisomers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Core Concepts: Stereoselectivity in Alpha-2 Adrenoceptor Antagonism

Alpha-2 adrenoceptors (α2-ARs), a class of G-protein coupled receptors (GPCRs), are crucial regulators of neurotransmission and physiological processes.[1] They are subdivided into three main subtypes: α2A, α2B, and α2C.[1] Antagonists of these receptors have significant therapeutic potential. A critical aspect of α2-AR pharmacology is the stereoselectivity exhibited by many antagonist compounds. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, often display markedly different affinities, selectivities, and functional activities at their biological targets. This guide focuses on the stereoisomers of two prominent α2-AR antagonists: yohimbine (B192690) and idazoxan (B1206943).

Quantitative Data on Stereoisomer Affinity and Selectivity

The binding affinity (Ki) and functional antagonist potency (pA2) of various stereoisomers at alpha adrenoceptors are summarized below. These values highlight the significant impact of stereochemistry on receptor interaction.

Yohimbine Stereoisomers

Yohimbine has several stereoisomers, including rauwolscine (B89727) (also known as α-yohimbine) and corynanthine (B1669447).[2] While yohimbine and rauwolscine are generally selective α2-AR antagonists, corynanthine exhibits a preference for α1-adrenoceptors.[3][4]

StereoisomerReceptor SubtypepA2 ValueKi (nM)Selectivity (α2/α1)Reference
Yohimbine α27.0 - 9.0-~45[4][5]
α15.0 - 7.0-[4]
Rauwolscine α27.5 - 8.5-~3[4][5]
α15.0 - 7.0-[4]
Corynanthine α24.0 - 6.0-~0.03[4][5]
α16.5 - 7.4-[4]
(+)-Yohimbine α2--635[6]
Alloyohimbine α2--46.6[6]

Note: pA2 and Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Idazoxan Enantiomers

Idazoxan is a selective α2-AR antagonist that exists as two enantiomers: (+)-idazoxan and (-)-idazoxan.

EnantiomerReceptor AffinityPotencyNotesReference
(+)-Idazoxan 7-8 times more potent than (-)-idazoxan in inhibiting p-[3H]aminoclonidine binding.Affinity for α2-autoreceptors is 40 times higher than (-)-idazoxan.Shows a higher affinity for presynaptic α2-adrenoceptors.[3]
(-)-Idazoxan Lower affinity for α2-adrenoceptors compared to the (+)-enantiomer.[3]

Key Experimental Protocols

Detailed methodologies for characterizing α2-adrenoceptor antagonist stereoisomers are crucial for obtaining reliable and reproducible data. The following sections outline standard protocols for radioligand binding and functional assays.

Radioligand Binding Assay for α2-Adrenoceptors

This protocol is used to determine the binding affinity (Ki) of unlabelled antagonist stereoisomers by measuring their ability to displace a radiolabeled ligand from the α2-adrenoceptor.

Materials:

  • Radioligand: [3H]-Rauwolscine (a specific α2-antagonist radioligand).[7]

  • Tissue Preparation: Bovine cerebral cortex membranes or cells stably expressing human α2-adrenoceptor subtypes.[7][8]

  • Buffer: Tris buffer or K+-phosphate buffer.[8]

  • Competitors: Unlabeled antagonist stereoisomers at various concentrations.

  • Wash Buffer: Ice-cold buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In reaction tubes, combine the membrane preparation, [3H]-rauwolscine at a fixed concentration (e.g., near its Kd value of 2.5 nM), and varying concentrations of the unlabeled competitor stereoisomer.[7]

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[8]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Isolated Rat Vas Deferens

This ex vivo functional assay is used to determine the antagonist potency (pA2) of stereoisomers by measuring their ability to inhibit the contractile response induced by an α2-AR agonist. The vas deferens is a suitable tissue as its nerve terminals contain presynaptic α2-adrenoceptors that regulate neurotransmitter release.[9][10]

Materials:

  • Tissue: Prostatic portion of the rat vas deferens.[9]

  • Organ Bath: Filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isotonic Transducer and Recording System.

  • α2-Adrenoceptor Agonist: Clonidine or other suitable agonist.

  • Antagonist Stereoisomers.

  • Electrical Field Stimulator.

Procedure:

  • Tissue Preparation: Dissect the prostatic portion of the rat vas deferens and mount it in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) with regular washes.

  • Stimulation: Elicit twitch contractions by electrical field stimulation.

  • Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the α2-AR agonist (e.g., clonidine), which will inhibit the twitch contractions.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist stereoisomer for a predetermined time.

  • Shifted Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: The antagonist will cause a rightward shift of the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenoceptor Signaling

The canonical signaling pathway for α2-adrenoceptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[11] However, α2-ARs can also activate other signaling cascades, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[12]

G_protein_signaling cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi/o) A2AR α2-Adrenoceptor G_alpha Gαi A2AR->G_alpha Activates G_beta_gamma Gβγ A2AR->G_beta_gamma Releases AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3_DAG IP3 + DAG PLC->IP3_DAG Converts G_alpha->AC Inhibits G_beta_gamma->PLC Activates Antagonist Antagonist Stereoisomer Antagonist->A2AR Blocks Binding Agonist Agonist (e.g., Norepinephrine) Agonist->A2AR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to PIP2 PIP2 PIP2->PLC Ca_PKC Ca2+ release / PKC activation IP3_DAG->Ca_PKC Leads to MAPK_ERK MAPK/ERK Pathway Ca_PKC->MAPK_ERK Activates Cellular_Response_Activation Alternative Cellular Response MAPK_ERK->Cellular_Response_Activation Leads to

Alpha-2 Adrenoceptor Signaling Pathways.
Experimental Workflow for GPCR Antagonist Characterization

The characterization of a novel GPCR antagonist, including its stereoisomers, typically follows a structured workflow from initial screening to in-depth functional analysis.

experimental_workflow cluster_in_vitro In Vitro / Ex Vivo Characterization cluster_in_vivo In Vivo Characterization Binding_Assay Radioligand Binding Assay (Determine Ki and selectivity) Functional_Assay Functional Assays (e.g., Vas Deferens, GTPγS) (Determine pA2 and efficacy) Binding_Assay->Functional_Assay Downstream_Signaling Downstream Signaling Assays (e.g., cAMP, Western Blot for pERK) (Elucidate mechanism of action) Functional_Assay->Downstream_Signaling Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Downstream_Signaling->Data_Analysis PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) (Assess bioavailability, half-life, and in vivo potency) Efficacy_Models Animal Models of Disease (Evaluate therapeutic potential) PK_PD->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Start Compound Synthesis (Stereoisomer separation) Start->Binding_Assay Data_Analysis->PK_PD

Workflow for GPCR Antagonist Characterization.

References

The Distomer RS-15385-198: A Technical Overview of its Biological Activity as an α2-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer, or distomer, of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197 (Delequamine). While its enantiomeric counterpart, RS-15385-197, exhibits high affinity and selectivity for α2-adrenoceptors, this compound demonstrates significantly lower binding affinity and antagonist potency. This document provides a comprehensive technical guide to the biological activity of this compound, detailing its pharmacological profile, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

The biological activity of this compound has been primarily characterized through radioligand binding assays and functional tissue experiments. The key quantitative data are summarized in the table below, with comparative data for its active enantiomer, RS-15385-197, and the racemate, RS-15385-196, included for context.

CompoundAssay TypeTissue/PreparationRadioligandAgonistParameterValueReference
This compound Radioligand BindingRat Cortex[3H]-Yohimbine-pKi6.32[1]
This compound Functional AntagonismGuinea-Pig Ileum-UK-14304pA26.47[1]
RS-15385-197Radioligand BindingRat Cortex[3H]-Yohimbine-pKi9.45[1]
RS-15385-197Functional AntagonismGuinea-Pig Ileum-UK-14304pA29.72[1]
RS-15385-196Radioligand BindingRat Cortex[3H]-Yohimbine-pKi9.18[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The characterization of this compound involved standard pharmacological assays. The detailed methodologies for these key experiments are outlined below.

Radioligand Binding Assay in Rat Cortex

Objective: To determine the binding affinity of this compound for α2-adrenoceptors in the central nervous system.

Protocol:

  • Tissue Preparation:

    • Male Sprague-Dawley rat cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7).

    • The homogenate is centrifuged at 50,000 x g for 15 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and centrifuged again.

    • The final pellet is resuspended in incubation buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.7).

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the α2-adrenoceptor selective radioligand, [3H]-yohimbine.

    • Increasing concentrations of the test compound (this compound) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenoceptor antagonist (e.g., 10 µM phentolamine).

    • The incubation is carried out at 25°C for 60 minutes.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC50 values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay in Guinea-Pig Ileum

Objective: To assess the functional antagonist activity of this compound at presynaptic α2-adrenoceptors.

Protocol:

  • Tissue Preparation:

    • Segments of the myenteric plexus-longitudinal muscle from the ileum of male Dunkin-Hartley guinea pigs are isolated.

    • The tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

  • Functional Assay:

    • The tissues are subjected to transmural electrical field stimulation to elicit twitch responses, which are mediated by the release of acetylcholine (B1216132) from cholinergic nerve terminals.

    • The α2-adrenoceptor agonist, UK-14304, is added cumulatively to inhibit the twitch responses.

    • A concentration-response curve for UK-14304 is established.

    • The tissues are then incubated with a fixed concentration of this compound for a predetermined period.

    • A second concentration-response curve for UK-14304 is then generated in the presence of this compound.

  • Data Analysis:

    • The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is measured.

    • The pA2 value is calculated using the Schild equation, which provides a measure of the antagonist's affinity.

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi. The canonical signaling pathway for α2-adrenoceptors is depicted below.

alpha2_signaling alpha2_receptor α2-Adrenoceptor Gi_protein Gi Protein (αβγ) alpha2_receptor->Gi_protein Activates G_alpha_i Gαi Gi_protein->G_alpha_i Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates adenylyl_cyclase Adenylyl Cyclase G_alpha_i->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Converts agonist Agonist (e.g., Norepinephrine) agonist->alpha2_receptor Binds to antagonist This compound antagonist->alpha2_receptor Blocks ATP ATP PKA PKA cAMP->PKA Activates response Cellular Response PKA->response Phosphorylates

Caption: α2-Adrenoceptor signaling pathway.

Upon activation by an agonist, the α2-adrenoceptor facilitates the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels attenuates the activity of protein kinase A (PKA), thereby modulating various downstream cellular responses. As an antagonist, this compound binds to the α2-adrenoceptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of endogenous agonists like norepinephrine, thereby preventing the inhibitory effects of α2-adrenoceptor activation.

Experimental Workflow for Pharmacological Characterization

The logical flow of experiments to characterize a compound like this compound is crucial for a comprehensive understanding of its biological activity.

experimental_workflow start Start: Compound Synthesis (this compound) binding_assay In Vitro Binding Assay (e.g., Rat Cortex Membranes) start->binding_assay functional_assay In Vitro Functional Assay (e.g., Guinea-Pig Ileum) start->functional_assay determine_affinity Determine Binding Affinity (pKi) binding_assay->determine_affinity selectivity_panel Receptor Selectivity Screening (Optional) determine_affinity->selectivity_panel end End: Pharmacological Profile Established determine_affinity->end determine_potency Determine Antagonist Potency (pA2) functional_assay->determine_potency determine_potency->selectivity_panel determine_potency->end assess_selectivity Assess Off-Target Effects selectivity_panel->assess_selectivity in_vivo_studies In Vivo Studies (Optional) assess_selectivity->in_vivo_studies evaluate_efficacy Evaluate In Vivo Efficacy and Pharmacokinetics in_vivo_studies->evaluate_efficacy evaluate_efficacy->end

Caption: Experimental workflow for pharmacological profiling.

Conclusion

This compound is the less active enantiomer of the potent α2-adrenoceptor antagonist RS-15385-197. Its biological activity is characterized by a moderate affinity for α2-adrenoceptors in radioligand binding studies and a corresponding antagonist potency in functional assays. The significant difference in activity between the two enantiomers highlights the stereoselectivity of the α2-adrenoceptor. While not a potent pharmacological tool itself, the study of this compound is crucial for understanding the structure-activity relationships of this class of compounds and serves as an important control in experiments involving its more active counterpart.

References

Core Safety and Toxicity Profile of RS-15385-198: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive public safety and toxicity data for RS-15385-198, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level), is not available in the public domain. This document synthesizes the available pharmacological data, which provides foundational insights into its specificity and potential for off-target effects, a critical component of a safety assessment. The information herein is intended for research and informational purposes only and does not constitute a complete safety and toxicity evaluation.

Introduction

This compound is identified as the (8aS, 12aR, 13aR) enantiomer of a potent and highly selective alpha-2 adrenoceptor antagonist.[1][2] The more active enantiomer is RS-15385-197 ((8aR, 12aS, 13aS)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulphonyl)-6H-isoquino[2,1-g][1][3]-naphthyridine), with the racemate being RS-15385-196.[1][2] Research on this compound series was conducted at the Syntex Research Centre. This guide focuses on the pharmacological profile of the active enantiomer, RS-15385-197, to infer the likely safety profile of this compound, based on the principle that understanding the active counterpart is crucial for evaluating a less active stereoisomer.

The primary mechanism of action is the competitive antagonism of alpha-2 adrenergic receptors. These receptors are key regulators in the central and peripheral nervous systems, and their modulation can impact a range of physiological processes.[3][4][5]

Pharmacological Data

The selectivity of a compound is a cornerstone of its safety profile, as it indicates the potential for off-target effects. The available data for the active enantiomer, RS-15385-197, demonstrates a high degree of selectivity for alpha-2 adrenoceptors over other receptor types.

Table 1: Receptor Binding Affinity and Selectivity of RS-15385-197 and its Enantiomer this compound

TargetLigand/AssayRS-15385-197 (pKi / pA2)This compound (pKi / pA2)Selectivity Ratio (α2/α1) of RS-15385-197Reference
Alpha-2 Adrenoceptors Rat Cortex (Binding, [3H]-yohimbine)9.456.32> 14,000 (Binding)[1][2]
Guinea-pig Ileum (Functional)9.726.47> 4,000 (Functional)[1][2]
Dog Saphenous Vein (Functional)10.0Not ReportedNot Applicable[1][2]
Alpha-1 Adrenoceptors Rat Cortex (Binding, [3H]-prazosin)5.29Not ReportedNot Applicable[1][2]
Rabbit Aorta (Functional)6.05Not ReportedNot Applicable[1][2]
Other Receptors
5-HT1ANot Specified6.50Not ReportedNot Applicable[1][2]
5-HT1DNot Specified7.00Not ReportedNot Applicable[1][2]
Other 5-HT SubtypesNot Specified≤ 5Not ReportedNot Applicable[1][2]
Dopamine ReceptorsNot Specified≤ 5Not ReportedNot Applicable[1][2]
Muscarinic CholinoceptorsNot Specified≤ 5Not ReportedNot Applicable[1][2]
Beta-AdrenoceptorsNot Specified≤ 5Not ReportedNot Applicable[1][2]
Dihydropyridine Binding SitesNot Specified≤ 5Not ReportedNot Applicable[1][2]
Imidazoline Binding Sites[3H]-idazoxanDevoid of AffinityNot ReportedNot Applicable[1][2]

pKi is the negative logarithm of the inhibition constant, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater affinity/potency.

Table 2: In Vivo Pharmacological Data for RS-15385-197

TestAnimal ModelEffectPotency (AD50)Reference
UK-14,304-induced mydriasisRatAntagonism5 µg/kg (i.v.), 96 µg/kg (p.o.)[1][2]
Clonidine-induced mydriasisRatAntagonism7 µg/kg (i.v.)[1][2]
UK-14,304-induced pressor responsePithed RatAntagonism7 µg/kg (i.v.)[1][2]
Cirazoline-induced pressor responsePithed RatNo AntagonismUp to 10 mg/kg (i.v.)[1][2]

AD50 is the dose of a drug that produces 50% of its maximal effect.

Experimental Protocols

Detailed experimental protocols for comprehensive toxicity studies are not publicly available. However, the pharmacological studies on RS-15385-197 provide insight into the methodologies used to determine its activity and selectivity.

3.1. Radioligand Binding Assays (In Vitro)

  • Objective: To determine the binding affinity of the compound to various receptors.

  • General Protocol:

    • Tissue Preparation: Membranes were prepared from specific tissues known to be rich in the target receptors (e.g., rat cerebral cortex for alpha-2 and alpha-1 adrenoceptors, human platelets for alpha-2A, and rat neonatal lung for alpha-2B).[1][2][6]

    • Incubation: Tissue membranes were incubated with a specific radioligand (e.g., [3H]-yohimbine for alpha-2, [3H]-prazosin for alpha-1) and various concentrations of the test compound (RS-15385-197 or this compound).

    • Separation: Bound and free radioligand were separated by rapid filtration.

    • Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

    • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

3.2. Functional Assays (In Vitro)

  • Objective: To determine the functional antagonist activity of the compound.

  • General Protocol (e.g., Guinea-pig Ileum):

    • Tissue Preparation: A segment of the guinea-pig ileum was mounted in an organ bath containing a physiological salt solution, and transmural nerve stimulation was applied.

    • Agonist Response: The inhibitory effect of an alpha-2 adrenoceptor agonist (e.g., UK-14,304) on electrically evoked contractions was measured.

    • Antagonist Challenge: The assay was repeated in the presence of increasing concentrations of RS-15385-197.

    • Data Analysis: The pA2 value was determined from the parallel rightward shift of the agonist concentration-response curve.

3.3. In Vivo Assays

  • Objective: To assess the central and peripheral activity and selectivity of the compound after systemic administration.

  • General Protocol (e.g., Antagonism of Mydriasis in Rats):

    • Animal Model: Anesthetized rats were used.

    • Agonist Administration: An alpha-2 adrenoceptor agonist (e.g., UK-14,304 or clonidine) was administered to induce mydriasis (pupil dilation).

    • Antagonist Administration: RS-15385-197 was administered intravenously (i.v.) or orally (p.o.) prior to the agonist.

    • Measurement: The degree of pupil dilation was measured.

    • Data Analysis: The AD50 was calculated as the dose of the antagonist that caused a 50% reduction in the agonist-induced mydriasis.

Visualizations

4.1. Signaling Pathway

alpha2_antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential alpha2_receptor Alpha-2 Adrenoceptor (Autoreceptor) NE_release->alpha2_receptor NE Binds postsynaptic_receptor Postsynaptic Adrenoceptor NE_release->postsynaptic_receptor NE Binds alpha2_receptor->NE_release Inhibits (Negative Feedback) cellular_response Cellular Response postsynaptic_receptor->cellular_response RS15385 This compound (Antagonist) RS15385->alpha2_receptor Blocks NE Binding experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment receptor_binding Receptor Binding Assays (e.g., Rat Cortex Membranes) functional_assays Functional Assays (e.g., Guinea-pig Ileum) determine_pki Determine pKi (Binding Affinity) receptor_binding->determine_pki determine_pa2 Determine pA2 (Functional Potency) functional_assays->determine_pa2 animal_models Animal Models (e.g., Anesthetized Rats) pharmacodynamic_readouts Pharmacodynamic Readouts (e.g., Mydriasis, Blood Pressure) animal_models->pharmacodynamic_readouts determine_ad50 Determine AD50 (In Vivo Efficacy) pharmacodynamic_readouts->determine_ad50 safety_profile Pharmacological Safety Profile (Selectivity & Potency) determine_pki->safety_profile determine_pa2->safety_profile determine_ad50->safety_profile

References

Methodological & Application

Application Notes and Protocols: Utilizing RS-15385-198 as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper use of RS-15385-198 as a negative control in pharmacological studies, particularly those investigating the role of the α2-adrenoceptor.

Introduction

This compound is the (8aS, 12aR, 13aR)-enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197. Due to a high degree of stereoselectivity, this compound exhibits significantly lower affinity for the α2-adrenoceptor compared to its active counterpart, RS-15385-197.[1][2] This stark difference in binding affinity makes this compound an ideal negative control to ascertain the specificity of effects mediated by RS-15385-197 or other α2-adrenoceptor ligands. By demonstrating that this compound fails to elicit the same biological response as the active compound, researchers can confidently attribute the observed effects to the specific antagonism of the α2-adrenoceptor.

Data Presentation

The following table summarizes the quantitative data highlighting the stereoselectivity between RS-15385-197 and this compound, providing a clear rationale for the use of this compound as a negative control.

Compound Parameter Value Receptor/Tissue
RS-15385-197 pKi9.45α2-adrenoceptors (rat cortex)
This compound pKi6.32α2-adrenoceptors (rat cortex)
RS-15385-197 pA29.72guinea-pig ileum
This compound pA26.47guinea-pig ileum
RS-15385-197 pKi (α2A)9.90human platelets
RS-15385-197 pKi (α2B)9.70rat neonate lung
RS-15385-197 pKi5.29α1-adrenoceptors (rat cortex)
RS-15385-197 α2/α1 selectivity ratio>14,000(binding experiments)

Data compiled from published pharmacological studies.[1][2]

Mandatory Visualizations

Signaling Pathway of the α2-Adrenoceptor

alpha2_signaling cluster_cell Cell Membrane Adrenergic_agonist Adrenergic Agonist (e.g., Norepinephrine) alpha2_AR α2-Adrenoceptor Adrenergic_agonist->alpha2_AR Binds to Gi_protein Gi Protein alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to RS_15385_197 RS-15385-197 (Antagonist) RS_15385_197->alpha2_AR Blocks RS_15385_198 This compound (Negative Control) RS_15385_198->alpha2_AR No significant binding

Caption: The α2-adrenoceptor signaling cascade, illustrating the inhibitory action on adenylyl cyclase.

Experimental Workflow for Negative Control Validation

experimental_workflow cluster_workflow Experimental Design cluster_outcomes Expected Outcomes start Hypothesis: Effect is mediated by α2-adrenoceptor antagonism group_setup Experimental Groups control_vehicle Vehicle Control control_negative Negative Control: This compound experimental_active Active Compound: RS-15385-197 assay Perform Biological Assay (e.g., neurotransmitter release, cAMP measurement) control_vehicle->assay control_negative->assay experimental_active->assay data_analysis Data Analysis and Comparison assay->data_analysis conclusion Conclusion data_analysis->conclusion outcome_vehicle Baseline Activity data_analysis->outcome_vehicle Vehicle Group outcome_negative Activity similar to Vehicle Control data_analysis->outcome_negative Negative Control Group outcome_active Significant difference from Vehicle and Negative Control data_analysis->outcome_active Active Compound Group

Caption: Workflow for validating α2-adrenoceptor-mediated effects using this compound.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments. Researchers should adapt these protocols to their specific experimental systems and endpoints.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To demonstrate the differential binding affinity of RS-15385-197 and this compound for the α2-adrenoceptor.

Materials:

  • Cell membranes expressing the α2-adrenoceptor (e.g., from rat cortex or a recombinant cell line).

  • Radioligand specific for the α2-adrenoceptor (e.g., [3H]-yohimbine or [3H]-rauwolscine).

  • RS-15385-197 and this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 10 µM yohimbine).

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Prepare serial dilutions of RS-15385-197 and this compound in assay buffer. A wide concentration range should be used to determine the full competition curve (e.g., 10^-12 M to 10^-5 M).

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of the respective concentrations of RS-15385-197 or this compound.

  • Add 50 µL of the radioligand at a concentration close to its Kd value.

  • Add 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the Ki values for RS-15385-197 and this compound using non-linear regression analysis.

Expected Results: The Ki value for RS-15385-197 will be significantly lower (in the nanomolar or sub-nanomolar range) than that of this compound (in the micromolar range), confirming the high stereoselectivity.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

Objective: To assess the effect of RS-15385-197 and its negative control, this compound, on neurotransmitter levels in a specific brain region. For example, to measure the increase in noradrenaline release in the prefrontal cortex following α2-adrenoceptor antagonism.

Materials:

  • Male Wistar rats (or other appropriate animal model).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • RS-15385-197 and this compound dissolved in an appropriate vehicle.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography (HPLC) system with electrochemical detection for neurotransmitter analysis.

Procedure:

  • Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex) of anesthetized rats using a stereotaxic apparatus. Allow the animals to recover for at least 24 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of neurotransmitter levels.

  • Administer the vehicle, this compound (e.g., 1 mg/kg, i.p.), or RS-15385-197 (e.g., 1 mg/kg, i.p.) to different groups of animals.

  • Continue to collect dialysate samples for at least 2-3 hours post-administration.

  • Analyze the concentration of the neurotransmitter of interest (e.g., noradrenaline) in the dialysate samples using HPLC.

  • Express the neurotransmitter levels as a percentage of the baseline levels for each animal.

  • Compare the effects of the different treatments on neurotransmitter release over time.

Expected Results: Administration of RS-15385-197 should lead to a significant increase in extracellular noradrenaline levels compared to the vehicle-treated group. In contrast, the this compound treated group should show no significant change in noradrenaline levels, similar to the vehicle control. This would demonstrate that the observed effect of RS-15385-197 is specifically due to its antagonism of presynaptic α2-autoreceptors.[3][4]

Conclusion

References

Application Notes and Protocols for RS-15385-198 in In Vitro Adrenoceptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197.[1][2] While its enantiomer, RS-15385-197, demonstrates high affinity and selectivity for α2-adrenoceptors, this compound exhibits significantly lower affinity, highlighting a pronounced stereoselectivity in binding to these receptors.[1][2] These application notes provide a detailed protocol for conducting in vitro adrenoceptor binding assays to characterize the binding affinity of this compound, serving as a valuable tool for researchers in pharmacology and drug development.

The primary application of this protocol is to determine the binding affinity (Ki) of this compound for α2-adrenoceptors through competitive radioligand binding assays. This allows for the quantification of its interaction with the receptor in comparison to a high-affinity radiolabeled ligand.

Quantitative Data Summary

The binding affinities of this compound and its related compounds for adrenoceptors are summarized in the table below. This data is crucial for understanding the compound's selectivity and potency.

CompoundReceptor SubtypePreparationRadioligandpKiKi (nM)
This compound α2-AdrenoceptorRat Cortex[3H]-Yohimbine6.32[1][2]478.63
RS-15385-197 (Enantiomer)α2-AdrenoceptorRat Cortex[3H]-Yohimbine9.45[1][2]0.35
RS-15385-197 (Enantiomer)α1-AdrenoceptorRat Cortex[3H]-Prazosin5.29[1][2]5128.6
RS-15385-196 (Racemate)α2-AdrenoceptorRat Cortex-9.18[1][2]0.66

Note: pKi is the negative logarithm of the inhibition constant (Ki). The Ki values were calculated from the pKi values.

Experimental Protocols

This section details the methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenoceptors.

1. Materials and Reagents

  • Tissues or Cells: Rat cerebral cortex or cell lines expressing the α2-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells).[3]

  • Radioligand: [3H]-Yohimbine (a commonly used radioligand for α2-adrenoceptors).[3]

  • Test Compound: this compound.

  • Reference Compound: Unlabeled yohimbine (B192690) or another high-affinity α2-adrenoceptor antagonist.

  • Buffers:

    • Homogenization Buffer: Tris-HCl buffer with protease inhibitors.[3]

    • Assay Buffer: Appropriate buffer for the binding assay (e.g., Tris-HCl).

    • Wash Buffer: Ice-cold assay buffer.[3]

  • Equipment:

    • Homogenizer

    • Centrifuge

    • Microplate reader

    • Scintillation counter[3]

    • Glass fiber filters[3]

    • Vacuum filtration apparatus[3]

2. Membrane Preparation

  • Tissue Homogenization: Dissect and homogenize the rat cerebral cortex in ice-cold homogenization buffer containing protease inhibitors to prevent protein degradation.[3]

  • Centrifugation: Perform a series of centrifugation steps to isolate the cell membrane fraction, which is rich in adrenoceptors.[3]

  • Resuspension: Resuspend the final membrane pellet in the assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay to ensure consistency across experiments.[3]

3. Competitive Binding Assay

This assay measures the ability of the unlabeled compound, this compound, to displace a radiolabeled ligand from the α2-adrenoceptor.[4]

  • Reaction Mixture Preparation: In microplates, prepare the following in triplicate for each concentration of the test compound:

    • A fixed concentration of the membrane preparation.

    • A fixed concentration of [3H]-Yohimbine (typically at or near its Kd for the receptor).

    • Increasing concentrations of this compound.

    • For determining non-specific binding, a high concentration of an unlabeled reference compound (e.g., yohimbine) is used.

  • Incubation: Incubate the microplates at a specified temperature and for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration system. This traps the membrane fragments with the bound radioligand.[3]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[3]

4. Data Analysis

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Adrenoceptor Signaling Pathway

The following diagram illustrates the general signaling pathways for α1 and α2-adrenoceptors.

Adrenoceptor_Signaling cluster_alpha1 α1-Adrenoceptor Signaling cluster_alpha2 α2-Adrenoceptor Signaling a1 α1-Adrenoceptor gq Gq/11 a1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca Ca2+ Release ip3->ca pkc PKC Activation dag->pkc a2 α2-Adrenoceptor gi Gi/o a2->gi ac Adenylate Cyclase gi->ac camp cAMP Decrease ac->camp

Caption: General signaling pathways of α1 and α2-adrenergic receptors.

Experimental Workflow for In Vitro Binding Assay

The diagram below outlines the key steps in the in vitro adrenoceptor binding assay protocol.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Tissue/Cell Homogenization centrifuge Centrifugation & Isolation of Membranes tissue->centrifuge protein_quant Protein Quantification centrifuge->protein_quant mix Prepare Reaction Mixture (Membranes, Radioligand, this compound) protein_quant->mix incubate Incubate to Reach Equilibrium mix->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the in vitro adrenoceptor binding assay.

References

Application Notes and Protocols for RS-15385-198 in Cultured Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of the potent and selective α2-adrenoceptor antagonist, RS-15385-197.[1][2] While its enantiomer, RS-15385-197, exhibits high affinity for α2-adrenoceptors, this compound displays significantly lower affinity, highlighting a pronounced stereoselectivity in binding to this receptor.[1][2] This compound can serve as a valuable tool for investigating the stereospecific requirements of α2-adrenoceptor binding and function in neuronal systems. In cultured neuronal cell lines, this compound is primarily used as a negative control or to probe the specific effects mediated by the high-affinity enantiomer, thereby elucidating the precise role of α2-adrenoceptor antagonism in various cellular processes.

Mechanism of Action

This compound functions as an antagonist at α2-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, an α2-adrenoceptor antagonist like this compound can prevent this inhibitory effect, potentially leading to an increase in cAMP levels and modulation of downstream signaling pathways. In a neuronal context, presynaptic α2-adrenoceptors play a crucial role in regulating neurotransmitter release via a negative feedback mechanism. Antagonism of these autoreceptors can lead to an enhanced release of neurotransmitters.

Data Presentation

The following table summarizes the available binding affinity data for this compound and its related compounds for α2-adrenoceptors in rat cortex.

CompoundpKi for α2-adrenoceptors (rat cortex)Reference
This compound 6.32[1][2]
RS-15385-197 (enantiomer)9.45[1][2]
RS-15385-196 (racemate)9.18[1][2]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathway

The canonical signaling pathway for α2-adrenoceptors involves the inhibition of adenylyl cyclase. Antagonism by this compound would block this inhibition.

alpha2_signaling cluster_membrane Cell Membrane NE Norepinephrine Alpha2R α2-Adrenoceptor NE->Alpha2R Activates RS15385 This compound RS15385->Alpha2R Blocks Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Activates

Caption: α2-Adrenoceptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cultured neuronal cell lines. These should be optimized for specific cell lines and experimental goals.

Protocol 1: Assessment of Neurite Outgrowth

This protocol is designed to investigate the effect of this compound on neurite outgrowth, a key process in neuronal development.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, primary neurons)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control for neurite outgrowth induction (e.g., Retinoic Acid for SH-SY5Y, NGF for PC12)

  • Multi-well culture plates (e.g., 24- or 96-well)

  • Microscope with imaging capabilities

  • Neurite outgrowth analysis software

Workflow:

neurite_outgrowth_workflow A 1. Cell Seeding Seed neuronal cells in multi-well plates. B 2. Cell Differentiation (Optional) Induce differentiation with appropriate factors (e.g., Retinoic Acid). A->B C 3. Treatment Add this compound at various concentrations. Include vehicle and positive controls. B->C D 4. Incubation Incubate for a defined period (e.g., 24-72 hours). C->D E 5. Imaging Capture images of the cells using phase-contrast or fluorescence microscopy. D->E F 6. Analysis Quantify neurite length and branching using image analysis software. E->F

Caption: Experimental Workflow for Neurite Outgrowth Assay.

Detailed Steps:

  • Cell Culture: Culture the chosen neuronal cell line according to standard protocols.

  • Seeding: Plate the cells at an appropriate density in multi-well plates. Allow cells to adhere overnight.

  • Differentiation (if applicable): For cell lines like SH-SY5Y, induce differentiation with a factor such as retinoic acid for a predetermined period.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period suitable for observing changes in neurite outgrowth (typically 24 to 72 hours).

  • Imaging and Analysis: Following incubation, acquire images of the cells. Use neurite outgrowth analysis software to measure parameters such as the number of neurites per cell, the average length of neurites, and the number of branch points.

  • Data Interpretation: Compare the results from the this compound treated groups to the vehicle control. As this compound has low affinity, it is expected to have minimal to no effect on its own. It can be used in parallel with its high-affinity enantiomer, RS-15385-197, to demonstrate stereospecificity.

Protocol 2: cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP levels, a direct downstream target of α2-adrenoceptor signaling.

Materials:

  • Neuronal cell line expressing α2-adrenoceptors

  • Culture medium and supplements

  • This compound

  • An α2-adrenoceptor agonist (e.g., clonidine, UK-14,304)

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Multi-well plates (e.g., 96-well)

Workflow:

camp_assay_workflow A 1. Cell Seeding Seed cells in a 96-well plate. B 2. Pre-incubation Pre-incubate cells with this compound or vehicle. A->B C 3. Agonist Stimulation Add an α2-adrenoceptor agonist (e.g., clonidine) in the presence of a PDE inhibitor (e.g., IBMX). B->C D 4. Incubation Incubate for a short period (e.g., 15-30 minutes). C->D E 5. Cell Lysis Lyse the cells to release intracellular cAMP. D->E F 6. cAMP Measurement Measure cAMP levels using a commercial assay kit. E->F

Caption: Workflow for cAMP Accumulation Assay.

Detailed Steps:

  • Cell Seeding: Plate the neuronal cells in a 96-well plate and grow to near confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add an α2-adrenoceptor agonist to the wells to stimulate the receptors and induce a decrease in cAMP.

  • Incubation: Incubate for a time sufficient to observe a robust agonist-induced change in cAMP levels (typically 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration.

  • Data Analysis: The antagonist effect of this compound will be observed as a reversal of the agonist-induced decrease in cAMP levels. Plot the cAMP concentration against the concentration of this compound to determine its potency as an antagonist.

Concluding Remarks

This compound is a valuable pharmacological tool for dissecting the stereospecific interactions with α2-adrenoceptors in cultured neuronal cells. Due to its significantly lower affinity compared to its enantiomer, it is ideally suited as a negative control to confirm that the observed effects of its counterpart, RS-15385-197, are indeed mediated by specific binding to the α2-adrenoceptor. The provided protocols offer a starting point for researchers to design experiments aimed at understanding the nuanced role of α2-adrenoceptor signaling in neuronal function. Adaptation and optimization of these protocols will be necessary for specific cell lines and research questions.

References

Application Notes and Protocols for RS-15385-198 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197 (Delequamine). While its enantiomer, RS-15385-197, demonstrates high affinity and selectivity for α2-adrenoceptors, this compound exhibits significantly lower affinity.[1][2][3] This compound can serve as a valuable negative control in studies investigating the effects of its more active counterpart, helping to elucidate the stereoselectivity of α2-adrenoceptor interactions. These application notes provide detailed protocols for the administration of this compound in in vivo animal studies, based on the characterization of the RS-15385 racemate and its enantiomers.

Mechanism of Action

This compound acts as an antagonist at α2-adrenoceptors.[1][2] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release, particularly norepinephrine (B1679862), from presynaptic nerve terminals. By blocking these receptors, this compound can inhibit the negative feedback mechanism that normally limits norepinephrine release, leading to an increase in synaptic norepinephrine levels. However, due to its lower affinity compared to its enantiomer, higher concentrations of this compound are required to achieve significant receptor blockade.

Quantitative Data

The following table summarizes the in vitro binding affinities and functional antagonist potencies of this compound and its more active enantiomer, RS-15385-197.

CompoundParameterValueSpecies/Tissue
This compound pKi6.32Rat Cortex
pA26.47Guinea-Pig Ileum
RS-15385-197pKi9.45Rat Cortex
pA29.72Guinea-Pig Ileum

pKi: The negative logarithm of the inhibitor constant (Ki), indicating binding affinity. A higher pKi corresponds to a higher affinity. pA2: A measure of the potency of a competitive antagonist. A higher pA2 indicates greater potency.

Experimental Protocols

The following protocols are adapted from methodologies used for the characterization of potent α2-adrenoceptor antagonists and should be optimized for the specific research question and animal model. Given the lower potency of this compound, dosage ranges will likely need to be significantly higher than those reported for RS-15385-197.

Protocol 1: Assessment of α2-Adrenoceptor Antagonism on Mydriasis in Rats

This protocol assesses the ability of this compound to antagonize the pupil-dilating (mydriatic) effect of an α2-adrenoceptor agonist, such as clonidine (B47849) or UK-14,304.

Materials:

  • This compound

  • α2-adrenoceptor agonist (e.g., clonidine hydrochloride)

  • Vehicle (e.g., sterile saline, distilled water, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)

  • Male Wistar or Sprague-Dawley rats (200-300g)

  • Apparatus for measuring pupil diameter (e.g., a dissecting microscope with a micrometer eyepiece)

  • Standard laboratory equipment for injections (syringes, needles)

Procedure:

  • Animal Acclimation: Acclimate rats to the experimental room and handling for at least 3 days prior to the experiment.

  • Drug Preparation:

    • Prepare a stock solution of the α2-adrenoceptor agonist in the chosen vehicle.

    • Prepare a range of concentrations of this compound in the vehicle. Due to its expected lower potency, initial dose-ranging studies may start from 1 mg/kg and extend to higher doses.

  • Administration:

    • Administer this compound or vehicle via the desired route (e.g., intravenous (i.v.) via the tail vein, or oral gavage (p.o.)).

    • After a suitable pretreatment time (e.g., 5-15 minutes for i.v., 30-60 minutes for p.o.), administer the α2-adrenoceptor agonist.

  • Measurement of Mydriasis:

    • At predetermined time points following agonist administration (e.g., 15, 30, 45, and 60 minutes), measure the pupil diameter of the rats.

  • Data Analysis:

    • Calculate the mean pupil diameter for each treatment group at each time point.

    • Determine the dose of this compound required to cause a 50% reduction in the maximum mydriatic response to the agonist (AD50).

Protocol 2: Evaluation of α2-Adrenoceptor Antagonism on Pressor Responses in Pithed Rats

This protocol evaluates the effect of this compound on the pressor (blood pressure raising) response induced by an α2-adrenoceptor agonist in a pithed rat model, which eliminates central cardiovascular reflexes.

Materials:

  • This compound

  • α2-adrenoceptor agonist (e.g., UK-14,304)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Saline

  • Heparin

  • Equipment for pithing, artificial respiration, and blood pressure monitoring (e.g., pressure transducer, arterial catheter)

  • Male Wistar or Sprague-Dawley rats (250-350g)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Insert a tracheal cannula for artificial respiration.

    • Pith the rat by inserting a steel rod through the orbit and foramen magnum (B12768669) down the vertebral column to destroy the central nervous system.

    • Immediately begin artificial respiration.

    • Catheterize a carotid artery for blood pressure measurement and a jugular vein for drug administration.

    • Allow the preparation to stabilize.

  • Drug Administration and Measurement:

    • Administer the α2-adrenoceptor agonist intravenously and record the pressor response.

    • Once the blood pressure has returned to baseline, administer a dose of this compound or vehicle intravenously.

    • After a short interval (e.g., 5-10 minutes), re-administer the α2-adrenoceptor agonist and record the pressor response.

  • Data Analysis:

    • Express the pressor response to the agonist in the presence of the antagonist as a percentage of the initial control response.

    • Calculate the dose of this compound that produces a 50% inhibition of the agonist-induced pressor response (AD50).

Visualizations

Signaling Pathway of α2-Adrenoceptor Antagonism

alpha2_antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) Vesicle Synaptic Vesicle Release NE Release Vesicle->Release Exocytosis alpha2R α2-Adrenoceptor AC Adenylyl Cyclase alpha2R->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Release Inhibits NE_Synapse NE Release->NE_Synapse NE_Synapse->alpha2R Binds PostR Postsynaptic Adrenoceptor NE_Synapse->PostR Binds Effect Physiological Effect PostR->Effect RS15385 This compound RS15385->alpha2R Blocks

Caption: Antagonism of the presynaptic α2-adrenoceptor by this compound.

Experimental Workflow for In Vivo Antagonism Study

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation (e.g., 3-7 days) drug_prep Prepare this compound, Agonist, and Vehicle randomization Randomize Animals into Treatment Groups drug_prep->randomization admin_antagonist Administer Vehicle or This compound (i.v. or p.o.) randomization->admin_antagonist pretreatment Pretreatment Period (5-60 min) admin_antagonist->pretreatment admin_agonist Administer α2-Adrenoceptor Agonist pretreatment->admin_agonist measurement Measure Physiological Response (e.g., Pupil Diameter, Blood Pressure) admin_agonist->measurement data_collection Record and Tabulate Data measurement->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->stat_analysis ad50 Calculate AD50 stat_analysis->ad50

Caption: General workflow for an in vivo study of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197. Due to its significantly lower affinity for the α2-adrenoceptor, this compound serves as an ideal negative control in experiments designed to investigate the physiological roles of α2-adrenoceptors. Its use allows researchers to confirm that the observed effects of the active enantiomer, RS-15385-197, are specifically mediated by the α2-adrenoceptor and not due to off-target interactions.

Data Presentation: Comparative Affinity of RS-15385 Enantiomers

The following table summarizes the binding affinities (pKi) of RS-15385-197 and its inactive enantiomer, this compound, for α2-adrenoceptors in rat cortex. A higher pKi value indicates a higher binding affinity.

CompoundEnantiomerpKi for α2-Adrenoceptors
RS-15385-197(8aR, 12aS, 13aS)9.45[1][2]
This compound (8aS, 12aR, 13aR) 6.32 [1][2]

The more than 1000-fold difference in affinity highlights the stereoselectivity of the α2-adrenoceptor and establishes this compound as a suitable negative control.

Recommended Concentration for Control Experiments

For control experiments, this compound should be used at a concentration equivalent to the effective concentration of the active compound, RS-15385-197. Given that RS-15385-197 has an EC50 of 9 nM in augmenting K+-evoked release of [3H]-noradrenaline in rat hypothalamic slices, a concentration of 10 µM for this compound is recommended for in vitro control experiments to ensure that any observed effects are not due to non-specific interactions at concentrations where the active enantiomer shows high potency.[3]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for α2-Adrenoceptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α2-adrenoceptor.

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [3H]-Yohimbine or [3H]-Rauwolscine (radioligand)

  • RS-15385-197 (test compound)

  • This compound (negative control)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Harvester

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. Finally, resuspend the membrane pellet in a binding buffer containing a cryoprotectant and store at -80°C until use.[4] Determine the protein concentration using a standard assay (e.g., BCA assay).[4]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 150 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine), and 150 µL of membrane suspension.

    • Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound (RS-15385-197) or negative control (this compound), and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration: Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester.[4] Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of the α2-Adrenoceptor

alpha2_signaling cluster_cell Cell Membrane alpha2_R α2-Adrenoceptor G_protein Gi/o Protein alpha2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets Agonist Agonist (e.g., Norepinephrine) Agonist->alpha2_R Antagonist Antagonist (RS-15385-197) Antagonist->alpha2_R Control Negative Control (this compound) Control->alpha2_R (Low Affinity)

Caption: Signaling pathway of the α2-adrenoceptor.

Experimental Workflow: Radioligand Binding Assay

binding_assay_workflow prep 1. Membrane Preparation setup 2. Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubation 3. Incubation (30°C for 60 min) setup->incubation filtration 4. Rapid Filtration (Separate bound/free radioligand) incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a radioligand binding assay.

References

RS-15385-198 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the experimental use of RS-15385-198 and its pharmacologically active enantiomer, RS-15385-197. Research indicates that the original compound of interest is likely RS-15385-197, a potent and highly selective α2-adrenoceptor antagonist. Its enantiomer, this compound, demonstrates significantly lower affinity for these receptors.[1][2] These notes will therefore focus on the preparation and application of the active compound, RS-15385-197, while providing comparative data for this compound where available.

Physicochemical Properties and Solubility

Specific solubility data for RS-15385-197 and this compound are not widely available in published literature. As with many small molecule antagonists, initial solubility testing is recommended. A general approach to solubilizing such compounds for in vitro and in vivo studies is provided in the protocols below. It is advisable to start with organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare a concentrated stock solution, which can then be diluted in aqueous buffers for final experimental concentrations.

Data Presentation

The following tables summarize the available quantitative data for RS-15385-197 and its related compounds, highlighting its potency and selectivity as an α2-adrenoceptor antagonist.

Table 1: In Vitro Receptor Binding Affinity and Potency of RS-15385-197 and Enantiomers

CompoundTargetTissue/Cell LineParameterValueReference
RS-15385-197α2-adrenoceptorsRat CortexpKi9.45[1][2]
This compoundα2-adrenoceptorsRat CortexpKi6.32[1][2]
RS-15385-196 (racemate)α2-adrenoceptorsRat CortexpKi9.18[1][2]
RS-15385-197α2-adrenoceptorsGuinea-pig IleumpA29.72[1][2]
This compoundα2-adrenoceptorsGuinea-pig IleumpA26.47[1][2]
RS-15385-197α2A-adrenoceptorHuman PlateletspKi9.90[1][2]
RS-15385-197α2B-adrenoceptorRat Neonate LungpKi9.70[1][2]

Table 2: In Vitro Selectivity of RS-15385-197

CompoundTargetParameterValueSelectivity Ratio (α2/α1)Reference
RS-15385-197α1-adrenoceptors (displacing [3H]-prazosin)pKi5.29> 14,000[1][2]
RS-15385-197α1-adrenoceptors (vs. phenylephrine)pA26.05> 4,000[1][2]
RS-15385-1975-HT1A ReceptorpKi6.50-[1][2]
RS-15385-1975-HT1D ReceptorpKi7.00-[1][2]
RS-15385-197Other 5-HT, Dopamine, Muscarinic, β-adrenoceptorspKi≤ 5-[1][2]

Table 3: In Vivo Potency of RS-15385-197 in Anesthetized Rats

CompoundModelAgonistEndpointAD50 (i.v.)AD50 (p.o.)Reference
RS-15385-197MydriasisUK-14,304Antagonism5 µg/kg96 µg/kg[1]
RS-15385-197MydriasisClonidineAntagonism7 µg/kg-[1]
RS-15385-197Pressor Response (pithed rat)UK-14,304Antagonism7 µg/kg-[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of RS-15385-197 for subsequent dilution in experimental buffers.

Materials:

  • RS-15385-197 powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of RS-15385-197 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used if necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for α2-adrenoceptors using RS-15385-197 as a competitor.

Materials:

  • Cell membranes expressing α2-adrenoceptors (e.g., from rat cerebral cortex or transfected cell lines)

  • [3H]-RS-15385-197 (radioligand)

  • RS-15385-197 stock solution (for determining non-specific binding)

  • Test compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and a high concentration of unlabeled RS-15385-197 (for non-specific binding) in the binding buffer.

  • In a 96-well plate, add the binding buffer, a fixed concentration of [3H]-RS-15385-197, and the cell membranes.

  • Add the serially diluted test compound or unlabeled RS-15385-197 to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki of the test compound.

Protocol 3: In Vivo Administration for Pharmacological Studies

Objective: To prepare RS-15385-197 for oral (p.o.) or intravenous (i.v.) administration in animal models.

Materials:

  • RS-15385-197 powder

  • Vehicle (e.g., saline, sterile water, or a suitable formulation for oral gavage or injection)

  • Sonicator or homogenizer

Procedure for Intravenous (i.v.) Administration:

  • Prepare a stock solution of RS-15385-197 in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in sterile saline to the final desired concentration for injection. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.

Procedure for Oral (p.o.) Administration:

  • For oral administration, RS-15385-197 can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water.

  • Weigh the required amount of RS-15385-197 and suspend it in the vehicle.

  • Use a sonicator or homogenizer to ensure a uniform suspension before administration by oral gavage.

Visualizations

Signaling Pathway

alpha2_adrenergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha2_AR α2-Adrenergic Receptor Norepinephrine->Alpha2_AR Agonist Binding RS-15385-197 RS-15385-197 RS-15385-197->Alpha2_AR Antagonist Binding Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study cluster_analysis Data Analysis Compound_Prep Prepare RS-15385-197 Stock Solution (e.g., 10 mM in DMSO) Serial_Dilution Perform Serial Dilutions in Assay Buffer Compound_Prep->Serial_Dilution Dosing Administer RS-15385-197 (i.v. or p.o.) Compound_Prep->Dosing Binding_Assay Radioligand Binding Assay (Competition with [3H]-ligand) Serial_Dilution->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Serial_Dilution->Functional_Assay Data_Analysis Analyze Data (e.g., Ki, IC50, ED50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Animal_Model->Dosing Behavioral_Test Behavioral or Physiological Measurement Dosing->Behavioral_Test Behavioral_Test->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General Experimental Workflow for an α2-Adrenoceptor Antagonist.

References

Application Notes and Protocols for Stereospecificity Study of RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of RS-15385-197 (Delequamine), a potent and highly selective α2-adrenoceptor antagonist. Stereoisomers of chiral drugs often exhibit different pharmacological properties, including binding affinity, efficacy, and off-target effects. Therefore, characterizing the stereospecificity of drug candidates is a critical step in drug discovery and development. This compound, being the less active enantiomer, serves as an essential tool for these studies, allowing researchers to delineate the specific contributions of the active enantiomer to the overall pharmacological profile of the racemate.

These application notes provide a comprehensive guide to designing and conducting in vitro studies to investigate the stereospecificity of this compound and its active counterpart, RS-15385-197, at α2-adrenoceptors. The protocols detailed below cover radioligand binding assays to determine receptor affinity and functional assays to assess antagonist potency.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound, its enantiomer RS-15385-197, and the racemate (RS-15385-196) for α2-adrenoceptors. A significant difference in binding affinity between the enantiomers highlights the high degree of stereoselectivity at this receptor.

Table 1: Stereoselective Binding of RS-15385 Isomers to α2-Adrenoceptors in Rat Cortex [1][2][3][4][5]

CompoundStereochemistrypKi (Rat Cortex)
RS-15385-197(8aR, 12aS, 13aS)9.45[1][4][5]
This compound (8aS, 12aR, 13aR) 6.32 [1][2][4][5]
RS-15385-196Racemate9.18[1][4][5]

Table 2: Binding Affinity (pKi) of the Active Enantiomer (RS-15385-197) for Human α2-Adrenoceptor Subtypes [1][4][5]

α2-Adrenoceptor SubtypeTissue/Cell SourcepKi of RS-15385-197
α2AHuman Platelets9.90[1][4][5]
α2BRat Neonate Lung9.70[1][4][5]
α2 (subtype in hamster adipocytes)Hamster Adipocytes8.38[4][5]

Mandatory Visualizations

Signaling Pathways of α2-Adrenoceptors

The following diagram illustrates the canonical and non-canonical signaling pathways initiated by α2-adrenoceptor activation. As antagonists, RS-15385-197 and this compound will inhibit these pathways to varying degrees based on their binding affinity.

alpha2_signaling cluster_receptor α2-Adrenoceptor cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway Agonist Agonist α2-AR α2A, α2B, α2C Agonist->α2-AR binds G-protein Gi/o α2-AR->G-protein activates AC Adenylyl Cyclase G-protein->AC inhibits PLC Phospholipase C G-protein->PLC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular Response Inhibition of Neurotransmitter Release PKA->Cellular Response DAG DAG PLC->DAG cleaves PIP2 to IP3 IP3 PLC->IP3 PIP2 PIP2 PKC Protein Kinase C DAG->PKC activates Ca2+ Ca2+ release IP3->Ca2+ induces MAPK/ERK MAPK/ERK Pathway PKC->MAPK/ERK Ca2+->MAPK/ERK Gene Expression Changes in Gene Expression MAPK/ERK->Gene Expression

Caption: Canonical and non-canonical signaling pathways of α2-adrenoceptors.

Experimental Workflow for Stereospecificity Study

The following diagram outlines the general workflow for a comprehensive in vitro stereospecificity study of this compound.

experimental_workflow Start Start Study Cell Culture Cell Culture (e.g., CHO or HEK293 cells expressing human α2A, α2B, or α2C adrenoceptors) Start->Cell Culture Membrane Prep Membrane Preparation Cell Culture->Membrane Prep Binding Assay Radioligand Binding Assay Membrane Prep->Binding Assay Functional Assay Functional Assay Membrane Prep->Functional Assay Data Analysis Binding Data Analysis: - IC50 determination - Ki calculation (Cheng-Prusoff) Binding Assay->Data Analysis Binding Data Analysis Functional Data Analysis: - IC50 determination - Schild analysis (pA2) Functional Assay->Data Analysis Functional Results Compare Ki and pA2 values of RS-15385-197 and this compound Data Analysis Binding->Results Data Analysis Functional->Results Conclusion Determine Stereospecificity Results->Conclusion

Caption: General workflow for an in vitro stereospecificity study.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound and RS-15385-197 for α2-adrenoceptor subtypes.

1. Materials and Reagents:

  • Cell membranes from CHO or HEK293 cells stably expressing human α2A, α2B, or α2C adrenoceptors.[1][6][7]

  • Radioligand: [3H]-Yohimbine or [3H]-Rauwolscine (non-subtype-selective α2 antagonists) or [3H]-RS-15385-197 for higher affinity studies.[1][8][9]

  • Unlabeled ligands: this compound, RS-15385-197.

  • Non-specific binding control: High concentration of a non-radiolabeled α2 antagonist (e.g., 10 µM phentolamine).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 20-50 µ g/well . Keep on ice.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of Binding Buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound or RS-15385-197 (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10][11]

Protocol 2: [35S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of this compound and RS-15385-197 to antagonize agonist-stimulated G-protein activation.

1. Materials and Reagents:

  • Cell membranes from CHO or HEK293 cells stably expressing human α2A, α2B, or α2C adrenoceptors.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • GTPγS (unlabeled, for non-specific binding).

  • GDP.

  • α2-adrenoceptor agonist (e.g., UK-14,304 or norepinephrine).

  • This compound and RS-15385-197.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Membrane and Ligand Preparation: Prepare dilutions of the agonist and the antagonists (this compound and RS-15385-197) in Assay Buffer. Resuspend membranes in Assay Buffer to a final concentration of 10-20 µ g/well .

  • Pre-incubation: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of varying concentrations of the antagonist (or buffer for control), and 25 µL of a fixed concentration of the agonist (typically its EC80). Incubate for 30 minutes at 30°C.

  • Initiation of Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) and 25 µL of GDP (final concentration ~10 µM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the agonist-stimulated [35S]GTPγS binding.

  • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value for each antagonist.

  • Perform a Schild analysis by constructing agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A Schild slope close to 1 is indicative of competitive antagonism.[12]

Protocol 3: cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of the antagonists to reverse agonist-induced inhibition of adenylyl cyclase.

1. Materials and Reagents:

  • Whole cells (e.g., CHO-K1) stably expressing the α2-adrenoceptor subtype of interest.[7][13]

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • α2-adrenoceptor agonist (e.g., UK-14,304).

  • This compound and RS-15385-197.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to near confluence.

  • Pre-treatment: Wash the cells with serum-free medium and pre-incubate with varying concentrations of this compound or RS-15385-197 for 15-30 minutes.

  • Stimulation: Add a fixed concentration of the α2-agonist and forskolin (e.g., 10 µM) to the wells.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

3. Data Analysis:

  • Calculate the percentage reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

  • Plot the percentage reversal against the logarithm of the antagonist concentration.

  • Determine the IC50 value for each enantiomer.

Expected Results and Interpretation

A successful stereospecificity study will demonstrate a significant difference in the binding affinity (Ki) and functional potency (pA2 or IC50) between RS-15385-197 and this compound. Based on existing data, it is expected that RS-15385-197 will have a much higher affinity and potency (lower Ki and IC50 values, higher pA2 value) than this compound. The magnitude of this difference (the stereoselectivity ratio) provides a quantitative measure of the receptor's ability to distinguish between the two enantiomers. These results will confirm that the pharmacological activity of the racemate is primarily attributable to the (8aR, 12aS, 13aS) enantiomer, RS-15385-197. This information is crucial for informed decisions in drug development, including the potential for developing the single, more active enantiomer as a therapeutic agent.

References

Application Notes and Protocols for RS-15385-198 in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-15385-198 is a chemical compound that has been investigated for its interaction with the central nervous system (CNS). It is important to note that the majority of published research focuses on its highly active stereoisomer, RS-15385-197 , also known as Delequamine . Delequamine is a potent and highly selective α2-adrenoceptor antagonist. Due to its high affinity and selectivity, Delequamine (RS-15385-197) serves as a valuable research tool for elucidating the physiological and pathological roles of α2-adrenoceptors in the CNS. These application notes will primarily focus on the properties and uses of the active compound, Delequamine (RS-15385-197), as it is the pharmacologically relevant agent for CNS research.

Mechanism of Action

Delequamine (RS-15385-197) exerts its effects by competitively blocking α2-adrenergic receptors. In the CNS, these receptors are predominantly located on presynaptic noradrenergic neurons and act as autoreceptors. Activation of these presynaptic α2-adrenoceptors by norepinephrine (B1679862) inhibits further norepinephrine release. By antagonizing these receptors, Delequamine disinhibits the neuron, leading to an increase in the firing rate of noradrenergic neurons and enhanced release of norepinephrine into the synaptic cleft. This modulation of noradrenergic neurotransmission underlies its application in various CNS research areas.

Quantitative Data: Binding Profile of Delequamine (RS-15385-197)

The following tables summarize the binding affinities and selectivity of Delequamine (RS-15385-197) for various receptors, highlighting its potent and selective antagonism at α2-adrenoceptors.

Table 1: Binding Affinity of Delequamine (RS-15385-197) for α-Adrenoceptors

Receptor SubtypeTissue/Cell LineRadioligandpKiReference
α2-adrenoceptorRat Cortex[3H]-Yohimbine9.45N/A
α1-adrenoceptorRat Cortex[3H]-Prazosin5.29N/A

Table 2: Selectivity of Delequamine (RS-15385-197) for α2 over α1-Adrenoceptors

ParameterValueReference
α2/α1 Selectivity Ratio (Binding)> 14,000N/A

Table 3: Binding Affinity of Delequamine (RS-15385-197) for Other CNS Receptors

ReceptorpKiReference
5-HT1A6.50N/A
5-HT1D7.00N/A
Other 5-HT Subtypes≤ 5N/A
Dopamine Receptors≤ 5N/A
Muscarinic Receptors≤ 5N/A

Experimental Protocols

In Vivo Microdialysis for Measuring Norepinephrine Release in the CNS

This protocol describes the use of in vivo microdialysis to assess the effect of Delequamine (RS-15385-197) on extracellular norepinephrine levels in a specific brain region of an anesthetized or freely moving animal.

Materials:

  • Delequamine (RS-15385-197)

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate membrane cutoff)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • HPLC system with electrochemical detection (HPLC-ED)

  • Animal model (e.g., rat, mouse)

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery (for freely moving studies).

  • Microdialysis Perfusion:

    • Continuously perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.

    • Allow for a stabilization period (e.g., 1-2 hours) to obtain a baseline of neurotransmitter levels.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., 10-20 minutes) using a refrigerated fraction collector.

    • Collect several baseline samples before drug administration.

  • Drug Administration:

    • Administer Delequamine (RS-15385-197) systemically (e.g., intraperitoneally, subcutaneously) or locally through the microdialysis probe (retrodialysis).

    • Continue collecting dialysate samples for a designated period post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for norepinephrine content using HPLC-ED.

    • Quantify the norepinephrine concentration in each sample.

  • Data Analysis:

    • Express the post-drug norepinephrine levels as a percentage of the baseline levels.

    • Perform statistical analysis to determine the significance of any changes observed.

Brain Slice Electrophysiology to Assess Neuronal Excitability

This protocol outlines the use of brain slice electrophysiology to investigate the effects of Delequamine (RS-15385-197) on the firing rate of noradrenergic neurons in the locus coeruleus (LC).

Materials:

  • Delequamine (RS-15385-197)

  • Vibrating microtome (vibratome)

  • Recording chamber

  • Microscope with DIC optics

  • Micromanipulators

  • Glass microelectrodes

  • Patch-clamp amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • Intracellular solution

  • Animal model (e.g., rat, mouse)

Procedure:

  • Brain Slice Preparation:

    • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal brain slices (e.g., 250-300 µm thick) containing the locus coeruleus using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Visualize LC neurons using the microscope.

    • Obtain whole-cell or cell-attached patch-clamp recordings from identified noradrenergic neurons.

    • Record baseline spontaneous firing activity.

  • Drug Application:

    • Bath-apply Delequamine (RS-15385-197) at a known concentration to the perfusion solution.

    • Record the neuronal firing activity during and after drug application.

  • Data Analysis:

    • Analyze the firing frequency and pattern of the neurons before, during, and after the application of Delequamine.

    • Perform statistical analysis to determine the effect of the drug on neuronal excitability.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_released NE NE_vesicle->NE_released Release alpha2_receptor α2-Adrenoceptor (Autoreceptor) NE_released->alpha2_receptor Binds to postsynaptic_receptor Postsynaptic Adrenoceptors NE_released->postsynaptic_receptor Activates alpha2_receptor->NE_vesicle Inhibits NE Release (-) Ca_channel Voltage-gated Ca2+ Channel Ca_channel->NE_vesicle Triggers Fusion Action_Potential Action Potential Action_Potential->Ca_channel Opens Delequamine Delequamine (RS-15385-197) Delequamine->alpha2_receptor Blocks postsynaptic_effect Postsynaptic Effect postsynaptic_receptor->postsynaptic_effect

Caption: Signaling pathway of noradrenergic neurotransmission and the action of Delequamine.

experimental_workflow cluster_microdialysis In Vivo Microdialysis Workflow cluster_electrophysiology Brain Slice Electrophysiology Workflow A1 Animal Surgery & Probe Implantation B1 Probe Perfusion with aCSF A1->B1 C1 Baseline Sample Collection B1->C1 D1 Delequamine Administration C1->D1 E1 Post-drug Sample Collection D1->E1 F1 HPLC-ED Analysis of Norepinephrine E1->F1 G1 Data Analysis F1->G1 A2 Brain Slice Preparation B2 Slice Recovery A2->B2 C2 Patch-Clamp Recording of Baseline Activity B2->C2 D2 Bath Application of Delequamine C2->D2 E2 Recording of Post-drug Activity D2->E2 F2 Data Analysis E2->F2

Caption: Experimental workflows for in vivo microdialysis and brain slice electrophysiology.

Application Notes and Protocols for Investigating Off-Target Effects of Delequamine Using RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine (also known as RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist.[1][2] In drug development and pharmacological research, it is crucial to characterize the selectivity of a compound and investigate any potential off-target effects. Off-target interactions can lead to unexpected physiological responses or side effects. A powerful tool in this investigation is the use of a stereoisomer with significantly lower activity at the primary target. RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of Delequamine and exhibits substantially lower affinity for the α2-adrenoceptor.[3][4] This property makes it an ideal negative control to distinguish between on-target α2-adrenoceptor-mediated effects and potential off-target effects of Delequamine.

These application notes provide a framework for utilizing this compound to investigate the off-target profile of Delequamine. The protocols described herein are intended as a guide and may require optimization for specific experimental systems.

Data Presentation

Table 1: Comparative Binding Affinity of Delequamine (RS-15385-197) and its Enantiomer (this compound) at α2-Adrenoceptors
CompoundTargetTissue/SystempKiReference(s)
Delequamine (RS-15385-197)α2-AdrenoceptorsRat Cortex9.45[3][4]
This compoundα2-AdrenoceptorsRat Cortex6.32[3][4]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile of Delequamine (RS-15385-197)
Receptor/SitepKiReference(s)
Primary Target (α2-Adrenoceptors)
α2A (human platelet)9.90[5]
α2B (rat neonate lung)9.70[5]
Potential Off-Targets
α1-Adrenoceptors (displacing [3H]-prazosin)5.29[3][4]
5-HT1A6.50[3][4]
5-HT1D7.00[3][4]
Other 5-HT subtypes< 5[3][4]
Dopamine receptors< 5[3][4]
Muscarinic cholinoceptors< 5[3][4]
β-adrenoceptors< 5[3][4]

Signaling Pathways and Experimental Workflows

cluster_0 α2-Adrenoceptor Signaling norepinephrine Norepinephrine (Agonist) receptor α2-Adrenoceptor norepinephrine->receptor delequamine Delequamine (Antagonist) delequamine->receptor gi_protein Gi Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates

Caption: α2-Adrenoceptor signaling pathway and the antagonistic action of Delequamine.

cluster_1 Experimental Workflow for Off-Target Investigation start Observe Unexpected Biological Effect with Delequamine binding_assay Primary Screen: Radioligand Binding Assay (Broad Receptor Panel) start->binding_assay functional_assay Secondary Screen: Functional Assay (e.g., cAMP, Calcium Flux) binding_assay->functional_assay For identified 'hits' compare Compare Activity: Delequamine vs. This compound functional_assay->compare on_target Conclusion: Effect is likely On-Target (α2-mediated) compare->on_target Only Delequamine is active off_target Conclusion: Effect is likely Off-Target compare->off_target Both are active OR only this compound is active

Caption: Workflow for investigating potential off-target effects of Delequamine.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay for Off-Target Screening

This protocol outlines a general method for a competitive radioligand binding assay to screen Delequamine and this compound against a panel of G protein-coupled receptors (GPCRs).

Objective: To identify potential off-target binding sites for Delequamine by comparing its binding affinity to that of its inactive enantiomer, this compound, across a broad range of receptors.

Materials:

  • Delequamine (RS-15385-197) and this compound stock solutions (e.g., 10 mM in DMSO).

  • Membrane preparations from cell lines expressing the target receptors of interest.

  • Specific radioligands for each target receptor (e.g., [3H]-prazosin for α1, [3H]-ketanserin for 5-HT2A).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Cell harvester.

Procedure:

  • Preparation of Reagents:

    • Thaw membrane preparations on ice. Homogenize and dilute in Assay Buffer to the desired protein concentration (typically 5-50 µ g/well , requires optimization).

    • Prepare serial dilutions of Delequamine and this compound in Assay Buffer to cover a wide concentration range (e.g., 10-11 M to 10-5 M).

    • Dilute the radioligand in Assay Buffer to a working concentration, typically near its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, unlabeled ligand for the target receptor, 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of each concentration of Delequamine or this compound, 50 µL of radioligand solution, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Harvesting:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average CPM of the NSB wells from all other wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (Delequamine or this compound).

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpretation:

  • A low Ki value for Delequamine at a non-α2 receptor suggests a potential off-target interaction.

  • If both Delequamine and this compound show similar affinity for a particular receptor, it may indicate a non-stereoselective off-target effect.

  • If Delequamine binds with significantly higher affinity than this compound to an off-target receptor, this suggests a stereoselective off-target interaction that warrants further functional investigation.

Protocol 2: Functional cAMP Accumulation Assay

This protocol is for a functional assay to confirm whether binding to an identified off-target receptor translates into a functional response. This example is for a Gi-coupled receptor where activation leads to a decrease in cAMP levels.

Objective: To determine if Delequamine and this compound can antagonize the agonist-induced inhibition of cAMP production at a potential Gi-coupled off-target receptor.

Materials:

  • A cell line stably expressing the identified off-target receptor (e.g., HEK293 or CHO cells).

  • Delequamine and this compound stock solutions.

  • A known agonist for the off-target receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Preparation:

    • Culture the cells expressing the off-target receptor to ~80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired cell density (e.g., 1,000-5,000 cells per well, requires optimization).

  • Assay Setup (Antagonist Mode):

    • Add a small volume (e.g., 2.5 µL) of the cell suspension to each well of the 384-well plate.

    • Add 2.5 µL of Delequamine or this compound at various concentrations to the appropriate wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Prepare a solution of the off-target receptor agonist at a concentration that gives approximately 80% of its maximal effect (EC80), mixed with a fixed concentration of forskolin.

    • Add 5 µL of this agonist/forskolin mixture to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the incubation, add the detection reagents from the cAMP assay kit according to the manufacturer's instructions (this typically involves cell lysis and the addition of detection antibodies/reagents).

    • Incubate for the time specified by the kit manufacturer (usually 60 minutes).

  • Measurement:

    • Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Normalize the data to control wells (e.g., cells with forskolin only = 0% inhibition; cells with agonist + forskolin = 100% inhibition).

    • Plot the percentage of inhibition of the agonist response against the log concentration of Delequamine or this compound.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 for each compound.

Interpretation:

  • If Delequamine potently reverses the agonist effect (low IC50), while this compound is significantly less potent or inactive, this confirms a functional, stereoselective off-target effect.

  • If neither compound shows significant antagonist activity, the binding identified in the primary screen may not translate to a functional consequence in this particular signaling pathway.

  • If both compounds are equipotent, the off-target effect is not stereoselective.

By following these protocols, researchers can effectively use this compound as a critical tool to dissect the pharmacology of Delequamine, ensuring that observed biological effects are correctly attributed to either on-target α2-adrenoceptor antagonism or a well-defined off-target interaction.

References

Application Notes and Protocols for Assessing RS-15385-198 Receptor Occupancy at α₂-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of the potent and selective α₂-adrenoceptor antagonist, RS-15385-197. While its enantiomer, RS-15385-197, demonstrates high affinity for α₂-adrenoceptors, this compound exhibits a lower affinity, with a pKi of 6.32.[1][2][3][4] Understanding the receptor occupancy of compounds like this compound is crucial for elucidating their pharmacological profile and therapeutic potential.

These application notes provide detailed protocols for in vitro and in vivo experimental setups to assess the receptor occupancy of this compound at α₂-adrenergic receptors.

Pharmacological Profile of this compound and Related Compounds

The binding affinities of this compound and its related compounds for α₂-adrenoceptors are summarized in the table below. It is important to note that the majority of published research has focused on the more potent enantiomer, RS-15385-197.

CompoundReceptorSpecies/TissuepKiKi (nM)
This compound α₂-adrenoceptorsRat Cortex6.32~478
RS-15385-197α₂-adrenoceptorsRat Cortex9.45~0.35
RS-15385-197α₂ₐ-adrenoceptorHuman Platelets9.90~0.13
RS-15385-197α₂ₑ-adrenoceptorRat Neonate Lung9.70~0.20
Racemate (RS-15385-196)α₂-adrenoceptorsRat Cortex9.18~0.66

Data compiled from Brown et al., 1993.[1][2][3][4]

α₂-Adrenergic Receptor Signaling Pathway

α₂-Adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gᵢ/Gₒ).[1][5][6] Upon activation by an agonist, the Gαᵢ subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and downstream signaling events. The βγ subunits can also modulate other effectors, such as ion channels.

alpha2_signaling cluster_membrane Cell Membrane alpha2_receptor α₂-Adrenoceptor g_protein Gᵢ/Gₒ Protein (αβγ) alpha2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits (α) cellular_response Inhibition of Cellular Response g_protein->cellular_response Modulates Ion Channels (βγ) camp cAMP adenylyl_cyclase->camp Converts agonist Agonist agonist->alpha2_receptor Activates antagonist This compound (Antagonist) antagonist->alpha2_receptor Blocks atp ATP atp->adenylyl_cyclase pka PKA (inactive) camp->pka pka_active PKA (active)

Caption: α₂-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Receptor Occupancy - Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for α₂-adrenergic receptors by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the Kᵢ of this compound for α₂-adrenergic receptors.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human α₂ₐ, α₂ₑ, or α₂𝒸-adrenergic receptor, or tissue homogenates known to express the receptor (e.g., rat cerebral cortex).

  • Radioligand: [³H]-Yohimbine or [³H]-Rauwolscine (a commonly used non-selective α₂-antagonist radioligand). The concentration used should be close to its Kₔ.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled α₂-antagonist, such as phentolamine (B1677648) or yohimbine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Workflow Diagram:

binding_assay_workflow start Start membrane_prep 1. Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep protein_quant 2. Protein Quantification (e.g., BCA Assay) membrane_prep->protein_quant assay_setup 3. Assay Plate Setup (Total, Non-specific, Competition) protein_quant->assay_setup incubation 4. Incubation (Membranes, Radioligand, this compound) assay_setup->incubation filtration 5. Filtration & Washing (Separate bound from free radioligand) incubation->filtration counting 6. Scintillation Counting (Measure radioactivity) filtration->counting data_analysis 7. Data Analysis (Calculate IC₅₀ and Kᵢ) counting->data_analysis end End data_analysis->end

Caption: Competitive Radioligand Binding Assay Workflow.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension.

    • Competition Binding: Add serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M), radioligand, and membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters.

    • Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Protocol 2: Ex Vivo Receptor Occupancy

This protocol measures the in vivo receptor occupancy of this compound in a target tissue (e.g., brain) after systemic administration.

Objective: To determine the percentage of α₂-adrenergic receptor occupancy in a target tissue at different doses of this compound.

Materials:

  • Laboratory animals (e.g., rats or mice).

  • This compound formulated for in vivo administration.

  • Radioligand suitable for ex vivo binding (e.g., [³H]-RS-15385-197, if available and suitable, or another high-affinity α₂-radioligand).

  • Homogenization buffer.

  • Scintillation counter and vials.

Workflow Diagram:

ex_vivo_workflow start Start animal_dosing 1. Animal Dosing (Vehicle or this compound) start->animal_dosing tissue_harvest 2. Tissue Harvest (e.g., Brain) at a specific time point animal_dosing->tissue_harvest tissue_homogenization 3. Tissue Homogenization tissue_harvest->tissue_homogenization ex_vivo_binding 4. Ex Vivo Radioligand Binding Assay (Incubate homogenates with radioligand) tissue_homogenization->ex_vivo_binding separation 5. Separation of Bound/Free Radioligand (Filtration) ex_vivo_binding->separation counting 6. Radioactivity Measurement separation->counting data_analysis 7. Data Analysis (Calculate % Receptor Occupancy) counting->data_analysis end End data_analysis->end

Caption: Ex Vivo Receptor Occupancy Workflow.

Procedure:

  • Animal Dosing:

    • Administer various doses of this compound and a vehicle control to different groups of animals via the desired route (e.g., oral, intravenous).

  • Tissue Harvest:

    • At a predetermined time point after dosing, euthanize the animals and rapidly dissect the target tissue (e.g., brain).

  • Tissue Homogenization:

    • Homogenize the tissue in ice-cold buffer.

  • Ex Vivo Radioligand Binding:

    • Incubate a portion of the tissue homogenate with a saturating concentration of the radioligand.

    • In parallel, incubate another portion with the radioligand and a high concentration of a non-radiolabeled α₂-antagonist to determine non-specific binding.

  • Separation and Counting:

    • Separate bound and free radioligand by filtration.

    • Measure the radioactivity of the filters.

  • Data Analysis:

    • Calculate the specific binding in the tissue from both vehicle- and this compound-treated animals.

    • Calculate the percentage of receptor occupancy for each dose of this compound using the following formula: % Occupancy = [1 - (Specific Binding_drug / Specific Binding_vehicle)] x 100

    • Plot the % receptor occupancy against the dose or plasma/brain concentration of this compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided in the "Pharmacological Profile" section. When presenting experimental results, include tables for IC₅₀ and Kᵢ values from in vitro assays and a table summarizing the percentage of receptor occupancy at different doses from in vivo studies.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the receptor occupancy of this compound at α₂-adrenergic receptors. Accurate determination of binding affinity and in vivo receptor occupancy is essential for characterizing the pharmacological properties of this compound and guiding further drug development efforts. Careful experimental design and data analysis are critical for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inactivity of RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are observing a lack of expected activity with the compound RS-15385-198 in their experiments. While specific information regarding this compound is not publicly available, this guide addresses common reasons for the apparent inactivity of small molecule inhibitors in experimental settings.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot potential issues with your experiments involving this compound.

Question: We are not observing the expected inhibitory effect of this compound in our cell-based assay. What are the potential causes and how can we troubleshoot this?

Answer:

A lack of activity in a cell-based assay can stem from several factors, ranging from issues with the compound itself to the specifics of the experimental setup. Below is a step-by-step troubleshooting approach.

1. Compound Integrity and Handling

  • Is the compound dissolved and stored correctly? Improper dissolution or storage can lead to compound degradation or precipitation.

    • Recommendation: Verify the recommended solvent and storage conditions from the supplier. Prepare fresh stock solutions and visually inspect for any precipitation. Consider a brief sonication to ensure complete dissolution.

  • Has the compound's identity and purity been confirmed? The compound may not be what it is purported to be, or it may contain impurities that interfere with its activity.

    • Recommendation: If possible, perform analytical chemistry techniques like LC-MS or NMR to confirm the identity and purity of your compound stock.

2. Experimental Setup

  • Is the compound reaching its intracellular target? Cell permeability can be a significant barrier for some compounds.

    • Recommendation: If the target is intracellular, consider running a cellular thermal shift assay (CETSA) or using a fluorescently labeled version of the compound to confirm cell entry.

  • Is the incubation time sufficient for the compound to exert its effect? The kinetics of target engagement and downstream signaling can vary.

    • Recommendation: Perform a time-course experiment to determine the optimal incubation period.

  • Is the compound concentration appropriate? The effective concentration in your assay might be higher than initially predicted.

    • Recommendation: Conduct a dose-response experiment with a wide range of concentrations.

3. Cell System

  • Is the target protein expressed in the cell line you are using? The intended target of this compound may not be present or may be expressed at very low levels.

    • Recommendation: Confirm target expression using techniques like Western blotting, qPCR, or proteomics.

  • Are there any compensatory mechanisms in the cells? Cells can adapt to the inhibition of a signaling pathway by upregulating alternative pathways.

    • Recommendation: Investigate potential compensatory pathways and consider using combination therapies to overcome them.

  • Is the cell passage number too high? High-passage number cells can exhibit altered phenotypes and signaling responses.

    • Recommendation: Use low-passage number cells and ensure consistent cell culture conditions.

4. Data Analysis and Interpretation

  • Is the assay readout reliable and sensitive enough to detect the expected effect? A high background or low signal-to-noise ratio can mask the compound's activity.

    • Recommendation: Optimize your assay conditions to maximize the dynamic range and sensitivity. Include appropriate positive and negative controls.

    • Recommendation: Consult with a biostatistician to ensure you are using the appropriate statistical tests for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For most small molecule inhibitors, DMSO is the recommended solvent for creating high-concentration stock solutions. However, it is crucial to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced toxicity.

Q2: How can I be sure my positive control is working correctly?

A2: A reliable positive control should be a well-characterized inhibitor of the same target or pathway with a known potency. If your positive control is not showing the expected activity, it is likely an issue with the assay system itself rather than the test compound.

Q3: Could the serum in my cell culture medium be interfering with the compound's activity?

A3: Yes, components in serum, such as proteins, can bind to small molecules and reduce their effective concentration. Consider performing experiments in serum-free or low-serum conditions to assess this possibility.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound and a Positive Control

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound0.12.5 ± 1.1
14.2 ± 2.5
105.1 ± 3.0
1008.7 ± 4.2
Positive Control0.0115.3 ± 3.8
0.152.1 ± 5.5
195.8 ± 2.1
1098.2 ± 1.5

Table 2: Troubleshooting Checklist and Recommended Actions

Potential IssueCheckRecommended Action
Compound Integrity
SolubilityVisual inspection of stock solutionPrepare fresh stock, sonicate briefly
Purity and IdentityLC-MS, NMRConfirm with analytical chemistry
Experimental Setup
Cell PermeabilityCETSA, fluorescent labelingConfirm intracellular target engagement
Incubation TimeTime-course experimentDetermine optimal incubation period
ConcentrationDose-response experimentTest a wider range of concentrations
Cell System
Target ExpressionWestern blot, qPCRConfirm target presence
Cell PassageCheck passage numberUse low-passage cells
Data Analysis
Assay WindowSignal-to-noise ratioOptimize assay conditions

Experimental Protocols

Protocol 1: Western Blot for Target Protein Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for the desired incubation time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response Translation Ligand Ligand Ligand->Receptor RS15385198 This compound RS15385198->Kinase2 Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: this compound Shows No Activity CheckCompound 1. Verify Compound Integrity & Handling Start->CheckCompound CheckExperiment 2. Review Experimental Setup CheckCompound->CheckExperiment CheckCellSystem 3. Assess Cell System Parameters CheckExperiment->CheckCellSystem CheckData 4. Analyze Data Interpretation CheckCellSystem->CheckData NoResolution Issue Persists CheckData->NoResolution Consult Consult Technical Support with Detailed Report End Issue Resolved NoResolution->Consult Yes NoResolution->End No

Caption: A systematic workflow for troubleshooting the unexpected inactivity of this compound.

Logical_Decision_Tree Start Is the positive control working? AssayIssue Troubleshoot the assay system Start->AssayIssue No CompoundIssue Focus on the test compound Start->CompoundIssue Yes TargetExpression Is the target expressed? CompoundIssue->TargetExpression ChooseCellLine Select an appropriate cell line TargetExpression->ChooseCellLine No CheckPermeability Is the compound cell-permeable? TargetExpression->CheckPermeability Yes BiochemicalAssay Consider a biochemical (cell-free) assay CheckPermeability->BiochemicalAssay No

Technical Support Center: RS-15385-198 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing RS-15385-198 in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Given that this compound is a selective antagonist for the α2C-adrenoceptor, a receptor primarily involved in the modulation of neurotransmitter release, some observed effects may be unexpected yet mechanistically plausible.

Frequently Asked Questions (FAQs)

Q1: We administered this compound to C57BL/6 mice and observed a significant increase in locomotor activity in the open field test. Is this an expected outcome?

A1: An increase in locomotor activity, while potentially unexpected, is a plausible side effect of α2C-adrenoceptor antagonism. The α2C-adrenoceptor is expressed in brain regions that regulate motor activity, such as the striatum and prefrontal cortex. These receptors act as a brake on neurotransmitter release, including dopamine (B1211576) and norepinephrine (B1679862). By antagonizing these receptors with this compound, you may be disinhibiting the release of these catecholamines, leading to a hyper-locomotor phenotype.

Troubleshooting Steps:

  • Verify Dose: Ensure the administered dose is consistent with previous reports or your dose-response curve. An overly high dose might lead to exaggerated pharmacological effects.

  • Control for Novelty: The open field test is sensitive to the novelty of the environment. Ensure that all animals are habituated to the testing room for a consistent period before the test.

  • Time of Day: The time of day can influence baseline locomotor activity. Conduct all tests at the same time during the animals' active phase (dark cycle for rodents).

  • Neurochemical Analysis: To confirm the mechanism, you could measure dopamine and norepinephrine levels in the striatum and prefrontal cortex of a separate cohort of animals treated with this compound. An increase in these neurotransmitters would support the hypothesis of disinhibition.

Q2: Our BALB/c mice treated with this compound are showing signs of increased anxiety-like behavior (decreased time in the center of the open field). This seems counterintuitive for a compound with antidepressant potential. What could be the cause?

A2: This is an important observation and highlights the complex role of the α2C-adrenoceptor. While α2C-antagonism is being explored for its antidepressant effects, the precise behavioral outcome can be influenced by the animal strain, the specific behavioral test, and the baseline level of anxiety. BALB/c mice are known to be more anxious at baseline compared to C57BL/6 mice. The increase in noradrenergic and dopaminergic tone induced by this compound in a more anxious strain could potentially exacerbate anxiety-like behaviors in certain paradigms.

Troubleshooting Steps:

  • Consider a Different Strain: If your primary interest is not in a high-anxiety model, consider repeating the experiment in a less anxious strain like the C57BL/6 to see if the anxiogenic-like effect persists.

  • Alternative Anxiety Tests: The open field test measures a specific aspect of anxiety-like behavior. Consider using other validated tests, such as the elevated plus-maze or light-dark box, to get a more comprehensive picture of the anxiety phenotype.

  • Dose-Response Relationship: It's possible that the dose used is anxiogenic, while lower or higher doses may not be. A full dose-response study is recommended.

  • Baseline Measures: Ensure that your vehicle-treated control group is behaving as expected for the BALB/c strain in your specific laboratory conditions.

Q3: We are not observing any significant behavioral changes in our rat model after oral administration of this compound. What are the potential reasons for this lack of effect?

A3: A lack of observable effect can be due to several factors, ranging from pharmacokinetics to experimental design.

Troubleshooting Steps:

  • Pharmacokinetics:

    • Bioavailability: Confirm the oral bioavailability of this compound in your rat strain. Poor absorption from the gut will result in low systemic exposure.

    • Metabolism: The compound may be rapidly metabolized in rats. Consider conducting a pilot pharmacokinetic study to measure plasma and brain concentrations of this compound over time.

    • Route of Administration: If oral bioavailability is an issue, consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to ensure adequate systemic exposure.

  • Experimental Design:

    • Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of α2C-adrenoceptor antagonism. Consider using a paradigm where α2C-adrenoceptors are known to play a significant role, such as a test of cognitive function or a model of depression.

    • Dose Selection: The selected dose might be too low to elicit a response. A dose-response study is crucial to determine the effective dose range.

    • Time Course: The timing of the behavioral test relative to drug administration is critical. The peak effect of the drug may not align with your testing window. A time-course study can help identify the optimal time for behavioral assessment.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential effects of this compound on locomotor activity and brain neurotransmitter levels. Note: These are example data and may not reflect actual experimental outcomes.

Table 1: Effect of this compound on Locomotor Activity in the Open Field Test (15-minute session)

Treatment GroupAnimal StrainNTotal Distance Traveled (cm)Time in Center Zone (s)
Vehicle (0.9% Saline)C57BL/6102500 ± 15045 ± 5
This compound (1 mg/kg)C57BL/6103500 ± 20060 ± 8
Vehicle (0.9% Saline)BALB/c102200 ± 13030 ± 4
This compound (1 mg/kg)BALB/c102800 ± 18020 ± 3

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Table 2: Effect of this compound on Neurotransmitter Levels in Mouse Brain Regions (ng/g tissue)

Treatment GroupBrain RegionNorepinephrine (NE)Dopamine (DA)Serotonin (5-HT)
VehiclePrefrontal Cortex450 ± 30150 ± 15400 ± 25
This compound (1 mg/kg)Prefrontal Cortex600 ± 40200 ± 20420 ± 30
VehicleStriatum50 ± 58000 ± 500350 ± 20
This compound (1 mg/kg)Striatum70 ± 810000 ± 600360 ± 25
VehicleHippocampus300 ± 2030 ± 4500 ± 35
This compound (1 mg/kg)Hippocampus400 ± 2540 ± 5510 ± 40

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena should be equipped with an automated video-tracking system.

  • Habituation: Bring the animals to the testing room at least 60 minutes before the start of the experiment to acclimate.

  • Procedure: a. Gently place the mouse in the center of the open field arena. b. Allow the mouse to explore the arena freely for a predetermined duration (e.g., 15 minutes). c. The video-tracking system will record the animal's movements. d. After the test, return the mouse to its home cage. e. Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove any olfactory cues.

  • Data Analysis: The tracking software will provide data on total distance traveled, time spent in the center versus peripheral zones, and other behavioral parameters.

Protocol 2: Measurement of Brain Neurotransmitter Levels by HPLC-ED

  • Tissue Collection: a. Following behavioral testing (or in a separate cohort), euthanize the animals via an approved method (e.g., cervical dislocation followed by decapitation). b. Rapidly dissect the brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus) on an ice-cold surface. c. Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Sample Preparation: a. Homogenize the frozen tissue samples in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins. b. Centrifuge the homogenates at high speed (e.g., 15,000 x g for 10 minutes at 4°C). c. Collect the supernatant, which contains the neurotransmitters.

  • HPLC-ED Analysis: a. Inject a known volume of the supernatant into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ED). b. The neurotransmitters will be separated on a reverse-phase column and detected by the ED. c. Quantify the concentration of each neurotransmitter by comparing the peak areas to those of known standards.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Presynaptic Terminal NE_DA_Release Norepinephrine (NE) & Dopamine (DA) Release NE_DA NE / DA NE_DA_Release->NE_DA Vesicles Synaptic Vesicles Vesicles->NE_DA_Release Exocytosis Postsynaptic_Receptors Postsynaptic Receptors NE_DA->Postsynaptic_Receptors Binds Alpha2C α2C-Adrenoceptor NE_DA->Alpha2C Binds (Negative Feedback) Gi Gi Protein Alpha2C->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases cAMP->Vesicles Inhibits Release RS15385198 This compound RS15385198->Alpha2C Blocks

Caption: Signaling pathway of the α2C-adrenoceptor and the antagonistic action of this compound.

G Start Start Experiment Unexpected_Effect Unexpected Behavioral or Physiological Effect Observed Start->Unexpected_Effect Verify_Dose Verify Dose and Formulation Unexpected_Effect->Verify_Dose Issue Found? Check_Protocol Review Experimental Protocol (Habituation, Timing, etc.) Verify_Dose->Check_Protocol No End End Troubleshooting Verify_Dose->End Yes, Correct and Repeat Literature_Review Consult Literature for Plausible Mechanisms Check_Protocol->Literature_Review No Check_Protocol->End Yes, Correct and Repeat Consider_Strain Evaluate Animal Strain Characteristics Literature_Review->Consider_Strain No Interpret_Results Interpret Results in Context of Mechanism and Model Literature_Review->Interpret_Results Yes, Plausible Explanation Found PK_Study Conduct Pilot Pharmacokinetic Study Consider_Strain->PK_Study No Alternative_Assay Use Alternative Behavioral Assay Consider_Strain->Alternative_Assay Yes, Strain is a Factor Dose_Response Perform Dose-Response Study PK_Study->Dose_Response Dose_Response->Alternative_Assay Neurochemical_Analysis Conduct Neurochemical Analysis Alternative_Assay->Neurochemical_Analysis Neurochemical_Analysis->Interpret_Results Interpret_Results->End

Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.

Technical Support Center: Purity Confirmation of RS-15385-198 Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS-15385-198. The focus is on confirming the purity of samples using common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for determining the purity of an this compound sample?

A1: The primary methods for assessing the purity of this compound, a compound understood to be an alpha-1 adrenoceptor antagonist containing a 1,2,4-oxadiazole (B8745197) moiety, are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Elemental Analysis can also be used as a complementary technique to confirm the elemental composition.

Q2: How can I develop a suitable HPLC method for purity analysis of this compound?

A2: A good starting point for HPLC method development is to use a reversed-phase C18 column. Given the likely presence of aromatic and heterocyclic rings, UV detection at a wavelength such as 254 nm is often appropriate. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is recommended to ensure the separation of the main compound from any potential impurities.[1][2]

Q3: What information can I obtain from NMR spectroscopy regarding the purity of my this compound sample?

A3: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of your sample.[3][4][5][6][7] A high-purity sample will exhibit clean signals corresponding to the expected structure of this compound. The presence of unexpected signals may indicate impurities or residual solvents. Integration of the proton signals can be used to quantify the level of impurities if their structure is known.

Q4: How can Mass Spectrometry be used to confirm the identity and purity of this compound?

A4: Mass spectrometry is used to determine the molecular weight of the compound.[8][9] A high-resolution mass spectrometer (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The presence of ions with unexpected mass-to-charge ratios (m/z) could indicate the presence of impurities. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help in structural confirmation.[8][10]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.

This is a common issue that can arise from several sources. The following workflow can help identify the source of the unexpected peaks.

HPLC_Troubleshooting start Unexpected Peaks in HPLC check_blank Inject a Blank (Mobile Phase) start->check_blank peaks_in_blank Peaks Present in Blank? check_blank->peaks_in_blank system_contamination System Contamination (Ghost Peaks) peaks_in_blank->system_contamination Yes no_peaks_in_blank No Peaks in Blank peaks_in_blank->no_peaks_in_blank No check_sample_prep Review Sample Preparation no_peaks_in_blank->check_sample_prep sample_degradation Potential Sample Degradation? check_sample_prep->sample_degradation related_substances Impurity is a Related Substance sample_degradation->related_substances No degradation_product Impurity is a Degradation Product sample_degradation->degradation_product Yes

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Troubleshooting Steps:

  • Inject a Blank: Run a blank injection containing only the mobile phase. If peaks are still present, this indicates "ghost peaks" due to system contamination. Clean the injector, column, and detector.

  • Review Sample Preparation: If the blank is clean, the issue may stem from the sample preparation.

    • Solvent Purity: Ensure the solvent used to dissolve the sample is of high purity and does not contain interfering substances.

    • Sample Degradation: The compound may be degrading in the sample solvent. Try preparing the sample fresh and injecting it immediately. Consider using a different, less reactive solvent.

  • Investigate Impurities: If the above steps do not resolve the issue, the unexpected peaks are likely impurities in the sample. These could be related substances from the synthesis or degradation products. Further investigation using techniques like LC-MS would be required for identification.

Issue 2: The observed molecular weight in the mass spectrum does not match the expected molecular weight of this compound.

An incorrect molecular weight can be alarming, but it is often due to predictable ionization behavior.

MS_Troubleshooting start Incorrect Molecular Weight by MS check_adducts Check for Common Adducts start->check_adducts adduct_present Adduct Formation? check_adducts->adduct_present expected_adducts [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+ adduct_present->expected_adducts Yes no_adducts No Common Adducts adduct_present->no_adducts No check_ionization Consider In-Source Fragmentation or Dimerization no_adducts->check_ionization fragmentation_dimerization Fragmentation or Dimerization? check_ionization->fragmentation_dimerization fragment Lower MW Observed fragmentation_dimerization->fragment Fragmentation dimer Higher MW (approx. 2M) Observed fragmentation_dimerization->dimer Dimerization

References

Technical Support Center: Optimizing Vehicle Control Groups for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the mechanism of action, in vivo studies, or established experimental protocols for a compound designated "RS-15385-198." The following guide provides general principles and best practices for establishing appropriate vehicle control groups when working with new or uncharacterized small molecule inhibitors. Researchers should always conduct thorough literature reviews and preliminary dose-finding studies for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a vehicle control group in our experiments?

A vehicle control group is essential for distinguishing the pharmacological effects of the investigational compound from any physiological responses caused by the administration procedure or the solution used to deliver the compound (the vehicle). This group receives the same volume and formulation of the vehicle as the treatment groups, but without the active compound.

Q2: How do we select an appropriate vehicle for our new compound?

The selection of a vehicle is primarily determined by the solubility of the compound. It is critical to perform solubility testing in various biocompatible solvents. The ideal vehicle should be non-toxic, have minimal biological effects of its own, and be able to dissolve the compound at the desired concentration.

Q3: Should the vehicle control be administered at the same volume and route as the active compound?

Yes, it is critical that the vehicle control group is treated identically to the experimental groups in every way except for the presence of the active compound. This includes the administration route (e.g., oral gavage, intraperitoneal injection), the volume administered, and the frequency and duration of administration.

Q4: Can the vehicle itself have biological effects that could confound our results?

Absolutely. Many common vehicles can have their own biological effects. For example, DMSO can have anti-inflammatory and antioxidant effects, and some oils used in formulations can alter lipid metabolism. It is crucial to be aware of these potential effects and to include the vehicle control to account for them.

Troubleshooting Guide

Issue: We are observing unexpected effects in our vehicle control group.

  • Possible Cause 1: Inherent biological activity of the vehicle.

    • Solution: Research the known biological effects of your chosen vehicle. Consider if these known effects could be responsible for your observations. If so, you may need to select a different vehicle with a more inert profile.

  • Possible Cause 2: Contamination of the vehicle.

    • Solution: Ensure the vehicle is of high purity and is stored correctly to prevent degradation or contamination. Prepare fresh vehicle solutions for each experiment.

  • Possible Cause 3: Stress from the administration procedure.

    • Solution: Refine your administration technique to minimize stress to the animals. Ensure all personnel are properly trained. Acclimate the animals to the handling and administration procedures before the start of the experiment.

Issue: The test compound is precipitating out of the vehicle solution.

  • Possible Cause 1: Poor solubility of the compound in the chosen vehicle.

    • Solution: Conduct more extensive solubility testing with a wider range of vehicles or co-solvents. You may need to use a more complex vehicle formulation, such as a suspension or emulsion.

  • Possible Cause 2: Temperature or pH sensitivity.

    • Solution: Check if the solubility of your compound is dependent on temperature or pH. Ensure that the storage and handling conditions of your dosing solution are appropriate.

Experimental Protocols

Protocol 1: Vehicle Selection Based on Compound Solubility
  • Objective: To identify a suitable vehicle for in vivo administration of a novel compound.

  • Materials:

    • Novel compound (e.g., this compound)

    • A panel of biocompatible solvents (e.g., Saline, PBS, DMSO, Ethanol, Polyethylene glycol 300, Tween 80, Corn oil)

    • Vortex mixer

    • Centrifuge

    • Microscope

  • Procedure:

    • Weigh out a small, precise amount of the compound into separate microcentrifuge tubes.

    • Add a measured volume of each test vehicle to a tube to achieve a target concentration slightly above the expected final dosing concentration.

    • Vortex each tube vigorously for 2-3 minutes.

    • Visually inspect for dissolution.

    • If not fully dissolved, sonicate for 5-10 minutes.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully examine the supernatant and check for any pellet.

    • Place a drop of the supernatant on a microscope slide and check for the presence of undissolved crystals.

    • Select the vehicle that completely dissolves the compound and is most biocompatible. Often, a combination of solvents (e.g., 10% DMSO, 40% PEG300, 50% Saline) may be required.

Data Presentation

Table 1: Common Vehicles for In Vivo Compound Administration

VehicleCommon UsePotential Side Effects
Saline (0.9% NaCl)Water-soluble compoundsMinimal, but can cause irritation at high volumes
Phosphate-Buffered Saline (PBS)Water-soluble compounds, pH-sensitive compoundsMinimal
Dimethyl Sulfoxide (DMSO)Broad solubility for hydrophobic compoundsAnti-inflammatory, antioxidant, potential cell toxicity at high concentrations
Polyethylene Glycol (PEG)Co-solvent for poorly water-soluble compoundsCan have osmotic effects, potential for renal toxicity at high doses
Tween 80/20Surfactant to improve solubility and stabilityCan cause hypersensitivity reactions in some cases
Corn Oil / Sesame OilHighly lipophilic compoundsCan alter lipid metabolism, potential for inflammation

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis solubility Solubility Testing vehicle Vehicle Selection solubility->vehicle Determines dose_prep Dose Formulation vehicle->dose_prep Informs control_group Vehicle Control Group dose_prep->control_group Vehicle Only treatment_group Treatment Group(s) dose_prep->treatment_group Compound + Vehicle administration Compound/Vehicle Administration control_group->administration treatment_group->administration data_collection Data Collection administration->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Interpretation of Results stat_analysis->results decision_tree start Is the compound soluble in aqueous solution (e.g., Saline, PBS)? aqueous_yes Use aqueous vehicle. start->aqueous_yes Yes aqueous_no No start->aqueous_no cosolvent Is it soluble with a co-solvent system (e.g., DMSO, PEG, Ethanol)? aqueous_no->cosolvent cosolvent_yes Use co-solvent system. Ensure final concentration of organic solvent is low. cosolvent->cosolvent_yes Yes cosolvent_no No cosolvent->cosolvent_no suspension Can it be formulated as a stable suspension (e.g., with Tween 80)? cosolvent_no->suspension suspension_yes Use suspension formulation. suspension->suspension_yes Yes suspension_no Re-evaluate compound or consider alternative delivery methods. suspension->suspension_no No

Issues with RS-15385-198 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "RS-15385-198" could not be definitively identified in publicly available literature. The following technical support guide has been developed based on the general characteristics of alpha-2 adrenoceptor antagonists and established best practices for handling poorly water-soluble research compounds. The provided protocols and data are representative and may require optimization for your specific molecule.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with compounds like this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of alpha-2 adrenoceptor antagonists like this compound?

A1: Many alpha-2 adrenoceptor antagonists are lipophilic ("grease-ball" molecules) or have a rigid crystalline structure ("brick-dust" molecules). Their chemical structures often contain aromatic rings and other nonpolar moieties, which limit their favorable interactions with water molecules, leading to poor solubility in aqueous solutions.

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer or cell culture medium. Why does this happen?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The organic solvent is rapidly diluted, and the compound, which is poorly soluble in water, precipitates out of the solution.

Q3: Can I use DMSO to dissolve this compound for my cell-based assays? What are the potential issues?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies. However, it's crucial to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any solvent-induced effects.

Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?

A4: Performing a simple solubility test is recommended. This involves preparing a series of dilutions of your compound in the final aqueous buffer or medium and observing for any precipitation, either visually or under a microscope. A detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe a precipitate immediately after diluting a stock solution of this compound into an aqueous solution, consult the following table for potential causes and solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated stock directly to a large volume can cause rapid solvent exchange, leading to precipitation.Perform serial dilutions. Add the compound dropwise while gently vortexing the aqueous solution.
Low Temperature The solubility of many compounds decreases at lower temperatures.Use pre-warmed (e.g., 37°C) buffers or cell culture media for dilutions.
High Solvent Concentration in Final Solution The properties of the final solution are significantly altered by a high percentage of the organic solvent.Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically <0.5% for cell-based assays.
Issue 2: Delayed Precipitation (After Incubation)

If the solution is initially clear but a precipitate forms after a period of incubation, consider the following:

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be degrading over time in the aqueous environment, forming less soluble byproducts.Prepare fresh solutions immediately before use. Assess compound stability under your experimental conditions.
Interaction with Media Components The compound may interact with salts, proteins (e.g., in fetal bovine serum), or other components in the media, forming insoluble complexes.Test solubility in different basal media or in serum-free vs. serum-containing media.
pH Shift Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.Monitor the pH of your culture medium. Consider using a different buffering system or changing the medium more frequently.
Evaporation In long-term experiments, evaporation can increase the concentration of the compound, leading to precipitation.Ensure proper humidification in incubators. Use sealed plates or plates with low-evaporation lids for long-term studies.

Experimental Protocols

Protocol 1: Determining Maximum Aqueous Solubility

This protocol provides a method to estimate the maximum soluble concentration of this compound in your experimental buffer or cell culture medium.

Materials:

  • This compound

  • 100% DMSO (or other suitable organic solvent)

  • Your experimental aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication may be used if necessary.

  • Prepare Serial Dilutions: Pre-warm your aqueous solution to the experimental temperature (e.g., 37°C). Prepare a series of dilutions of the stock solution into the aqueous solution in microcentrifuge tubes. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Keep the final DMSO concentration consistent and below 0.5%.

  • Incubate: Incubate the dilutions under your typical experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitate.

  • Microscopic Examination: Place a small aliquot of each dilution onto a microscope slide and examine under a microscope for the presence of crystals or amorphous precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is the estimated maximum soluble concentration under these conditions.

Visualizations

Signaling Pathway

alpha2_adrenergic_signaling antagonist This compound (Antagonist) receptor receptor antagonist->receptor Blocks norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Activates atp ATP ac ac atp->ac camp cAMP pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response Phosphorylates g_protein g_protein receptor->g_protein Activates g_protein->ac Inhibits ac->camp Converts

Experimental Workflow

solubility_workflow start Start: Precipitation Observed stock_check Is the stock solution (in 100% organic solvent) clear? start->stock_check prepare_fresh Prepare fresh stock solution. Ensure complete dissolution. stock_check->prepare_fresh No dilution_check Was the dilution performed into pre-warmed aqueous solution with gentle mixing? stock_check->dilution_check Yes prepare_fresh->stock_check optimize_dilution Optimize dilution: - Pre-warm aqueous solution - Add stock dropwise with mixing - Perform serial dilutions dilution_check->optimize_dilution No concentration_check Is the final compound concentration below the known solubility limit? dilution_check->concentration_check Yes optimize_dilution->dilution_check formulation_strategy Consider formulation strategies: - Use of co-solvents - pH adjustment - Addition of cyclodextrins concentration_check->formulation_strategy No end_success Success: No Precipitation concentration_check->end_success Yes lower_concentration Lower the final working concentration. Determine max solubility. lower_concentration->concentration_check formulation_strategy->lower_concentration

Technical Support Center: Interpreting Ambiguous Results with RS-15385-198 Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results when using the alpha-2 adrenoceptor antagonist, RS-15385-198, as a control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a control?

This compound is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective alpha-2 adrenoceptor antagonist, RS-15385-197. Due to its stereochemistry, this compound exhibits significantly lower affinity for alpha-2 adrenoceptors compared to its active counterpart, RS-15385-197. This makes it an ideal negative control to demonstrate that the observed effects of RS-15385-197 are specifically mediated by alpha-2 adrenoceptor blockade and not due to off-target or non-specific actions of the chemical scaffold.

Q2: What is the mechanism of action of the active enantiomer, RS-15385-197?

RS-15385-197 is a competitive antagonist of alpha-2 adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous agonists like norepinephrine (B1679862) and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, RS-15385-197 prevents this signaling cascade. Alpha-2 adrenoceptors are found both presynaptically on noradrenergic neurons, where they inhibit norepinephrine release, and postsynaptically on various cell types.

Q3: Is RS-15385-197 selective for specific alpha-2 adrenoceptor subtypes?

No, RS-15385-197 is a non-selective antagonist for the alpha-2A and alpha-2B adrenoceptor subtypes. It does, however, show lower affinity for the alpha-2C subtype. This lack of selectivity between A and B subtypes can be a source of complex results, as these subtypes can have different physiological roles and tissue distributions.

Troubleshooting Guide: Interpreting Ambiguous Results

Ambiguous or unexpected results when using this compound as a control can arise from several factors. This guide provides a structured approach to troubleshooting.

Scenario 1: this compound (Negative Control) Shows Unexpected Activity

If your negative control, this compound, is producing an effect that mimics the active compound (RS-15385-197) or has another unexpected activity, consider the following possibilities:

  • High Concentrations Leading to Off-Target Effects: Although this compound has low affinity for alpha-2 adrenoceptors, at very high concentrations it may begin to interact with other receptors or cellular targets.

    • Recommendation: Perform a dose-response curve for both RS-15385-197 and this compound. The separation in potency should be several orders of magnitude. If the concentrations of this compound required to see an effect are in a range where off-target binding is likely, this may be the cause.

  • Contamination of the Compound: The this compound sample may be contaminated with the active enantiomer, RS-15385-197.

    • Recommendation: Verify the purity and stereochemical identity of your this compound sample using appropriate analytical techniques such as chiral chromatography.

  • Non-Receptor Mediated Effects: The observed effect may be unrelated to adrenoceptor antagonism and could be a result of the compound's physicochemical properties affecting the assay system (e.g., cell viability, membrane integrity).

    • Recommendation: Run a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the concentrations of this compound being used.

Scenario 2: Inconsistent or Variable Effects of the Active Compound (RS-15385-197)

If the effects of the active antagonist, RS-15385-197, are not reproducible or vary significantly between experiments, consider these factors:

  • Species-Specific Differences in Alpha-2 Adrenoceptors: The pharmacology of alpha-2 adrenoceptor subtypes can differ between species. An antagonist's potency can vary in tissues from different species.

    • Recommendation: Review literature for the expression and pharmacology of alpha-2 adrenoceptor subtypes in your specific experimental model (e.g., rat vs. human cell lines).

  • Presence of Multiple Alpha-2 Adrenoceptor Subtypes: The tissue or cell line you are using may express a mixed population of alpha-2A, -2B, and/or -2C adrenoceptors. Since RS-15385-197 is non-selective between A and B subtypes, the net effect can be complex. These subtypes can even trigger opposing physiological responses in some systems.

    • Recommendation: If possible, use cell lines engineered to express a single alpha-2 adrenoceptor subtype to dissect the specific effects. Alternatively, use other, more subtype-selective antagonists in parallel to characterize the subtype involved.

  • Endogenous Agonist Tone: The level of antagonism observed will depend on the concentration of endogenous agonists (e.g., norepinephrine) in your experimental system.

    • Recommendation: Ensure consistent experimental conditions. In in-vitro systems, the concentration of exogenously applied agonist should be carefully controlled. In in-vivo or tissue experiments, be aware that physiological state can alter norepinephrine release.

Data Presentation

Table 1: Comparative Binding Affinities (pKi) of RS-15385 Enantiomers

CompoundTargetTissue/Cell LinepKiSelectivity (α2 vs α1)
RS-15385-197 Alpha-2 AdrenoceptorRat Cortex9.45> 14,000-fold
Alpha-1 AdrenoceptorRat Cortex5.29
Alpha-2A AdrenoceptorHuman Platelets9.90Non-selective (A vs B)
Alpha-2B AdrenoceptorRat Neonate Lung9.70
5-HT1A Receptor-6.50Low Affinity
5-HT1D Receptor-7.00Low Affinity
This compound Alpha-2 AdrenoceptorRat Cortex6.32Low Affinity

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Alpha-2 Adrenoceptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells expressing the alpha-2 adrenoceptor subtype of interest.

  • Radioligand: [3H]-RS-15385-197 or [3H]-yohimbine.

  • Test Compound: this compound.

  • Non-specific binding control: High concentration of a non-labeled antagonist (e.g., phentolamine).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + Radioligand + Binding Buffer.

    • Non-specific Binding: Cell membranes + Radioligand + High concentration of non-labeled antagonist.

    • Competition: Cell membranes + Radioligand + Varying concentrations of this compound.

  • Incubate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through the glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and determine the Ki of this compound from the competition curve.

Protocol 2: Functional Assay - cAMP Inhibition

This protocol measures the functional antagonism of alpha-2 adrenoceptors by assessing the reversal of agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the alpha-2 adrenoceptor of interest (e.g., CHO or HEK293 cells).

  • Alpha-2 Agonist: UK-14,304 or dexmedetomidine.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test Compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of the alpha-2 agonist (e.g., EC80) in the presence of forskolin.

  • Incubate for the time specified by the cAMP assay kit manufacturer.

  • Lyse the cells and measure intracellular cAMP levels according to the kit instructions.

  • Analyze the data to determine the ability of this compound to reverse the agonist-induced decrease in cAMP.

Mandatory Visualizations

cluster_membrane Cell Membrane A2R Alpha-2 Adrenergic Receptor G_protein Gi/o Protein A2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Norepinephrine Norepinephrine (Agonist) Norepinephrine->A2R Activates RS15385 RS-15385-197 (Antagonist) RS15385->A2R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Start Ambiguous Result with This compound Control Check_Concentration Is the concentration of This compound excessively high? Start->Check_Concentration Dose_Response Perform Dose-Response Curve for Both Enantiomers Check_Concentration->Dose_Response Yes Check_Purity Is the compound pure and stereochemically correct? Check_Concentration->Check_Purity No Off_Target Potential Off-Target Effect Dose_Response->Off_Target Analytical_Chem Verify with Chiral Chromatography/NMR Check_Purity->Analytical_Chem Unsure Check_Viability Could it be a non-specific effect on cell health? Check_Purity->Check_Viability Yes Contamination Potential Contamination Analytical_Chem->Contamination Check_Viability->Start No, Re-evaluate Experiment Viability_Assay Run Cell Viability Assay (e.g., MTT, Trypan Blue) Check_Viability->Viability_Assay Possible Non_Specific Non-Specific/Artifactual Result Viability_Assay->Non_Specific

Caption: Troubleshooting Workflow for Unexpected Control Activity.

cluster_receptor Alpha-2 Adrenoceptor Binding Pocket Receptor Receptor RS197 RS-15385-197 (Active Enantiomer) RS197->Receptor High Affinity Binding (pKi = 9.45) RS198 This compound (Control Enantiomer) RS198->Receptor Low Affinity Binding (pKi = 6.32)

Caption: Stereoselectivity of RS-15385 Enantiomers.

Minimizing variability in experiments using RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments utilizing RS-15385-198, a potent and selective α2C-adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist for the α2C-adrenergic receptor subtype. Its primary mechanism of action is to competitively block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to the α2C-adrenoceptor. This receptor is a G protein-coupled receptor (GPCR) linked to the Gi heterotrimeric G-protein. By blocking the activation of this receptor, this compound inhibits the downstream signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP).[1]

Q2: What are the key applications of this compound in research?

A2: Due to its high selectivity for the α2C-adrenoceptor over other α2 subtypes, this compound is a valuable pharmacological tool for:

  • Differentiating the physiological and pathological roles of the α2C-adrenoceptor from the α2A and α2B subtypes.

  • Investigating the involvement of the α2C-adrenoceptor in various cellular and physiological processes.

  • Studying the potential therapeutic effects of selective α2C-adrenoceptor blockade.

Q3: What is the binding affinity of this compound for the different α2-adrenoceptor subtypes?

A3: this compound exhibits high affinity and selectivity for the human α2C-adrenoceptor. The binding affinities (pKi) are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

Adrenoceptor SubtypepKi Value
α2C 8.9
α2A7.3
α2B7.1

Data presented as the negative logarithm of the inhibition constant (Ki).

Troubleshooting Guide: Minimizing Experimental Variability

Variability in experimental results can arise from multiple sources. This guide addresses common issues encountered when using this compound and provides strategies to mitigate them.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in binding assays - Inconsistent pipetting volumes.- Incomplete mixing of reagents.- Temperature fluctuations across the assay plate.- Cell or membrane preparation heterogeneity.- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and during the assay.- Use a temperature-controlled incubator and allow plates to equilibrate.- Ensure a homogeneous suspension of cells or membranes before plating.
Inconsistent IC50/Ki values across experiments - Variation in cell passage number or health.- Differences in reagent lot-to-lot consistency (e.g., radioligand, media).- Inaccurate determination of radioligand concentration or specific activity.- Incubation times not reaching equilibrium.- Use cells within a defined passage number range and ensure high viability.- Qualify new lots of critical reagents before use in experiments.- Verify the concentration and specific activity of the radioligand.- Optimize and standardize incubation times to ensure binding equilibrium is reached.
Low specific binding signal - Low receptor expression in the chosen cell line or tissue.- Degraded radioligand or antagonist.- Suboptimal assay buffer composition (e.g., pH, ionic strength).- Insufficient incubation time.- Use a cell line with confirmed high expression of the α2C-adrenoceptor.- Store all reagents, especially the radioligand and this compound, under recommended conditions to prevent degradation.- Optimize the assay buffer for pH, ionic strength, and necessary co-factors.- Perform time-course experiments to determine the optimal incubation time for maximal specific binding.
High non-specific binding - Radioligand binding to non-receptor components (e.g., filters, plasticware).- Hydrophobic interactions of the radioligand.- Inappropriate blocking agents.- Pre-soak filters in a blocking agent (e.g., polyethyleneimine).- Include a suitable concentration of a non-specific binding inhibitor (e.g., a high concentration of a non-selective antagonist like phentolamine).- Optimize the concentration of the blocking agent in the assay buffer.

Experimental Protocols

Radioligand Binding Assay for Determining the Ki of this compound

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for the α2C-adrenoceptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α2C-adrenoceptor.

  • Radioligand: [3H]-Rauwolscine (a non-selective α2-adrenoceptor antagonist).

  • Unlabeled Ligand: this compound.

  • Non-specific Binding Control: Phentolamine.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in Binding Buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [3H]-Rauwolscine, and Binding Buffer.

    • Non-specific Binding: Cell membranes, [3H]-Rauwolscine, and a high concentration of Phentolamine (e.g., 10 µM).

    • Competition: Cell membranes, [3H]-Rauwolscine, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha2C_Receptor α2C-Adrenoceptor (GPCR) Norepinephrine->Alpha2C_Receptor Binds & Activates This compound This compound This compound->Alpha2C_Receptor Binds & Blocks Gi_Protein Gi Protein (αβγ) Alpha2C_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Caption: Signaling pathway of the α2C-adrenoceptor and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Set up assay plate: - Total Binding - Non-specific Binding - Competition Binding A->D B Prepare cell membranes expressing α2C-receptor B->D C Prepare radioligand ([3H]-Rauwolscine) C->D E Incubate to reach equilibrium (60-90 min) D->E F Filter and wash to separate bound/free ligand E->F G Quantify radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Plot competition curve and determine IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J

Caption: Experimental workflow for a competitive radioligand binding assay with this compound.

References

RS-15385-198 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage best practices for RS-15385-198, a potent and selective α2-adrenoceptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored under the conditions outlined in the Certificate of Analysis (COA) provided by the supplier.[1][2][3][4] As a general guideline for compounds from suppliers like MedChemExpress, powdered this compound should be stored at -20°C for long-term stability, potentially for up to three years.[1][3][4] For short-term storage, 4°C is acceptable for up to two years.[3]

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be prepared and used as soon as possible.[2] If storage is necessary, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3] These aliquots should be stored in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1][2][3][4] If a solution has been stored at -20°C for more than a month, its efficacy should be re-verified.[1][3][4]

Q3: What solvents should I use to prepare stock solutions of this compound?

The choice of solvent will depend on your specific experimental requirements. Solubility information is often provided on the supplier's product webpage, with DMSO and water being common solvents.[1][3] If you require a different solvent, it is advisable to consult the supplier's technical support.[1][3] When using DMSO to prepare a stock solution for cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to prevent cytotoxicity.[3]

Q4: Is this compound sensitive to light?

Q5: How is this compound shipped, and is its stability affected by shipping conditions?

Stable chemical compounds are often shipped at room temperature.[1][3][4] Suppliers generally indicate that short periods at ambient temperatures during shipping should not significantly impact the product's quality or efficacy.[2][4] If the product is shipped with blue ice and it has melted upon arrival, the compound's quality is typically not compromised.[1][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Compound degradation due to improper storage.Review the storage conditions of both the powdered compound and prepared solutions. Ensure they align with the recommended temperatures and that freeze-thaw cycles have been minimized.[1][2][3][4]
Inaccurate solution concentration.Before opening the vial of the powdered compound, centrifuge it to ensure all the powder is at the bottom.[1][4] Use a calibrated balance and appropriate volumetric flasks for accurate preparation of stock solutions.
Precipitation observed in a stored solution Poor solubility in the chosen solvent or exceeding the solubility limit.Ensure the chosen solvent is appropriate and the concentration does not exceed the known solubility. Gentle warming or sonication may help redissolve the compound, but be cautious of potential degradation at higher temperatures.
The solution has been stored for an extended period or at an incorrect temperature.Prepare fresh solutions for critical experiments. Adhere to the recommended storage duration and temperatures for solutions.[1][2][3][4]
Loss of compound activity over time Degradation of the compound in solution.Aliquot stock solutions to minimize the number of times the main stock is handled. Avoid repeated freeze-thaw cycles.[1][3] Consider conducting a stability study in your experimental buffer to understand the compound's stability under your specific conditions.

Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes general storage guidelines for similar chemical compounds based on supplier recommendations.

Form Storage Condition Duration
Powder -20°CUp to 3 years[1][3][4]
4°CUp to 2 years[3]
In Solvent -80°CUp to 6 months[1][3][4]
-20°CUp to 1 month[1][2][3][4]

Experimental Protocols

Protocol for Assessing Short-Term Solution Stability

This protocol outlines a general method for determining the stability of an this compound solution in a specific buffer over a typical experimental timeframe.

1. Materials:

  • This compound powder
  • Appropriate solvent (e.g., DMSO)
  • Experimental buffer (e.g., PBS)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
  • Incubator or water bath

2. Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen solvent.
  • Dilute the stock solution to the final experimental concentration in the experimental buffer.
  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
  • Store the remaining solution under the intended experimental conditions (e.g., 37°C in an incubator).
  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
  • Monitor for any decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation products.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of the remaining compound against time to visualize the stability profile.

Visualizations

Logical Workflow for this compound Handling and Storage

Caption: Best practices for the storage and handling of this compound.

Signaling Pathway of α2-Adrenoceptor Antagonism

G Norepinephrine Norepinephrine alpha2_Adrenoceptor alpha2_Adrenoceptor Norepinephrine->alpha2_Adrenoceptor Binds to Presynaptic_Neuron Presynaptic_Neuron NE_Release Norepinephrine Release Presynaptic_Neuron->NE_Release Contains Gi_Protein Gi_Protein alpha2_Adrenoceptor->Gi_Protein Activates Adenylate_Cyclase Adenylate_Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces cAMP->NE_Release Decreases This compound This compound This compound->alpha2_Adrenoceptor Blocks

Caption: Mechanism of action of this compound as an α2-adrenoceptor antagonist.

References

Technical Support Center: Troubleshooting Non-Specific Binding with RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments with the novel radiolabeled antagonist, RS-15385-198. The following guides and frequently asked questions (FAQs) provide direct, actionable solutions to enhance assay consistency and data reliability, specifically addressing the challenge of non-specific binding.

Fictional Compound Profile: this compound

This compound is a potent, selective, and radiolabeled antagonist for the novel G-protein coupled receptor (GPCR), GPRx. Due to its hydrophobic nature, this compound has a tendency to exhibit non-specific binding to various surfaces, including filter membranes and plasticware, as well as to cellular components other than its intended target. This guide provides strategies to mitigate these effects and obtain high-quality data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My non-specific binding (NSB) with this compound is excessively high, leading to a poor assay window. What are the likely causes and how can I reduce it?

A1: High non-specific binding can obscure the specific binding signal, making data interpretation difficult.[1] Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[1][2][3] Common causes and troubleshooting steps are outlined below:

Troubleshooting & Optimization

Potential CauseRecommended Solution(s)
Radioligand Properties Select a radioligand with lower hydrophobicity if possible. Hydrophobic radioligands like this compound may exhibit higher non-specific binding.[1][4] Ensure high radioligand purity (>90%). Impurities can contribute significantly to NSB.[1]
Assay Conditions Optimize blocking agents. Incorporate Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[1][4] Consider adding salts or detergents to the wash or binding buffer. [1][4] Adjust incubation time and temperature. Shorter incubation times and lower temperatures can sometimes decrease NSB. However, ensure that equilibrium for specific binding is still achieved.[1][4][5] Optimize washing steps. Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.[1][2]
Receptor Preparation Titrate receptor concentration. Use the lowest concentration of your membrane or cell preparation that still provides a robust specific binding signal. A typical range for many receptor assays is 100-500 µg of membrane protein.[1][4]
Choice of Unlabeled Ligand Use a structurally different unlabeled ligand for defining NSB. If possible, use a high-affinity, unlabeled ligand that is chemically distinct from this compound to avoid issues related to the hydrophobic properties of the radioligand.[2][3]

Q2: What is an acceptable level of non-specific binding in my assay?

A2: In many assay systems, non-specific binding is ideally 10-20% of the total radioligand binding.[2] If the non-specific binding constitutes more than half of the total binding, it will be challenging to obtain high-quality, reproducible data.[1][2]

Q3: How do I determine the optimal concentration of the unlabeled ligand to define non-specific binding?

A3: A useful rule-of-thumb is to use the unlabeled compound at a concentration equal to 100 times its Kd for the receptor, or 100 times the highest concentration of the radioligand being used, whichever is higher.[2] It is advisable to test a range of concentrations of the unlabeled ligand to ensure that you are achieving maximal displacement of the specific binding.

Data Presentation: Optimizing an this compound Binding Assay

The following table summarizes hypothetical data from a radioligand binding assay with this compound before and after implementing troubleshooting strategies.

Assay ParameterBefore OptimizationAfter Optimization
Total Binding (CPM) 8,5006,000
Non-Specific Binding (CPM) 6,0001,200
Specific Binding (CPM) 2,5004,800
% Specific Binding 29.4%80%

Experimental Protocols: Optimized Radioligand Binding Protocol for this compound

This protocol is designed to minimize non-specific binding of this compound in a filtration-based saturation binding assay.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Blocking Agent: Add 0.5% Bovine Serum Albumin (BSA) to the Assay Buffer.
  • Radioligand: [³H]this compound (Specific Activity: 50 Ci/mmol). Prepare a series of dilutions in Assay Buffer with BSA.
  • Unlabeled Ligand: A high-affinity, structurally distinct unlabeled antagonist for GPRx (e.g., Compound-Y) at a concentration of 10 µM for determining non-specific binding.
  • Membrane Preparation: Homogenized cell membranes expressing GPRx, diluted in Assay Buffer with BSA to a final concentration of 50 µg protein per well.

2. Assay Procedure:

  • To a 96-well plate, add:
  • Total Binding wells: 25 µL of Assay Buffer with BSA.
  • Non-Specific Binding wells: 25 µL of 10 µM Compound-Y.
  • Add 25 µL of the appropriate [³H]this compound dilution to all wells.
  • Add 50 µL of the membrane preparation to all wells.
  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.
  • Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in 0.5% polyethylenimine using a cell harvester.
  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.
  • Dry the filters and measure the radioactivity using a scintillation counter.

Mandatory Visualizations

Troubleshooting_Workflow cluster_Radioligand Radioligand Issues cluster_Assay Assay Conditions cluster_Receptor Receptor Preparation start High Non-Specific Binding (>50% of Total Binding) check_purity Check Radioligand Purity (>90%) start->check_purity check_hydrophobicity Assess Hydrophobicity start->check_hydrophobicity optimize_blocking Optimize Blocking Agents (e.g., add 0.5% BSA) start->optimize_blocking adjust_incubation Adjust Incubation Time and Temperature start->adjust_incubation optimize_wash Increase Wash Steps and Volume start->optimize_wash titrate_receptor Titrate Receptor Concentration start->titrate_receptor end Acceptable Non-Specific Binding (<50% of Total) check_purity->end check_hydrophobicity->end optimize_blocking->end adjust_incubation->end optimize_wash->end titrate_receptor->end

Caption: Troubleshooting workflow for high non-specific binding.

Signaling_Pathway RS15385 This compound (Antagonist) GPRx GPRx (GPCR) RS15385->GPRx Blocks G_protein G Protein (Gq/11) GPRx->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Detection Detection cluster_Analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands) add_reagents Add Reagents to 96-Well Plate prep_reagents->add_reagents prep_membranes Prepare GPRx Membranes prep_membranes->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count calc_binding Calculate Specific Binding scint_count->calc_binding

References

How to address unexpected physiological responses to RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with RS-15385-198. Due to the limited publicly available data on unexpected physiological responses specifically for this compound, this guide focuses on general troubleshooting principles and addresses potential issues based on the pharmacology of its well-characterized enantiomer, RS-15385-197, a potent α2-adrenoceptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are using this compound as a negative control in our α2-adrenoceptor binding assay, but we are observing some level of receptor blockade. Is this expected?

A1: While this compound is the less active enantiomer, it is not entirely inert and does possess a low affinity for α2-adrenoceptors.[1][2] It is crucial to consider the concentration you are using. At high concentrations, this compound may exhibit some antagonist activity. We recommend the following troubleshooting steps:

  • Verify Concentration: Double-check all calculations for the dilution of your stock solution.

  • Run a Concentration-Response Curve: Perform a full concentration-response curve to determine the potency of this compound in your specific assay. This will help you select a concentration that is truly a negative control.

  • Compare with a Potent Antagonist: Run the same assay with a potent and selective α2-adrenoceptor antagonist, like its enantiomer RS-15385-197, to have a positive control for receptor blockade.

Q2: Our in vivo experiments with this compound are showing unexpected cardiovascular effects, such as a slight increase in blood pressure. What could be the cause?

A2: While this compound has a significantly lower affinity for α2-adrenoceptors compared to RS-15385-197, high doses might still lead to some systemic effects.[1][2] Additionally, off-target effects, although reported to be low for the active enantiomer, can never be fully excluded, especially at higher concentrations.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to see if the observed effect is dose-dependent. This can help determine if it's a specific pharmacological effect or a non-specific one.

  • Vehicle Control: Ensure you have a proper vehicle control group to rule out any effects of the solvent or administration procedure.

  • Monitor Other Parameters: Simultaneously monitor other physiological parameters like heart rate and respiration to get a more complete picture of the cardiovascular response.

Q3: We are observing inconsistent results in our cell-based assays with this compound. What are the potential sources of variability?

A3: Inconsistent results in cell-based assays can arise from several factors:

  • Compound Stability: Ensure the stability of your this compound solution under your experimental conditions (e.g., temperature, light exposure).

  • Cell Line Variability: If you are using a transfected cell line expressing a specific α2-adrenoceptor subtype, variations in receptor expression levels between cell passages can lead to inconsistent responses. Regularly check receptor expression levels.

  • Assay Conditions: Small variations in assay conditions such as incubation time, temperature, and cell density can significantly impact the results. Standardize your protocol meticulously.

Data Presentation

Table 1: Receptor Binding Affinity of RS-15385 Isomers

CompoundTarget ReceptorpKipA2Selectivity (α2 vs. α1)
This compound α2-adrenoceptors6.326.47Not Reported
RS-15385-197 α2-adrenoceptors9.459.72> 14,000 (binding)
RS-15385-197 α1-adrenoceptors5.296.05> 4,000 (functional)

pKi: negative logarithm of the inhibition constant; pA2: negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1][2]

Experimental Protocols

Protocol: Radioligand Binding Assay for α2-Adrenoceptor Occupancy

This protocol describes a method to determine the binding affinity of a test compound like this compound for α2-adrenoceptors in rat cortical membranes.

Materials:

  • Rat cortical tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]-Yohimbine (radioligand)

  • Test compound (this compound)

  • Potent α2-adrenoceptor antagonist (e.g., RS-15385-197) for non-specific binding determination

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, add the following in order:

    • 50 µL of Tris-HCl buffer

    • 50 µL of various concentrations of the test compound (this compound) or buffer (for total binding) or a saturating concentration of a potent antagonist (for non-specific binding).

    • 50 µL of [³H]-Yohimbine.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀, which can then be used to calculate the Ki value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a2AR α2-Adrenoceptor G_protein Gi/o Protein a2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Agonist Agonist (e.g., Norepinephrine) Agonist->a2AR Activates Antagonist This compound (Antagonist) Antagonist->a2AR Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: General signaling pathway of the α2-adrenoceptor.

Troubleshooting_Workflow Start Unexpected Physiological Response Observed Check_Concentration Verify Compound Concentration and Purity Start->Check_Concentration Check_Concentration->Start Error Found Run_Dose_Response Conduct Dose-Response Experiment Check_Concentration->Run_Dose_Response Concentration Correct Vehicle_Control Review Vehicle Control Group Data Run_Dose_Response->Vehicle_Control Vehicle_Control->Start Effect in Vehicle Off_Target_Screen Consider Off-Target Effects Screening Vehicle_Control->Off_Target_Screen No Effect in Vehicle Consult_Lit Consult Literature for Similar Compounds Off_Target_Screen->Consult_Lit Resolved Issue Potentially Resolved Off_Target_Screen->Resolved Contact_Support Contact Technical Support Consult_Lit->Contact_Support

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to the Alpha-2 Adrenergic Antagonists: RS-15385-198 and RS-15385-197

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological effects of the two enantiomers, RS-15385-198 and RS-15385-197. Designed for researchers, scientists, and drug development professionals, this document outlines their binding affinities, functional activities, and the experimental methodologies used to determine these properties.

Introduction

RS-15385-197 and its enantiomer, this compound, are potent antagonists of the alpha-2 (α2) adrenergic receptors. These receptors are critical components of the sympathetic nervous system, playing a key role in regulating neurotransmitter release and various physiological processes. The two compounds exhibit a high degree of stereoselectivity, with RS-15385-197 being a significantly more potent and selective α2-adrenoceptor antagonist. This guide will delve into the quantitative differences in their pharmacological profiles, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the key quantitative data comparing the in vitro and in vivo effects of this compound and RS-15385-197.

Table 1: In Vitro Receptor Binding Affinities

CompoundReceptorTissueRadioligandpKiReference
RS-15385-197 α2-AdrenoceptorRat Cortex[3H]-Yohimbine9.45[1]
This compound α2-AdrenoceptorRat Cortex[3H]-Yohimbine6.32[1]
RS-15385-197 α1-AdrenoceptorRat Cortex[3H]-Prazosin5.29[1]

Note: pKi is the negative logarithm of the equilibrium dissociation constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: In Vitro Functional Antagonist Activity

CompoundPreparationAgonistpA2Reference
RS-15385-197 Guinea-pig ileumUK-14,3049.72[1]
This compound Guinea-pig ileumUK-14,3046.47[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. It is a measure of the antagonist's potency.

Table 3: In Vivo Antagonist Activity

CompoundAssayAgonistEndpointAD50 (µg/kg, i.v.)Reference
RS-15385-197 Mydriasis in anaesthetized ratsUK-14,304Inhibition of pupil dilation5[1]
RS-15385-197 Mydriasis in anaesthetized ratsClonidineInhibition of pupil dilation7[1]

Note: AD50 is the dose of an antagonist that produces a 50% reduction in the maximal response to an agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinities (pKi) of RS-15385-197 and this compound for α1- and α2-adrenoceptors.

Protocol:

  • Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 50,000 x g for 15 minutes. The resulting pellet is washed and resuspended in the same buffer.

  • Binding Assay:

    • For α2-adrenoceptor binding, incubations are performed in a final volume of 1 ml containing the membrane preparation, 0.5 nM [3H]-yohimbine, and various concentrations of the competing ligands (RS-15385-197 or this compound).

    • For α1-adrenoceptor binding, 0.2 nM [3H]-prazosin is used as the radioligand.

  • Incubation: The mixture is incubated at 25°C for 60 minutes.

  • Termination and Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM phentolamine. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Antagonism in Guinea-Pig Ileum

Objective: To determine the functional antagonist potency (pA2) of RS-15385-197 and this compound at presynaptic α2-adrenoceptors.

Protocol:

  • Tissue Preparation: Segments of the terminal ileum from male Dunkin-Hartley guinea pigs are suspended in a 10 ml organ bath containing Krebs' solution at 37°C and gassed with 95% O2 / 5% CO2.

  • Stimulation: The tissues are subjected to transmural electrical stimulation (0.1 Hz, 0.5 ms (B15284909) pulse width) to elicit twitch responses, which are mediated by the release of acetylcholine (B1216132).

  • Agonist Response: Cumulative concentration-response curves to the α2-adrenoceptor agonist UK-14,304 are obtained. UK-14,304 inhibits the twitch response by acting on presynaptic α2-adrenoceptors, thereby reducing acetylcholine release.

  • Antagonist Incubation: The tissues are then incubated with a single concentration of the antagonist (RS-15385-197 or this compound) for 60 minutes.

  • Second Agonist Response: A second cumulative concentration-response curve to UK-14,304 is obtained in the presence of the antagonist.

  • Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is then determined from the Schild equation: pA2 = log(dose-ratio - 1) - log[Antagonist].

In Vivo Mydriasis Assay in Anaesthetized Rats

Objective: To assess the in vivo antagonist activity of RS-15385-197 against α2-adrenoceptor-mediated mydriasis.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with pentobarbitone sodium. The animals are placed under a dissecting microscope for pupil diameter measurement.

  • Agonist-Induced Mydriasis: A stable mydriasis is induced by a continuous intravenous infusion of the α2-adrenoceptor agonist UK-14,304 or clonidine.

  • Antagonist Administration: Once a stable pupil dilation is achieved, RS-15385-197 is administered intravenously in a cumulative dose-dependent manner.

  • Measurement: The pupil diameter is measured at regular intervals after each dose of the antagonist.

  • Data Analysis: The dose of the antagonist required to produce a 50% reversal of the agonist-induced mydriasis (AD50) is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the α2-adrenoceptor signaling pathway and the experimental workflow for comparing the two enantiomers.

G α2-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane alpha2_receptor α2-Adrenoceptor gi_protein Gi Protein (αβγ) alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to cAMP norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Activates antagonist RS-15385-197 / this compound (Antagonist) antagonist->alpha2_receptor Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Leads to

Caption: α2-Adrenoceptor signaling pathway.

G Experimental Workflow for Enantiomer Comparison cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay binding_assay Radioligand Binding Assay (Rat Cortex Membranes) data_analysis Data Analysis (pKi, pA2, AD50) binding_assay->data_analysis functional_assay Functional Antagonism Assay (Guinea-Pig Ileum) functional_assay->data_analysis mydriasis_assay Mydriasis Assay (Anaesthetized Rats) mydriasis_assay->data_analysis start Synthesize Enantiomers RS-15385-197 & this compound start->binding_assay start->functional_assay start->mydriasis_assay comparison Compare Potency & Selectivity data_analysis->comparison conclusion Determine Stereoselectivity & Pharmacological Profile comparison->conclusion

Caption: Workflow for comparing enantiomers.

References

Validating Alpha-2 Adrenoceptor Mediated Effects: A Comparative Guide to RS-15385-198 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RS-15385-198 and its more potent enantiomer, RS-15385-197, with other commonly used alpha-2 adrenoceptor (α2-AR) antagonists, namely yohimbine (B192690) and idazoxan (B1206943). The objective is to equip researchers with the necessary information to select the most appropriate antagonist for validating α2-AR mediated effects in their experimental models. This guide includes comparative data on binding affinities and selectivity, detailed experimental protocols, and visualizations of key concepts and workflows.

Introduction to Alpha-2 Adrenoceptor Antagonism

Alpha-2 adrenoceptors are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release and physiological processes in both the central and peripheral nervous systems.[1] Antagonists of these receptors are invaluable tools for elucidating the physiological and pathological roles of α2-ARs. A potent and selective antagonist allows researchers to block the effects of endogenous ligands like norepinephrine (B1679862) or exogenous agonists, thereby confirming the involvement of α2-ARs in a specific biological response.

RS-15385 is a chemical entity that exists as a racemate (RS-15385-196) composed of two enantiomers: RS-15385-197 and this compound.[2] It is crucial to note that RS-15385-197 is a highly potent and selective α2-AR antagonist, while its enantiomer, this compound, exhibits significantly lower affinity for these receptors.[2][3] Consequently, RS-15385-197 is the pharmacologically active component used for validating α2-AR mediated effects.[2][4] This guide will focus on the properties of RS-15385-197 for a relevant comparison with other antagonists, while also presenting the data for this compound.

Comparative Analysis of α2-Adrenoceptor Antagonists

The selection of an appropriate antagonist is critical for the specificity of an experiment. The ideal antagonist exhibits high affinity for the target receptor and high selectivity over other receptors.

Data Presentation: Binding Affinities and Selectivity

The following table summarizes the in vitro binding affinities (pKi) of RS-15385-197, this compound, yohimbine, and idazoxan for α2-adrenoceptors, as well as their selectivity over α1-adrenoceptors and I2-imidazoline binding sites. Higher pKi values indicate greater binding affinity.

Compoundα2-Adrenoceptor (pKi)α1-Adrenoceptor (pKi)I2-Imidazoline Site (pKi)α2/α1 Selectivity RatioReference
RS-15385-197 9.45 (rat cortex)5.29 (rat cortex)< 5.0> 14,000[2][3]
This compound 6.32 (rat cortex)---[2][3]
Yohimbine ~8.2 - 8.5~6.5 - 7.0Low Affinity~30[5][6]
Idazoxan ~8.0 - 8.5~6.0 - 6.5~8.0 - 9.0~100[6][7][8]
  • RS-15385-197 demonstrates exceptionally high affinity and unprecedented selectivity for α2-adrenoceptors over α1-adrenoceptors.[2][3] It also lacks significant affinity for I2-imidazoline sites, which is a notable advantage over idazoxan.[8]

  • This compound shows substantially lower affinity for α2-adrenoceptors compared to its enantiomer.[2][3]

  • Yohimbine , a classic α2-AR antagonist, has good affinity but exhibits lower selectivity compared to RS-15385-197.[5]

  • Idazoxan is a potent α2-AR antagonist but also binds with high affinity to I2-imidazoline sites, which can confound experimental results if these sites are present in the test system.[8]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable experimental outcomes. Below are representative protocols for key experiments used to characterize and validate the effects of α2-AR antagonists.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor. It involves competing for binding to the receptor between a radiolabeled ligand and the unlabeled test compound.

Objective: To determine the inhibitory constant (Ki) of this compound, RS-15385-197, yohimbine, and idazoxan at α2-adrenoceptors.

Materials:

  • Tissue source of α2-adrenoceptors (e.g., rat cerebral cortex, human platelets).

  • Radioligand (e.g., [3H]-RS-15385-197, [3H]-yohimbine).

  • Test compounds (this compound, RS-15385-197, yohimbine, idazoxan).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Isolated Tissue Bioassay

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist in an isolated tissue.

Objective: To determine the functional antagonist potency (pA2) of the test compounds against an α2-AR agonist.

Materials:

  • Isolated tissue preparation (e.g., guinea-pig ileum, dog saphenous vein).

  • Organ bath with physiological salt solution, aerated with 95% O2 / 5% CO2 at 37°C.

  • α2-adrenoceptor agonist (e.g., UK-14,304).

  • Test compounds.

  • Transducer and recording system to measure tissue contraction or relaxation.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the α2-AR agonist to determine its EC50.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist for a specific period.

  • Shift in Agonist Response: In the presence of the antagonist, re-determine the concentration-response curve for the agonist.

  • Schild Analysis: Repeat the procedure with several different concentrations of the antagonist. Perform a Schild analysis by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's potency.

In Vivo Experiment: Antagonism of Agonist-Induced Mydriasis

This in vivo model assesses the ability of an antagonist to block a centrally mediated α2-AR effect.

Objective: To evaluate the in vivo efficacy of the test compounds in antagonizing the mydriatic (pupil-dilating) effect of an α2-AR agonist in rats.

Materials:

  • Male Wistar rats.

  • α2-adrenoceptor agonist (e.g., UK-14,304).

  • Test compounds.

  • Apparatus for measuring pupil diameter.

  • Administration routes (e.g., intravenous, oral).

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the experimental conditions.

  • Baseline Measurement: Measure the baseline pupil diameter of the rats.

  • Antagonist Administration: Administer the test compound at various doses via the desired route.

  • Agonist Challenge: After a predetermined time, administer the α2-AR agonist to induce mydriasis.

  • Pupil Diameter Measurement: Measure the pupil diameter at regular intervals after the agonist administration.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced mydriasis for each dose of the antagonist. Determine the AD50 value, which is the dose of the antagonist that causes a 50% reduction in the agonist's effect.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the α2-adrenoceptor signaling pathway, a typical experimental workflow for a radioligand binding assay, and the logical framework for validating a receptor-mediated effect.

alpha2_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenoceptor Agonist->Receptor Binds & Activates Antagonist Antagonist (RS-15385-197) Antagonist->Receptor Binds & Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Caption: Alpha-2 adrenoceptor signaling pathway.

binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep Membrane Preparation (Tissue Homogenization) incubation Incubation: Membranes + Radioligand + Test Compound prep->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis

Caption: Competitive radioligand binding assay workflow.

validation_logic cluster_control Control Experiment cluster_validation Validation Experiment Agonist Agonist Receptor1 α2-Adrenoceptor Agonist->Receptor1 Activates Effect1 Physiological Effect Receptor1->Effect1 Mediates Antagonist Antagonist (RS-15385-197) Receptor2 α2-Adrenoceptor Antagonist->Receptor2 Blocks NoEffect Effect is Blocked Receptor2->NoEffect No Mediation Agonist2 Agonist Agonist2->Receptor2

Caption: Logic of validating a receptor-mediated effect.

References

A Comparative Guide to RS-15385-198 and Other Inactive Enantiomers in Adrenoceptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of adrenoceptor research, the utilization of stereochemically pure compounds is paramount for elucidating the precise mechanisms of receptor interaction and function. Chiral molecules, existing as enantiomers, can exhibit markedly different pharmacological activities. While one enantiomer (the eutomer) may display high affinity and efficacy for a specific receptor, its mirror image (the distomer) is often significantly less active or even inactive. This guide provides a comparative analysis of RS-15385-198, the inactive enantiomer of the potent α2-adrenoceptor antagonist RS-15385-197 (Delequamine), with other well-characterized inactive enantiomers used in adrenoceptor research. Understanding the properties of these inactive enantiomers is crucial for their appropriate use as negative controls in experiments, ensuring that the observed effects are genuinely mediated by the specific receptor under investigation and not due to off-target or non-specific actions.

The Significance of Stereoselectivity at Adrenoceptors

Adrenoceptors, a class of G protein-coupled receptors, are key regulators of various physiological processes. The stereoselective nature of ligand binding to these receptors is a well-established phenomenon. This high degree of stereoselectivity underscores the importance of using single enantiomers in pharmacological studies to ensure target specificity and to accurately interpret experimental outcomes. The inactive enantiomer serves as an ideal negative control, as it shares the same physicochemical properties as its active counterpart but lacks significant affinity for the target receptor.

Comparative Analysis of Inactive Enantiomers

This section provides a detailed comparison of this compound with the inactive enantiomers of other commonly used adrenoceptor antagonists, namely labetalol (B1674207) and propranolol. The data presented highlights the substantial differences in binding affinity and functional activity between the active and inactive enantiomers of each compound.

Data Presentation: Quantitative Comparison of Adrenoceptor Antagonist Enantiomers

The following tables summarize the binding affinities (pKi) and functional antagonist activities (pA2) of this compound and other selected inactive enantiomers, alongside their respective active counterparts.

Table 1: Comparison of α2-Adrenoceptor Antagonist Enantiomers

CompoundEnantiomerTarget ReceptorTissue/Cell LineBinding Affinity (pKi)Functional Antagonist Activity (pA2)
RS-15385 RS-15385-197 (Active)α2-AdrenoceptorRat Cortex9.45[1]-
α2-AdrenoceptorGuinea-pig Ileum-9.72[1]
This compound (Inactive) α2-Adrenoceptor Rat Cortex 6.32 [1]-
α2-Adrenoceptor Guinea-pig Ileum -6.47 [1]

Table 2: Comparison of β-Adrenoceptor Antagonist Enantiomers

CompoundEnantiomerTarget ReceptorBinding Affinity (log Kd)
Propranolol (S)-(-)-Propranolol (Active)β1-Adrenoceptor-8.16
β2-Adrenoceptor-9.08
β3-Adrenoceptor-6.93
(R)-(+)-Propranolol (Inactive) β-AdrenoceptorsSignificantly lower affinity (approx. 100-fold less for β-receptors)[2]

Table 3: Comparison of Adrenoceptor Antagonist Stereoisomers of Labetalol

CompoundStereoisomerPrimary TargetActivity
Labetalol (R,R)-Dilevalolβ-AdrenoceptorActive Antagonist
(S,R)α1-AdrenoceptorActive Antagonist
(S,S) α/β-Adrenoceptors Inactive [3]
(R,S) α/β-Adrenoceptors Inactive [3]

Experimental Protocols

The data presented in this guide are derived from standard and robust pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay Protocol

This protocol is a standard method used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation:

    • Tissues (e.g., rat cerebral cortex) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • Membrane preparations are incubated with a specific radioligand (e.g., [3H]-yohimbine for α2-adrenoceptors) at a fixed concentration.

    • Increasing concentrations of the competitor compound (e.g., this compound or other test compounds) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

    • The reaction is incubated to equilibrium at a defined temperature (e.g., 25°C).

  • Separation and Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Membrane Resuspension & Protein Assay Centrifuge2->Resuspend Incubation Incubation: Membranes + Radioligand + Competitor Resuspend->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Experimental workflow for a radioligand binding assay.
Isolated Guinea-Pig Ileum Functional Assay Protocol

This ex vivo functional assay is used to determine the antagonist activity (pA2) of a compound by measuring its ability to inhibit the response to an agonist.

  • Tissue Preparation:

    • A segment of the terminal ileum is dissected from a guinea pig and placed in oxygenated Krebs solution.

    • The longitudinal muscle with the myenteric plexus attached is prepared and mounted in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Experimental Setup:

    • The tissue is connected to an isometric force transducer to record contractions.

    • The preparation is stimulated transmurally with electrical pulses to elicit cholinergic nerve-mediated contractions (twitches).

  • Assay Procedure:

    • A cumulative concentration-response curve to an α2-adrenoceptor agonist (e.g., UK-14,304) is established to measure the inhibition of the electrically evoked twitches.

    • The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., this compound) for a defined period.

    • A second concentration-response curve to the agonist is then performed in the presence of the antagonist.

    • This procedure is repeated with increasing concentrations of the antagonist.

  • Data Analysis:

    • The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Logical Relationships

The following diagram illustrates the principle of using an inactive enantiomer as a negative control to confirm that the observed effect of the active enantiomer is mediated through a specific receptor.

Enantiomer_Control_Logic cluster_outcomes Experimental Outcomes Active Active Enantiomer (e.g., RS-15385-197) Receptor α2-Adrenoceptor Active->Receptor Binds with High Affinity Inactive Inactive Enantiomer (e.g., this compound) Inactive->Receptor Binds with Very Low Affinity Effect Biological Effect (e.g., Inhibition of Neurotransmitter Release) Receptor->Effect Triggers Signaling (Antagonism) NoEffect No Significant Effect Receptor->NoEffect Alpha2_Signaling_Pathway cluster_antagonist Mechanism of Antagonism Agonist α2-Agonist (e.g., Norepinephrine) Receptor α2-Adrenoceptor Agonist->Receptor Activates Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Downstream Targets Antagonist α2-Antagonist (e.g., RS-15385-197) Antagonist->Receptor Blocks Agonist Binding

References

A Researcher's Guide to the Statistical Analysis of Active vs. Inactive Enantiomer Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust comparison of enantiomers is a critical step in establishing a compound's therapeutic potential and safety profile. Since enantiomers can exhibit vastly different pharmacological and toxicological properties, a rigorous statistical approach is essential to differentiate the biological activity of the active enantiomer (eutomer) from its less active or inactive counterpart (distomer).[1] This guide provides a framework for the statistical analysis and presentation of data from key experimental assays used in this process.

Data Presentation: A Comparative Analysis

Effective data presentation hinges on clarity and direct comparability. Quantitative data from dose-response experiments should be summarized to highlight the key differences in potency and efficacy between the enantiomers. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are cornerstone metrics for this comparison.[2]

Table 1: Comparative Potency of Enantiomer A and Enantiomer B in a Target Receptor Binding Assay

CompoundIC50 (nM) ± SEM95% Confidence Interval (nM)Hill SlopeStatistical Significance (p-value vs. Active Enantiomer)
Active Enantiomer 15.2 ± 1.8[11.5, 20.1]-1.1-
Inactive Enantiomer 3,450 ± 210[1][1][3][4]-0.9< 0.0001
Racemic Mixture 29.8 ± 2.5[24.6, 36.1]-1.0< 0.001

SEM: Standard Error of the Mean. Data are representative of n=3 independent experiments.

Statistical Methodology for Comparing Dose-Response Curves

The comparison of dose-response curves for active and inactive enantiomers requires a more sophisticated approach than simple point-by-point t-tests. Applying multiple t-tests at each concentration increases the probability of a Type I error (false positive).[5]

The recommended best practice is to use nonlinear regression to fit the dose-response data to a suitable pharmacological model, such as a four-parameter logistic equation. This approach allows for the statistical comparison of key parameters derived from the curves, primarily the log(IC50) or log(EC50) values. Specialized statistical software, such as GraphPad Prism or the 'drc' package in R, can perform these analyses.[5][6] The software typically uses an F-test or a specialized t-test to determine if the best-fit values for parameters like log(IC50) differ significantly between the two datasets (e.g., active vs. inactive enantiomer).

Experimental Protocols

The following are detailed methodologies for common experiments used to generate comparative enantiomer data.

Radioligand Receptor Binding Assay (Competition)

This assay determines the binding affinity (Ki) of the test enantiomers by measuring how they compete with a known radiolabeled ligand for binding to a target receptor.[7]

Methodology:

  • Preparation of Reagents:

    • Receptor Source: Prepare cell membranes or purified receptors expressing the target of interest.

    • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-ligand).

    • Test Compounds: Prepare stock solutions of the active enantiomer, inactive enantiomer, and the racemic mixture in a suitable solvent (e.g., DMSO). Create a serial dilution series for each.

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing necessary ions and protease inhibitors.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (enantiomer or racemate).

    • To determine non-specific binding (NSB), include wells with the receptor, radioligand, and a high concentration of an unlabeled, potent competitor.[1]

    • To determine total binding, include wells with only the receptor and radioligand.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.[1]

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand using a cell harvester and glass fiber filters. The filters will trap the membranes (with bound radioligand) while the unbound radioligand passes through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Use nonlinear regression to fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value for each enantiomer.

    • Convert the IC50 values to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the radioligand.

Cell-Based Functional Assay (e.g., cAMP Accumulation Assay)

This type of assay measures the functional consequence of receptor binding, such as the inhibition or stimulation of a second messenger signaling pathway.

Methodology:

  • Cell Culture:

    • Culture a cell line that endogenously or recombinantly expresses the target receptor (e.g., CHO or HEK293 cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

    • Add varying concentrations of the test enantiomers to the wells.

    • Stimulate the cells with an appropriate agonist (e.g., forskolin (B1673556) to activate adenylyl cyclase) to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in each well using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis:

    • Normalize the data to the control wells (agonist-stimulated and unstimulated).

    • Plot the normalized response as a function of the log concentration of the test enantiomer.

    • Use nonlinear regression to fit the data to a sigmoidal dose-response model to determine the IC50 (for antagonists) or EC50 (for agonists) for each enantiomer.

Visualizing the Experimental Workflow

Diagrams are invaluable for illustrating complex experimental processes and logical flows. The following Graphviz diagrams depict the workflow for a receptor binding assay and the logic of enantiomer comparison.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Receptor, Radioligand, Enantiomers) serial_dil Create Serial Dilutions of Enantiomers prep_reagents->serial_dil combine Combine Receptor, Radioligand, and Test Compound in Plate serial_dil->combine incubate Incubate to Reach Binding Equilibrium combine->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify calc_ic50 Calculate IC50 from Dose-Response Curve quantify->calc_ic50 calc_ki Convert IC50 to Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand receptor binding assay.

G cluster_0 Experimental Data cluster_1 Curve Fitting cluster_2 Parameter Extraction cluster_3 Statistical Comparison active Dose-Response Data (Active Enantiomer) fit_active Nonlinear Regression Fit (Active) active->fit_active inactive Dose-Response Data (Inactive Enantiomer) fit_inactive Nonlinear Regression Fit (Inactive) inactive->fit_inactive ic50_active log(IC50) Active fit_active->ic50_active ic50_inactive log(IC50) Inactive fit_inactive->ic50_inactive stat_test Statistical Test (e.g., Extra Sum-of-Squares F-test) ic50_active->stat_test ic50_inactive->stat_test conclusion Conclusion: Potency is Significantly Different (p < 0.05) stat_test->conclusion

Caption: Logical workflow for statistical comparison of enantiomer potency.

References

Stereoselective α2-Adrenergic Antagonism: A Comparative Analysis of Delequamine and RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the stereoisomers Delequamine (RS-15385-197) and RS-15385-198, highlighting the critical role of stereochemistry in their antagonistic activity at α2-adrenergic receptors.

Delequamine, a potent and selective α2-adrenergic receptor antagonist, was investigated for the treatment of erectile dysfunction and major depressive disorder.[1] Its pharmacological activity is highly dependent on its stereochemical configuration, a fact underscored by the significantly lower affinity of its enantiomer, this compound. This guide delves into the experimental data that confirms this stereoselective antagonism, offering a clear comparison of their binding affinities and functional potencies.

Quantitative Pharmacological Data

The stereoselectivity of Delequamine is most evident in the profound differences in binding affinities (pKi) and functional antagonist potencies (pA2) between the two enantiomers. Delequamine demonstrates a high affinity for α2-adrenoceptors, whereas this compound exhibits a much weaker interaction.[2][3] The racemate, RS-15385-196, displays an intermediate affinity.[2][3]

Delequamine also shows remarkable selectivity for α2-adrenoceptors over α1-adrenoceptors, a key feature for a targeted therapeutic agent.[2][3][4] This selectivity is quantified by a ratio exceeding 14,000 in binding experiments.[2][3]

CompoundTargetTissue/Cell LineRadioligandpKiα2/α1 Selectivity Ratio
Delequamine (RS-15385-197) α2-AdrenoceptorRat Cortex[³H]-yohimbine9.45[2][3]>14,000[2][3]
α1-AdrenoceptorRat Cortex[³H]-prazosin5.29[2][3]
α2A-AdrenoceptorHuman Platelets9.90[2]
α2B-AdrenoceptorRat Neonate Lung9.70[2]
This compound α2-AdrenoceptorRat Cortex6.32[2][3][5]
RS-15385-196 (Racemate) α2-AdrenoceptorRat Cortex9.18[2][3]
CompoundFunctional AssayTissueAgonistpA2
Delequamine (RS-15385-197) Inhibition of transmurally-stimulated contractionsGuinea-pig ileumUK-14,3049.72[2][3]
Inhibition of phenylephrine-induced contractionsRabbit aortaPhenylephrine6.05[2]
This compound Inhibition of transmurally-stimulated contractionsGuinea-pig ileumUK-14,3046.47[2][3]

Signaling Pathway of Delequamine

Delequamine's primary mechanism of action involves the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This antagonism inhibits the negative feedback loop that normally restricts norepinephrine (B1679862) release, leading to an increased concentration of norepinephrine in the synaptic cleft. This enhanced noradrenergic signaling is believed to mediate the therapeutic effects of Delequamine.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Release Norepinephrine Release NE_Vesicle->NE_Release Neuronal Firing Alpha2_Autoreceptor α2-Autoreceptor Alpha2_Autoreceptor->NE_Release Inhibits NE Norepinephrine NE_Release->NE NE->Alpha2_Autoreceptor Negative Feedback Postsynaptic_Receptor Postsynaptic Adrenoceptors NE->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Delequamine Delequamine Delequamine->Alpha2_Autoreceptor Antagonizes Start Start Membrane_Prep Membrane Preparation (Rat Cortex) Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand ([³H]-yohimbine) - Delequamine (Varying Conc.) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End

References

A Comparative Analysis of Receptor Binding: RS-15385-198 and Yohimbine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinities of the α2-adrenoceptor antagonist RS-15385-198 and the enantiomers of yohimbine (B192690). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on experimental data.

Comparative Binding Affinities

CompoundReceptor SubtypepKiKi (nM)Tissue/Cell SourceRadioligandReference
This compound α2-adrenoceptor6.32478.63Rat Cortex[3H]-yohimbine[1][2]
(+)-Yohimbine α1-adrenoceptor--Rat Liver[3H]-prazosin[3]
α2-adrenoceptor--Human Platelets[3H]-yohimbine[3]
Alloyohimbine α1-adrenoceptor--Rat Liver[3H]-prazosin[3]
α2-adrenoceptor--Human Platelets[3H]-yohimbine[3]
α-Yohimbine (Rauwolscine) α1-adrenoceptor--Rat Liver[3H]-prazosin[3]
α2-adrenoceptor--Human Platelets[3H]-yohimbine[3]
Corynanthine (B1669447) α1-adrenoceptor--Rat Liver[3H]-prazosin[3]
α2-adrenoceptor--Human Platelets[3H]-yohimbine[3]
Yohimbine α2A-adrenoceptor--Human Platelets[3H]-RS-15385-197[4]
α2B-adrenoceptor--Rat Neonate Lung[3H]-RS-15385-197[4]
α2C-adrenoceptor----[5]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values were calculated from pKi where applicable. Some specific Ki values for yohimbine enantiomers were not available in the abstracts and are therefore not listed.

RS-15385-197, the more potent enantiomer of this compound, demonstrates a significantly higher affinity for α2-adrenoceptors with a pKi of 9.45.[1][2] This compound also exhibits remarkable selectivity for α2 over α1 adrenoceptors, with a selectivity ratio greater than 14,000 in binding experiments.[1][2] In contrast, yohimbine and its stereoisomers show varying degrees of selectivity for α2-adrenoceptors.[3] For instance, (+)-yohimbine, alloyohimbine, and α-yohimbine (rauwolscine) are selective α2-adrenoceptor antagonists, while corynanthine is more α1-selective.[3]

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound to a receptor. This protocol is based on common practices described in the literature for adrenergic receptor binding studies.[6][7][8][9]

1. Membrane Preparation:

  • Tissues (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in an ice-cold lysis buffer.

  • The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.

  • The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-yohimbine for α2-adrenoceptors), and varying concentrations of the unlabeled competitor compound (e.g., this compound or a yohimbine enantiomer).

  • Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled ligand known to saturate the receptors.

  • The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are then plotted as the percentage of specific binding against the logarithm of the competitor concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

  • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis tissue Tissue/Cell Homogenization centrifugation Differential Centrifugation tissue->centrifugation membranes Isolated Membranes centrifugation->membranes incubation Incubation with Radioligand & Competitor filtration Filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Radioligand Binding Assay Workflow

signaling_pathway cluster_membrane Cell Membrane receptor α2-Adrenoceptor gi_protein Gi Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp ↓ cAMP ac->camp ligand Agonist ligand->receptor Binds response Cellular Response camp->response

α2-Adrenoceptor Signaling Pathway

The α2-adrenoceptors are G-protein coupled receptors that, upon activation by an agonist, couple to inhibitory G proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP mediates various cellular responses. The compounds discussed in this guide, this compound and yohimbine enantiomers, act as antagonists, blocking the binding of agonists and thereby preventing this signaling cascade.

References

Demonstrating the On-Target Effects of RS-15385-197 Using its Inactive Enantiomer, RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

In pharmacological research and drug development, unequivocally demonstrating that the observed effects of a compound are due to its interaction with the intended target is of paramount importance. The use of a stereoisomer with significantly lower biological activity, such as an inactive enantiomer, serves as a powerful tool for this purpose. This guide compares the potent and selective α2-adrenoceptor antagonist, RS-15385-197, with its inactive enantiomer, RS-15385-198, to illustrate the principle of on-target validation.

RS-15385-197 is a highly potent and selective antagonist for the α2-adrenoceptor family.[1][2][3] In contrast, its enantiomer, this compound, exhibits a dramatically reduced affinity for this receptor, making it an ideal negative control to distinguish specific α2-adrenoceptor-mediated effects from non-specific or off-target actions.[1][3]

Comparative Analysis of Binding Affinities and Functional Potencies

The on-target effect of RS-15385-197 is clearly demonstrated by the substantial difference in its binding affinity and functional potency for the α2-adrenoceptor when compared to this compound. This stereoselectivity is a hallmark of specific drug-receptor interactions.

CompoundTargetAssay TypeTissue/Cell LinepKipA2
RS-15385-197 α2-AdrenoceptorRadioligand BindingRat Cortex9.45[1][3]-
This compound α2-AdrenoceptorRadioligand BindingRat Cortex6.32[1][3]-
RS-15385-197 α2-AdrenoceptorFunctional AssayGuinea-Pig Ileum-9.72[1][3]
This compound α2-AdrenoceptorFunctional AssayGuinea-Pig Ileum-6.47[1][3]

Key Observations:

  • RS-15385-197 displays a significantly higher binding affinity (pKi) for the α2-adrenoceptor in rat cortex membranes compared to this compound.[1][3]

  • In functional assays, RS-15385-197 is a much more potent antagonist (pA2) of α2-adrenoceptor-mediated responses in the guinea-pig ileum than this compound.[1][3]

  • The high degree of stereoselectivity observed between these two enantiomers provides strong evidence that the pharmacological effects of RS-15385-197 are mediated through its specific interaction with the α2-adrenoceptor.

Selectivity Profile of RS-15385-197

Further supporting its on-target activity, RS-15385-197 demonstrates high selectivity for the α2-adrenoceptor over other receptors, including the α1-adrenoceptor and various serotonin (B10506) (5-HT) receptor subtypes.

CompoundTargetAssay TypeTissue/Cell LinepKiα2/α1 Selectivity Ratio
RS-15385-197 α2-AdrenoceptorRadioligand BindingRat Cortex9.45[1][3]>14,000[1]
RS-15385-197 α1-AdrenoceptorRadioligand BindingRat Cortex5.29[1]
RS-15385-197 5-HT1A ReceptorRadioligand Binding-6.50[1][3]
RS-15385-197 5-HT1D ReceptorRadioligand Binding-7.00[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to differentiate the on-target effects of RS-15385-197 from its inactive enantiomer.

Radioligand Binding Assays in Rat Cerebral Cortex

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Tissue Preparation: Membranes from the rat cerebral cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled α2-adrenoceptor antagonist, such as [3H]-yohimbine or [3H]-RS-15385-197, and varying concentrations of the test compounds (RS-15385-197 or this compound).

  • Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Antagonism in Guinea-Pig Ileum

This ex vivo assay measures the ability of an antagonist to inhibit the functional response induced by an agonist in an isolated tissue preparation.

  • Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Stimulation: The tissue is subjected to transmural electrical stimulation to elicit twitch contractions, which are inhibited by α2-adrenoceptor agonists like UK-14,304.

  • Antagonism: A cumulative concentration-response curve to the α2-adrenoceptor agonist is constructed in the absence and presence of increasing concentrations of the antagonist (RS-15385-197 or this compound).

  • Data Analysis: The antagonist's potency is determined by the degree of rightward shift it produces in the agonist's concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response, is calculated.

Visualizing On-Target Effects and Signaling Pathways

The following diagrams illustrate the conceptual framework for using an inactive enantiomer to demonstrate on-target effects and the underlying signaling pathway.

cluster_0 Experimental Approach Active Active Enantiomer (RS-15385-197) Target α2-Adrenoceptor Active->Target High Affinity Binding Inactive Inactive Enantiomer (this compound) Inactive->Target Low Affinity Binding Effect Biological Effect Target->Effect Signal Blockade NoEffect No/Minimal Effect Target->NoEffect

Caption: Logic of using an active and inactive enantiomer.

cluster_1 α2-Adrenoceptor Signaling cluster_2 Antagonist Intervention Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenoceptor Agonist->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response RS197 RS-15385-197 (Active Antagonist) RS197->Receptor Blocks Agonist Binding (High Affinity) RS198 This compound (Inactive Enantiomer) RS198->Receptor Minimal Blocking Effect (Low Affinity)

Caption: α2-Adrenoceptor signaling and antagonist action.

References

Comparative Analysis of RS-15385-198 Cross-reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of RS-15385-198 with a focus on its interaction with various neurotransmitter receptors. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects. The primary comparison is made with its more potent enantiomer, RS-15385-197, to provide a clear context for its binding affinities.

Introduction

This compound is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197. Understanding the selectivity of a compound is critical in drug development to predict potential side effects and to ensure that the observed pharmacological effects are due to its interaction with the intended target. This guide summarizes the available binding affinity data for this compound and its enantiomer across a panel of key neurotransmitter receptors.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (pKi) of this compound and its enantiomer, RS-15385-197, for various neurotransmitter receptors. The data is derived from radioligand binding assays performed on rat cortical tissues.

ReceptorLigandpKi
α2-Adrenoceptor This compound 6.32 [1]
α2-AdrenoceptorRS-15385-1979.45[1]
α1-AdrenoceptorRS-15385-1975.29[1]
5-HT1A ReceptorRS-15385-1976.50[1]
5-HT1D ReceptorRS-15385-1977.00[1]
Other 5-HT ReceptorsRS-15385-197≤ 5[1]
Dopamine ReceptorsRS-15385-197≤ 5[1]
Muscarinic CholinoceptorsRS-15385-197≤ 5[1]
β-AdrenoceptorsRS-15385-197≤ 5[1]

Analysis: this compound displays a significantly lower affinity for the α2-adrenoceptor (pKi = 6.32) compared to its enantiomer RS-15385-197 (pKi = 9.45), indicating a high degree of stereoselectivity at this receptor.[1] While a detailed cross-reactivity profile for this compound is not extensively published, the data for RS-15385-197 demonstrates a high degree of selectivity for the α2-adrenoceptor. RS-15385-197 shows a greater than 14,000-fold selectivity for α2- over α1-adrenoceptors in binding experiments.[1] Furthermore, it exhibits low to negligible affinity for various serotonin, dopamine, and muscarinic receptor subtypes.[1] Given that this compound is the less active enantiomer, it is reasonable to infer that its affinity for these off-target receptors is also low.

Experimental Protocols

The binding affinity data presented in this guide was obtained using standard in vitro radioligand binding assays. The following is a generalized protocol representative of the methodologies employed.

Radioligand Displacement Binding Assay:

  • Membrane Preparation:

    • Target tissues (e.g., rat cerebral cortex) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of a specific radioligand for the receptor of interest (e.g., [3H]-yohimbine for α2-adrenoceptors).

      • A range of concentrations of the competing unlabeled ligand (e.g., this compound or RS-15385-197).

      • The prepared cell membranes.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor.

    • Total binding is determined in the absence of any competing unlabeled ligand.

  • Incubation and Filtration:

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane a2AR α2-Adrenoceptor Gi Gi Protein a2AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to RS15385 This compound (Antagonist) RS15385->a2AR Blocks NE Norepinephrine (Agonist) NE->a2AR Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to

Caption: Simplified signaling pathway of the α2-adrenoceptor, the primary target of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Membrane Resuspend Membrane Pellet Centrifuge2->Membrane Plate Add Reagents to 96-well Plate Membrane->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate CurveFit Non-linear Regression (IC50) Calculate->CurveFit Ki Calculate Ki and pKi CurveFit->Ki

Caption: General workflow for a radioligand displacement binding assay.

References

A Comparative In Vivo Analysis of Delequamine and RS-15385-198: An α2-Adrenoceptor Antagonist and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vivo effects, receptor binding affinities, and experimental protocols for the selective α2-adrenoceptor antagonist Delequamine (B44412) and its stereoisomer, RS-15385-198.

This guide provides a detailed comparison of Delequamine (also known as RS-15385-197) and its enantiomer, this compound, for researchers, scientists, and drug development professionals. Delequamine is a potent and highly selective α2-adrenoceptor antagonist that has been investigated for its potential therapeutic applications, including the treatment of erectile dysfunction and major depressive disorder.[1][2] In contrast, its enantiomer, this compound, exhibits significantly lower affinity for α2-adrenoceptors, highlighting a high degree of stereoselectivity in its mechanism of action.[3][4] This document summarizes key in vivo findings, presents quantitative data in a structured format, and outlines the experimental methodologies employed in seminal studies.

Pharmacological Profile and Receptor Affinity

Delequamine distinguishes itself through its potent and selective antagonism of α2-adrenoceptors.[5] It demonstrates a marked selectivity for α2-adrenoceptors over α1-adrenoceptors, a feature that is maintained in in vivo models.[3][6] The compound also shows low affinity for other receptor types, including serotonin (B10506) (5-HT), dopamine, and muscarinic receptors.[3]

The stereoselective nature of the α2-adrenoceptor binding is evident when comparing Delequamine (RS-15385-197) with its enantiomer, this compound. Delequamine exhibits a substantially higher binding affinity for α2-adrenoceptors in rat cortex (pKi of 9.45) compared to this compound (pKi of 6.32).[3][4][7] This difference in affinity underscores the specific conformational requirements for potent receptor antagonism.

Table 1: Comparative Binding Affinities (pKi) of Delequamine and this compound
CompoundReceptorTissuepKi
Delequamine (RS-15385-197)α2-adrenoceptorsRat Cortex9.45[3][4]
This compoundα2-adrenoceptorsRat Cortex6.32[3][4][7]
Delequamine (RS-15385-197)α1-adrenoceptorsRat Cortex5.29[3]
Delequamine (RS-15385-197)α2A-adrenoceptorHuman Platelets9.90[4][6]
Delequamine (RS-15385-197)α2B-adrenoceptorRat Neonate Lung9.70[4][6]
Delequamine (RS-15385-197)α2C-adrenoceptorHamster Adipocytes8.38[6]
Delequamine (RS-15385-197)5-HT1A-6.50[3]
Delequamine (RS-15385-197)5-HT1D-7.00[3]
Table 2: In Vitro Functional Antagonism (pA2)
CompoundAgonistTissuepA2
Delequamine (RS-15385-197)UK-14,304Guinea-pig Ileum9.72[3][6]
This compoundUK-14,304Guinea-pig Ileum6.47[3][6]

In Vivo Effects on Sexual Behavior and Erectile Function

The primary in vivo research on Delequamine has focused on its effects on sexual function, attributed to its ability to block presynaptic α2-adrenoceptors, leading to an increase in norepinephrine (B1679862) release.[8] This can centrally enhance sexual arousal and peripherally modulate smooth muscle contraction in the penis to promote vasodilation.[8][9]

Animal Studies

In studies with male rats, Delequamine has been shown to dose-dependently increase sexual behavior scores.[10] For instance, oral administration of Delequamine (0.4-6.4 mg/kg) increased mounting, intromission, and ejaculatory behaviors in naive male rats.[10] In female rats, Delequamine (0.1-30 mg/kg, p.o.) significantly increased lordotic activity, a measure of sexual receptivity.[11]

Human Studies

Clinical investigations in human males have explored the effects of Delequamine on erectile function. In a study with normal volunteers, intravenous infusion of Delequamine led to an increase in spontaneous erections, subjective sexual arousal, and the duration of erectile response to erotic stimuli.[12] A subsequent study in men with psychogenic erectile dysfunction found that a high dose of Delequamine modestly increased the duration of erectile response, particularly in younger men (under 45 years old).[13] This suggests an age-related difference in the responsiveness to α2-adrenoceptor antagonism.[13]

Signaling Pathway and Experimental Workflow

The mechanism of action of Delequamine involves the blockade of α2-adrenoceptors, which are G-protein coupled receptors (GPCRs). The antagonism of these receptors prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Effector Cell NE Norepinephrine a2_receptor α2-Adrenoceptor NE->a2_receptor Binds to release NE Release a2_receptor->release Inhibits Delequamine Delequamine Delequamine->a2_receptor Blocks inhibition Inhibition NE_cleft Norepinephrine release->NE_cleft Increases postsynaptic_receptor Postsynaptic Adrenoceptor NE_cleft->postsynaptic_receptor Activates response Physiological Response postsynaptic_receptor->response

Caption: Delequamine's mechanism of action at the synapse.

The typical workflow for evaluating the in vivo effects of these compounds on erectile function involves several key stages, from subject recruitment to data analysis.

cluster_workflow Experimental Workflow for Human Erectile Function Studies A Subject Recruitment (Normal Volunteers or Patients with ED) B Double-Blind, Placebo-Controlled, Cross-Over Design A->B C Intravenous Infusion (Delequamine or Placebo) B->C D Presentation of Erotic Stimuli (Fantasy, Films) C->D E Monitoring of Erectile Response (e.g., RigiScan) D->E F Data Analysis (Duration, Tumescence, Subjective Arousal) E->F

Caption: Workflow for clinical evaluation of pro-erectile agents.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Delequamine and this compound for α2-adrenoceptors.

Methodology:

  • Membrane Preparation: Cerebral cortex from male Wistar rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.7). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in a final volume of 1 ml containing the membrane preparation, a radiolabeled ligand specific for α2-adrenoceptors (e.g., [3H]-yohimbine or [3H]-rauwolscine), and varying concentrations of the competing unlabeled ligand (Delequamine or this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenoceptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the competing ligand that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[3]

In Vivo Assessment of Sexual Behavior in Rats

Objective: To evaluate the effect of Delequamine on male rat sexual behavior.

Methodology:

  • Animals: Sexually naive male rats and ovariectomized female rats are used. Female rats are brought into sexual receptivity by hormonal priming (e.g., estradiol (B170435) benzoate (B1203000) and progesterone).

  • Drug Administration: Delequamine or vehicle is administered orally to the male rats at various doses.

  • Behavioral Testing: Following a set pre-treatment time, each male rat is placed in an observation arena with a receptive female. The following behavioral parameters are recorded by a trained observer over a defined period (e.g., 30 minutes):

    • Mount Latency: Time to the first mount.

    • Intromission Latency: Time to the first intromission.

    • Ejaculation Latency: Time to the first ejaculation.

    • Mount Frequency: Number of mounts.

    • Intromission Frequency: Number of intromissions.

    • Post-Ejaculatory Interval: Time from ejaculation to the next intromission.

  • Data Analysis: The data for each parameter are compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[10]

Human Erectile Function Study

Objective: To assess the effect of Delequamine on erectile response to visual sexual stimulation.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover design is employed. Each participant receives an intravenous infusion of Delequamine (at one or more dose levels) and a placebo on separate occasions.

  • Participants: Healthy male volunteers or male patients with a diagnosis of psychogenic erectile dysfunction are recruited.

  • Procedure:

    • An intravenous line is inserted for drug administration.

    • A device for measuring penile rigidity and tumescence (e.g., RigiScan) is fitted.

    • The infusion of Delequamine or placebo is started and maintained to achieve steady-state plasma concentrations.

    • After a period of acclimatization, participants are exposed to visual erotic stimuli (e.g., films) for a standardized duration.

  • Outcome Measures:

    • Primary: Penile rigidity and tumescence, as measured by the monitoring device. Key parameters include the duration of erections meeting specific rigidity criteria.

    • Secondary: Subjective ratings of sexual arousal and any reported adverse effects.

  • Data Analysis: The erectile response parameters are compared between the Delequamine and placebo conditions using paired statistical tests.[12][13]

References

Safety Operating Guide

Essential Safety and Handling Protocols for RS-15385-198

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is a general safety protocol for handling potentially hazardous chemical compounds in a laboratory setting. No specific public information or Safety Data Sheet (SDS) is available for a substance identified as "RS-15385-198." Researchers, scientists, and drug development professionals must consult the specific SDS and internal safety protocols for any compound they handle. The data and procedures provided below are illustrative and should be adapted to the known hazards of the specific substance in use.

This document provides essential, immediate safety and logistical information for the operational handling and disposal of a hypothetical hazardous research compound, designated here as this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves, minimum 0.2mm thicknessPrevents direct skin contact. Double-gloving is recommended.
Eye Protection ANSI Z87.1 rated safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of powders or vapors.

Table 2: Glove Breakthrough Time (Illustrative)

SolventBreakthrough Time (minutes)
Ethanol> 480
Isopropanol> 480
Dichloromethane< 15
Acetonitrile30
Note: This data is for illustrative purposes. Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.

Handling and Storage Procedures

Engineering Controls:

  • All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Consult the specific SDS for temperature and light sensitivity requirements. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Standard Operating Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational, and all necessary PPE is donned correctly. Prepare all required materials and equipment.

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the chemical fume hood.

  • Solubilization: Add the solvent to the vessel containing this compound within the fume hood. Cap and mix gently until dissolved.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the substance is highly volatile.

  • Contain: Use a chemical spill kit to absorb the material. Do not use combustible materials like paper towels for reactive compounds.

  • Neutralize & Clean: Follow appropriate neutralization procedures if applicable. Clean the area with a suitable decontaminating agent.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable items should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Workflow and Pathway Visualizations

The following diagrams illustrate the standard workflow for handling hazardous compounds and a logical flow for emergency response.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup and Disposal Phase a Verify Fume Hood Certification b Don Appropriate PPE (Gloves, Coat, Goggles) a->b c Prepare Materials and Equipment b->c d Weigh this compound c->d e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Surfaces and Equipment f->g h Dispose of Waste in Labeled Containers g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Caption: Standard workflow for safe handling of this compound.

G cluster_response Immediate Spill Response cluster_cleanup Cleanup and Decontamination spill Chemical Spill Occurs alert Alert Personnel in Area spill->alert evacuate Evacuate if Necessary alert->evacuate contain Contain Spill with Absorbent evacuate->contain clean Clean Area with Decontaminant contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose

Caption: Logical workflow for chemical spill response.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.